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  • Product: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
  • CAS: 54030-56-7

Core Science & Biosynthesis

Foundational

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS number 54030-56-7

CAS Number: 54030-56-7 Molecular Formula: C₆H₉N₃OS Molecular Weight: 171.22 g/mol [1] Executive Summary: The Scaffold Utility 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one represents a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 54030-56-7 Molecular Formula: C₆H₉N₃OS Molecular Weight: 171.22 g/mol [1]

Executive Summary: The Scaffold Utility

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one represents a "privileged scaffold" in medicinal chemistry, serving as a critical bifurcation point for the synthesis of fused heterocyclic systems.[1] Unlike simple uracils, the presence of the 2-methylthio (SMe) group provides a reactive handle for nucleophilic aromatic substitution (


), while the 3-methyl  substituent directs regioselectivity during subsequent ring closures.

This compound is primarily utilized as an advanced intermediate for:

  • Xanthine Derivatives: Precursor to 3-methylxanthine and 8-substituted theophylline analogs (bronchodilators, adenosine receptor antagonists).

  • Pyrazolopyrimidines: Key building block for DPP-4 inhibitors and kinase inhibitors.[1]

  • Bioisosteric Replacement: Used to introduce the pyrimidine core into drug candidates requiring hydrogen bond donor/acceptor motifs with specific steric constraints.

Physicochemical Architecture

The molecule exists in a tautomeric equilibrium, though the N3-methyl substitution locks the 3,4-amide bond, predominantly favoring the keto-amine form over the enol-imine form in solution. This structural locking is vital for ensuring regioselectivity in downstream reactions.[1]

Key Functional Zones[1]
  • C2-Position (Methylthio): A "soft" leaving group.[1] It is less reactive than a chloride but more selective, allowing for displacement by primary/secondary amines without affecting the C4-carbonyl.

  • C5-Position (Unsubstituted): Highly electron-rich due to the electron-donating effect of the C6-amino group.[1] This is the site for electrophilic attacks (nitrosation, halogenation, formylation).

  • N3-Methyl: Acts as a protecting group and a steric director, preventing N-alkylation at this position during basic workups.[1]

Synthetic Protocol (Upstream)

The synthesis of CAS 54030-56-7 typically follows a modified Traube synthesis pathway.[1] The critical challenge is establishing the correct regiochemistry of the N-methyl group.

Method A: The Thiourea Cyclization Route (Standard)

This method ensures high yield and correct isomer formation.

Step 1: Condensation [1][2]

  • Reagents: Ethyl cyanoacetate +

    
    -methylthiourea.[1]
    
  • Catalyst: Sodium ethoxide (NaOEt) in absolute ethanol.

  • Mechanism: Base-catalyzed condensation forms the pyrimidine ring.[1] The

    
    -methyl group of the thiourea dictates the position of the alkyl chain.
    
  • Intermediate: 6-Amino-3-methyl-2-thiouracil.[1]

Step 2: S-Methylation (Critical Step)

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Conditions: Aqueous NaOH or mild base at

    
    .
    
  • Outcome: Selective alkylation of the sulfur atom (soft nucleophile) over the harder nitrogen or oxygen atoms.

Method B: The Isothiourea Route (Direct)
  • Reagents: Ethyl cyanoacetate +

    
    -dimethylisothiourea hydroiodide.
    
  • Conditions: Reflux in pyridine or NaOEt/EtOH.[1]

  • Advantage: One-pot synthesis, though commercially less common due to the stability of the isothiourea starting material.

Visualization of Synthetic Pathway

Synthesis Start1 Ethyl Cyanoacetate Inter Intermediate: 6-Amino-3-methyl-2-thiouracil Start1->Inter NaOEt/EtOH Reflux Start2 N-Methylthiourea Start2->Inter Product TARGET: 6-Amino-3-methyl-2-(methylthio) pyrimidin-4(3H)-one Inter->Product NaOH, 0°C Reagent Methyl Iodide (MeI) (S-Alkylation) Reagent->Product

Figure 1: Two-step synthesis via thiourea condensation and selective S-methylation.

Chemo-Selective Transformations (Downstream)

The true value of CAS 54030-56-7 lies in its ability to be transformed into bicyclic heterocycles.[1]

Workflow: Synthesis of 3-Methylxanthine Derivatives

This workflow demonstrates the conversion of the pyrimidine core into a purine (xanthine) system, a standard protocol in developing adenosine receptor antagonists.

  • Nitrosation (C5 Functionalization):

    • Reaction with Sodium Nitrite (

      
      ) and Acetic Acid (
      
      
      
      ).
    • The electron-rich C5 position is attacked by the nitrosonium ion (

      
      ), yielding the 5-nitroso  derivative.
      
  • Reduction:

    • Reduction of the 5-nitroso group using Sodium Dithionite (

      
      ) or catalytic hydrogenation (
      
      
      
      ).[1]
    • Result: 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one .[1]

  • Ring Closure (Traube Closure):

    • Condensation with Formic Acid (for H-substitution at C8) or an aldehyde (for alkyl/aryl substitution).[1]

    • Result: 3-Methyl-2-(methylthio)-hypoxanthine derivative.[1]

  • Hydrolysis (Optional):

    • Acidic hydrolysis of the 2-SMe group converts it to a carbonyl, yielding 3-Methylxanthine .

Visualization of Xanthine Synthesis[3]

Xanthine Core CAS 54030-56-7 (S-Methyl Pyrimidine) Step1 5-Nitroso Derivative Core->Step1 NaNO2 / AcOH (Nitrosation) Step2 5,6-Diamine Intermediate Step1->Step2 Na2S2O4 or H2/Pd (Reduction) Step3 Bicyclic Intermediate (Purine Scaffold) Step2->Step3 HCOOH or R-CHO (Cyclization) Final 3-Methylxanthine Analog Step3->Final HCl / H2O (Desulfurization/Hydrolysis)

Figure 2: Conversion of the pyrimidine scaffold to a bioactive xanthine core.

Technical Specifications & Safety

Researchers must adhere to strict handling protocols due to the potential for sulfur-based byproducts and the biological activity of pyrimidine intermediates.

PropertySpecificationNote
Appearance White to Off-white crystalline solidMay yellow upon oxidation of sulfur.[1]
Melting Point 210–215 °C (Dec)High purity samples show sharp MP.
Solubility DMSO, DMF (High); Water (Low)Use DMSO for stock solutions in biological assays.
Storage 2–8 °C, Inert AtmosphereHygroscopic; protect from moisture.
Hazards Irritant (H315, H319, H335)Avoid inhalation; potential sensitizer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 245691: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.[1] Retrieved from [Link]

  • Schenone, S., et al. (2004).[3] "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation." European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mani Subramanian, et al. (2015).[4] "Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli." Microbial Cell Factories. (Context: Methylxanthine pathways). Retrieved from [Link]

  • American Elements. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Product Specification. Retrieved from [Link][2][3][5][6][7][8][9]

Sources

Exploratory

A Comprehensive Technical Guide to 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleoba...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Within this diverse family, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a significant building block, offering multiple reactive sites for further chemical modification. Its unique arrangement of amino, methyl, and methylthio groups on the pyrimidinone core makes it a versatile precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide provides an in-depth overview of this compound, focusing on its nomenclature, chemical properties, and its role as a key intermediate in the synthesis of novel chemical entities.

Part 1: Nomenclature and Identification: Establishing a Clear Chemical Identity

Navigating the landscape of chemical compounds requires a clear and unambiguous system of identification. For 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, several synonyms and registry numbers are used across commercial and academic platforms. Establishing a comprehensive list of these identifiers is the first step in any rigorous scientific investigation.

Synonyms and Alternative Names:

The systematic IUPAC name for this compound is 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. However, it is also known by several other names, which are frequently encountered in chemical catalogs and databases. Understanding these synonyms is crucial for conducting thorough literature and database searches.

  • 6-amino-3-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone[2]

  • 6-Amino-2-methylthio-3-methyluracil[3][4]

  • 6-Amino-3-methyl-2-(methylthio)- 4(3H)-Pyrimidinone

  • NSC 57899[5]

Key Identifiers:

For precise identification and to avoid ambiguity, standardized chemical identifiers are essential. The following table summarizes the key registry numbers and formulaic representations for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

IdentifierValueSource
CAS Number 54030-56-7[2][4][6][7]
Molecular Formula C6H9N3OS[3][4][6][7]
Molecular Weight 171.22 g/mol [3][4][7]
MDL Number MFCD00235002[2][3][4]
PubChem CID 245691[5]
InChI 1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3[2]
InChIKey LYWPZKCXMFJSGI-UHFFFAOYSA-N[2]
SMILES CN1C(=O)C=C(N=C1SC)N[5]

Part 2: Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section outlines the known properties of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and provides essential safety information for its handling and storage.

Physicochemical Data:

The following table summarizes the key physicochemical properties of the compound. This data is critical for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's behavior in various chemical environments.

PropertyValueSource
Appearance Solid[2]
Purity Typically ≥96%[2][6]
Boiling Point 282.3 °C at 760 mmHg[5]
Density 1.39 g/cm³[5]
Storage Temperature Room Temperature, in a dark, inert atmosphere[3][4][6][7]
Safety and Handling:

As with any chemical compound, proper safety precautions are paramount when handling 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. The available safety data indicates that this compound should be handled with care in a laboratory setting.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P271: Use only outdoors or in a well-ventilated area.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Personal Protective Equipment (PPE):

A standard laboratory PPE protocol should be followed, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Use of a fume hood to minimize inhalation exposure

Part 3: Synthesis and Reactivity

General Synthetic Approach:

The synthesis of the pyrimidine ring can be achieved through various condensation reactions. A plausible synthetic route for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one would likely involve the reaction of a β-keto ester or a related derivative with S-methylisothiourea or a similar reagent, followed by N-methylation.

The following diagram illustrates a generalized synthetic workflow for pyrimidine derivatives, which can be adapted for the synthesis of the target compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Beta-keto_ester β-Keto Ester Derivative Cyclization Cyclization/ Condensation Beta-keto_ester->Cyclization S-methylisothiourea S-Methylisothiourea S-methylisothiourea->Cyclization Pyrimidine_core Substituted Pyrimidine Core Cyclization->Pyrimidine_core Target_compound 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Pyrimidine_core->Target_compound Further Modification (e.g., N-methylation)

Caption: Generalized synthetic workflow for pyrimidine derivatives.

Reactivity and Potential for Derivatization:

The chemical structure of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one offers several sites for chemical modification, making it a valuable building block in organic synthesis.

  • The Amino Group: The 6-amino group is a key functional handle that can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions are fundamental in the construction of more complex molecular architectures.

  • The Methylthio Group: The 2-methylthio group can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at this position. This is a common strategy in medicinal chemistry to modulate the biological activity of pyrimidine-based compounds.

  • The Pyrimidine Ring: The pyrimidine ring itself can be subject to electrophilic substitution reactions, although the activating effect of the amino group and the directing effects of the other substituents will influence the regioselectivity of these reactions.

Part 4: Applications in Research and Drug Development

While specific pharmacological data for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is limited in publicly available literature, the broader class of aminopyrimidine derivatives has been extensively explored for a wide range of therapeutic applications. The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Role as a Scaffold in Medicinal Chemistry:

The pyrimidine core is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and antifungal agents.[1][9]

The combination of the amino and methylthio groups in 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one provides a versatile platform for creating libraries of compounds for high-throughput screening. For instance, derivatives of aminopyrimidines have been investigated as inhibitors of various kinases, which are important targets in cancer therapy.[2]

Potential Therapeutic Areas:

Based on the known biological activities of related pyrimidine derivatives, potential therapeutic areas for compounds derived from 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one could include:

  • Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.[10]

  • Infectious Diseases: As a scaffold for the development of novel antibacterial or antiviral compounds.

  • Inflammatory Diseases: Due to the role of pyrimidine-based compounds in modulating inflammatory pathways.

The following diagram illustrates the central role of this compound as a building block for accessing diverse chemical space in drug discovery.

G cluster_derivatives Potential Derivatives Core 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Derivatization Antiviral_Agents Antiviral Agents Core->Antiviral_Agents Derivatization Antibacterial_Agents Antibacterial Agents Core->Antibacterial_Agents Derivatization Other_Bioactive Other Bioactive Molecules Core->Other_Bioactive Derivatization

Caption: Central role as a versatile chemical building block.

Part 5: Analytical Characterization

The unambiguous characterization of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is essential for quality control and for confirming the identity of synthesized material. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. While detailed spectral data is often proprietary to commercial suppliers, this section outlines the expected analytical methodologies.

Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the N-methyl and S-methyl groups, as well as a signal for the vinyl proton on the pyrimidine ring. The protons of the amino group may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon and the carbons of the pyrimidine ring and the methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]

Chromatographic Analysis:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable buffer, would be appropriate for this analysis.[11][12]

  • Gas Chromatography (GC): GC may also be used for purity assessment, although derivatization may be necessary to improve the volatility and thermal stability of the compound.[13]

The following table provides a summary of the analytical techniques used for the characterization of this and related compounds.

Analytical TechniquePurpose
¹H NMR Structural elucidation, confirmation of proton environments
¹³C NMR Structural elucidation, confirmation of carbon framework
Mass Spectrometry Determination of molecular weight and elemental composition
HPLC Purity assessment and quantification
GC-MS Purity assessment and identification of volatile impurities

Conclusion

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a valuable and versatile building block in the field of organic and medicinal chemistry. Its well-defined chemical identity, characterized by a unique set of synonyms and registry numbers, provides a solid foundation for its use in research and development. While detailed synthetic and pharmacological data for this specific compound are not extensively documented in the public domain, the wealth of information available for the broader class of aminopyrimidine derivatives highlights its significant potential as a scaffold for the discovery of novel bioactive molecules. A thorough understanding of its physicochemical properties, reactivity, and appropriate handling procedures, as outlined in this guide, is essential for any scientist working with this compound. As research in this area continues, it is likely that new and innovative applications for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one will emerge, further solidifying the importance of the pyrimidine core in the development of new technologies and therapeutics.

References

  • Lead Sciences. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. [Link]

  • ResearchGate. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives | Request PDF. [Link]

  • Peng, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry, 13(4), 454-467.
  • Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160.
  • Yengoyan, A., et al. (2018).
  • National Institute of Standards and Technology. Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. [Link]

  • American Elements. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. [Link]

  • Lead Sciences. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • de Abreu, C. T., et al. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian Journal of Medical and Biological Research, 37(5), 639-646.

Sources

Foundational

Technical Guide: Synthesis and Derivatization of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

[1] Executive Summary This technical guide details the synthesis, structural characterization, and functionalization of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7).[1] This scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis, structural characterization, and functionalization of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7).[1] This scaffold represents a critical intermediate in medicinal chemistry, particularly in the development of adenosine receptor antagonists, kinase inhibitors (e.g., EGFR, BRAF), and bicyclic heterocycles like pyrazolo[3,4-d]pyrimidines.

The guide prioritizes a scalable, modular synthetic approach that allows researchers to validate regiochemistry early in the pipeline. It addresses the specific challenge of N3-methylation selectivity versus N1-alkylation and provides a roadmap for displacing the labile C2-methylthio group to generate diverse libraries.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The target molecule is a tetra-substituted pyrimidine.[1] The core challenges in its construction are regiocontrol during ring closure and chemoselectivity during alkylation.

Structural Deconstruction[1]
  • C2-Position (Methylthio): Acts as a "chemical handle."[1] It serves as a protecting group for the thiol or, more importantly, as a leaving group for nucleophilic aromatic substitution (

    
    ) with amines.
    
  • N3-Position (Methyl): Crucial for defining the tautomeric state.[1] Alkylation at N3 locks the structure in the 4-oxo form, preventing aromatization to the 4-hydroxy tautomer.[1]

  • C6-Position (Amino): Provides a nucleophilic site for cyclization into bicyclic systems (e.g., reacting with aldehydes or nitriles).[1]

Strategic Routes
  • Route A (Stepwise Functionalization): Cyclization of ethyl cyanoacetate with thiourea, followed by sequential S-methylation and N-methylation.[1] This is the "Gold Standard" for versatility.

  • Route B (Direct Cyclization): Condensation of ethyl cyanoacetate with

    
    -methyl-
    
    
    
    -methylisothiourea.[1] This fixes the regiochemistry of the nitrogen substituent prior to ring formation but requires more expensive precursors.

Part 2: Primary Synthetic Protocols

Protocol A: The Stepwise "Gold Standard"

This route is preferred for cost-efficiency and the ability to stockpile the stable intermediate 6-amino-2-(methylthio)pyrimidin-4(3H)-one .[1]

Step 1: Synthesis of 6-Amino-2-thiouracil[1]
  • Reagents: Ethyl cyanoacetate (1.0 eq), Thiourea (1.1 eq), Sodium Ethoxide (2.0 eq), Ethanol.

  • Mechanism: Base-catalyzed condensation.[1][2] The thiourea nitrogen attacks the ester carbonyl, followed by the second nitrogen attacking the nitrile carbon (Thorpe-Ziegler type cyclization).[1]

  • Procedure:

    • Dissolve Na (2.3 g) in dry EtOH (50 mL) to generate NaOEt in situ.[1]

    • Add thiourea (0.11 mol) and ethyl cyanoacetate (0.10 mol).

    • Reflux for 4–6 hours. A heavy precipitate (sodium salt) will form.[1]

    • Cool, filter, and dissolve the solid in hot water.

    • Acidify with acetic acid to pH 5 to precipitate the free base.[1]

    • Yield: ~80–90%.

Step 2: Selective S-Methylation[1]
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), NaOH (aq).[1]

  • Rationale: The sulfur atom is more nucleophilic than the ring nitrogens in basic media (soft nucleophile).[1]

  • Procedure:

    • Suspend 6-amino-2-thiouracil in 1N NaOH (1.1 eq).

    • Add MeI (1.05 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. The solution will become clear, then a precipitate forms.

    • Checkpoint: This yields 6-amino-2-(methylthio)pyrimidin-4(3H)-one .

    • Data: MP > 260°C (dec).

Step 3: Regioselective N3-Methylation[1]
  • Reagents: MeI (1.1 eq),

    
     (anhydrous), DMF.
    
  • Critical Insight: Direct methylation of the intermediate from Step 2 can yield N1 or N3 isomers.[1] However, using a weak base (

    
    ) in a polar aprotic solvent (DMF) favors the N3-isomer  due to the steric hindrance at N1 (flanked by the amino group) and the thermodynamic stability of the resulting conjugated system.[1]
    
  • Procedure:

    • Dissolve 6-amino-2-(methylthio)pyrimidin-4(3H)-one (10 mmol) in dry DMF (15 mL).

    • Add

      
       (15 mmol) and stir for 15 min.
      
    • Add MeI (11 mmol) dropwise.

    • Stir at 40°C for 4 hours.

    • Pour into ice water. Filter the white solid.[1]

    • Purification: Recrystallization from Ethanol/Water.[1]

    • Target: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one .

Data Summary Table
ParameterStep 1 (Cyclization)Step 2 (S-Alkylation)Step 3 (N-Alkylation)
Limiting Reagent Ethyl Cyanoacetate6-Amino-2-thiouracilS-Me Intermediate
Solvent Ethanol (Anhydrous)Water/NaOHDMF
Temperature Reflux (78°C)0°C

RT
40°C
Key By-product Uncyclized ureaN/S-dialkylated speciesN1-methyl isomer
Typical Yield 85%90%65-75%

Part 3: Visualization of Reaction Pathways[1]

The following diagram illustrates the synthetic flow and the divergent derivatization options.

SynthesisPathways SM1 Ethyl Cyanoacetate INT1 6-Amino-2-thiouracil SM1->INT1 NaOEt, EtOH Reflux SM2 Thiourea SM2->INT1 INT2 6-Amino-2-(methylthio) pyrimidin-4(3H)-one INT1->INT2 MeI, NaOH (S-Methylation) TARGET TARGET: 6-Amino-3-methyl-2- (methylthio)pyrimidin-4(3H)-one INT2->TARGET MeI, K2CO3, DMF (N3-Methylation) DERIV1 Pyrazolo[3,4-d]pyrimidines (Bicyclic) TARGET->DERIV1 Reaction with Aldehydes/Nitriles DERIV2 2-Amino Derivatives (S-Me Displacement) TARGET->DERIV2 R-NH2, Heat (SnAr)

Figure 1: Stepwise synthesis of the target scaffold and downstream derivatization pathways.

Part 4: Derivatization & Medicinal Chemistry Applications[2][3][4][5]

Once synthesized, the 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one scaffold serves as a versatile electrophile.[1]

Nucleophilic Displacement of S-Methyl (C2)

The C2-SMe group is a "pseudo-halogen."[1] It can be displaced by primary or secondary amines to install diversity at the 2-position.[1]

  • Condition: The reaction typically requires higher temperatures (100–140°C) or microwave irradiation because the electron-donating 6-amino group deactivates the ring toward nucleophilic attack.[1]

  • Oxidation Strategy: To facilitate displacement under milder conditions, the S-Me group can be oxidized to the sulfone (

    
    ) using m-CPBA.[1] The sulfone is a far superior leaving group [1].[1]
    
Bicyclic Ring Formation (Pyrazolo[3,4-d]pyrimidines)

The 6-amino group and the adjacent C5 position allow for annulation.[1]

  • Vilsmeier-Haack: Reaction with

    
    /DMF can introduce a formyl group at C5, which then cyclizes with hydrazine to form pyrazolopyrimidines.[1] These are isosteres of purines and are potent Adenosine Receptor Antagonists  and Kinase Inhibitors  [2].
    
Schiff Base Formation

Reaction of the 6-amino group with aromatic aldehydes yields Schiff bases (imines), which have reported antitumor and antibacterial activity [3].[1]

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be verified.

1H NMR Signature (DMSO- )
  • 
     2.45 ppm (s, 3H):  S-Methyl group.[1]
    
  • 
     3.30 ppm (s, 3H):  N-Methyl group (Diagnostic for N3 vs N1; N1-Me usually appears slightly downfield).[1]
    
  • 
     4.90 ppm (s, 1H):  C5-H (Vinyl proton).[1]
    
  • 
     6.80 ppm (br s, 2H): 
    
    
    
    (Exchangeable with
    
    
    ).
IR Spectrum
  • 1640–1660 cm⁻¹: Strong

    
     stretch (Lactam).[1]
    
  • 3300–3400 cm⁻¹: Doublet for primary amine (

    
    ).[1]
    

References

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine... Source: National Institutes of Health (NIH) / PubMed Central Context:[1] Describes the displacement of methylthio groups and oxidation to sulfones for easier amination.

  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines... Source: European Journal of Medicinal Chemistry (via PubMed) Context:[1] Validates the use of 6-methylthio-4-amino pyrimidines as precursors for adenosine receptor antagonists.[1][3]

  • Novel Aminopyrimidine-2,4-diones... as Dual-Target Inhibitors of BRD4/PLK1 Source: National Institutes of Health (NIH) / PubMed Central Context:[1] Discusses the synthesis of amino-pyrimidine derivatives and their anticancer applications.

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (Compound Summary) Source: PubChem / BLDPharm Context: Verification of chemical structure, CAS (54030-56-7), and physical properties.[1]

Sources

Exploratory

Comprehensive Spectroscopic Profile: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Executive Summary Compound Identity: IUPAC Name: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one[1][2] Common Synonyms: 6-Amino-2-methylthio-3-methyluracil; 3-Methyl-2-thiomethyl-6-aminopyrimidin-4-one[2][3] CAS Regis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity:

  • IUPAC Name: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one[1][2]

  • Common Synonyms: 6-Amino-2-methylthio-3-methyluracil; 3-Methyl-2-thiomethyl-6-aminopyrimidin-4-one[2][3]

  • CAS Registry Number: 54030-56-7[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS[1][2][5]
  • Molecular Weight: 171.22 g/mol [1][2][5]

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.[3] As a critical intermediate in the synthesis of bioactive fused pyrimidines (e.g., purine analogs, adenosine receptor antagonists), accurate structural verification is essential.[3] This document details the NMR, IR, and MS profiles, emphasizing the differentiation between the N3-methyl target and its common N1-methyl regioisomer.[3]

Synthesis & Structural Context

To understand the spectroscopic data, one must understand the origin of the molecule.[3] The compound is typically synthesized via the methylation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one.

Synthetic Pathway and Regioselectivity

The methylation of the precursor can occur at N1, N3, or the exocyclic amine/oxygen.[3] However, under controlled basic conditions (e.g., NaOH/MeI), the N3-position is favored due to the steric directing effect of the C2-methylthio group and the electronic stabilization of the resulting lactam.

Note on Tautomerism: Unlike its non-methylated precursor, the presence of the methyl group at N3 "locks" the pyrimidine ring into the 4-oxo (lactam) tautomer, preventing the formation of the 4-hydroxy tautomer. This simplifies the IR and NMR spectra significantly, removing the broad -OH signals often seen in uracil derivatives.[3]

Synthesis Start 6-Amino-2-thiouracil Step1 S-Methylation (MeI / NaOH) Start->Step1 Inter 6-Amino-2-(methylthio) pyrimidin-4(3H)-one Step1->Inter Step2 N-Methylation (MeI / Base) Inter->Step2 Target TARGET: 6-Amino-3-methyl-2- (methylthio)pyrimidin-4(3H)-one Step2->Target Major Product (N3) Impurity Impurity: N1-Methyl Isomer Step2->Impurity Minor Product (N1)

Figure 1: Synthetic route highlighting the critical regioselective N-methylation step.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides the most definitive proof of structure.[3] The key diagnostic feature distinguishing this compound from its isomers is the chemical shift of the N-methyl group and the C5-proton.[3]

Proton (

H) NMR Profile

Solvent: DMSO-d


 (Standard for polar pyrimidines)
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
S-CH

2.45 – 2.55Singlet (s)3HThe methylthio group is attached to an sp

carbon (C2). It is slightly deshielded by the aromatic ring but less so than an N-methyl.[3]
N-CH

3.25 – 3.40Singlet (s)3HThe N3-methyl is in a lactam environment, flanked by two carbonyl-like carbons (C2=N and C4=O), causing significant deshielding.
C5-H 4.90 – 5.10Singlet (s)1HDiagnostic Peak. This highly shielded vinyl proton is characteristic of 6-aminopyrimidines. Its upfield shift is due to the electron-donating resonance from the 6-NH

group.[3]
NH

6.50 – 7.20Broad (br s)2HExchangeable with D

O.[3] The chemical shift varies with concentration and water content.[3] In dry DMSO, it may appear as a distinct doublet or two singlets if rotation is hindered.[3]

Critical Distinction (N3 vs. N1 Isomer):

  • N3-Methyl (Target): The N-Me signal typically appears around 3.3 ppm .[3]

  • N1-Methyl (Impurity): If the methyl adds to N1, the signal often shifts slightly upfield or downfield depending on the specific electronic environment, but the C5-H proton often shifts downfield (closer to 5.3-5.5 ppm) because the resonance contribution from the amine is perturbed.

Carbon (

C) NMR Profile

Solvent: DMSO-d


[6]
CarbonShift (

ppm)
TypeNotes
S-CH

13.0 – 14.5CH

Typical thiomethyl carbon.
N-CH

28.0 – 30.0CH

N-methyl carbon in a lactam ring.[3]
C5 82.0 – 86.0CHDiagnostic. The C5 carbon is extremely shielded (upfield) due to the "push-pull" alkene character (amino group pushes electron density to C5).
C6 160.0 – 163.0C

Attached to the amino group (deshielded).[3]
C4 160.0 – 164.0C=OCarbonyl carbon.[3]
C2 165.0 – 170.0C=NThe carbon attached to the S-Me group is typically the most deshielded due to electronegativity and double-bond character.[3]
Infrared (IR) Spectroscopy

IR spectroscopy confirms the functional groups and the "oxo" (lactam) state of the molecule.[3]

  • Primary Amine (-NH

    
    ):  Two distinct bands (asymmetric and symmetric stretch) in the 3300–3450 cm
    
    
    
    region.
  • Carbonyl (C=O): A strong, sharp band at 1640–1670 cm

    
     .[3] This confirms the pyrimidinone structure (as opposed to a pyrimidinol).[3]
    
  • C=N / C=C Skeleton: Medium intensity bands at 1550–1600 cm

    
     .[3]
    
  • C-H Stretch: Weak bands at 2900–3000 cm

    
      (Methyl groups).[3]
    
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[3]

  • Molecular Ion:

    
     (
    
    
    
    or
    
    
    ).[3]
Fragmentation Pathway (EI)

The fragmentation pattern is useful for structural confirmation.[3]

  • Parent Ion:

    
     171.
    
  • Loss of Methyl Radical:

    
     156.[3]
    
  • Loss of Methylthio Radical (-SMe): A common pathway for 2-SMe pyrimidines.[3]

    
     124.[3]
    
  • Ring Cleavage: Loss of CO (

    
     28) or HNCO is common in pyrimidinones.[3]
    

MassSpec Parent Molecular Ion [M]+ m/z 171 Frag1 [M - CH3]+ m/z 156 Parent->Frag1 -CH3 Frag2 [M - SCH3]+ m/z 124 Parent->Frag2 -SMe Frag3 Ring Cleavage Products (m/z ~96, ~68) Frag2->Frag3 Fragmentation

Figure 2: Predicted fragmentation pathway for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

Experimental Protocol Verification

To ensure the data collected matches the target compound (and not an isomer), the following self-validating checks should be performed:

  • D

    
    O Exchange Test:  Run the 
    
    
    
    H NMR. Add a drop of D
    
    
    O.[3] The broad signal at 6.5–7.2 ppm (NH
    
    
    ) must disappear.[3] If the signal at 5.0 ppm (C5-H) disappears, the compound has degraded or is not the correct structure (C5-H is not exchangeable under neutral conditions).
  • NOE (Nuclear Overhauser Effect): Irradiate the N-Me signal (

    
    3.3 ppm).
    
    • Result: You should not see a strong enhancement of the C5-H signal, as they are distant in the N3-methyl isomer.[3]

    • Contrast: In the N1-methyl isomer, the N-Me is spatially closer to the C5-H (depending on conformation), potentially showing a different NOE profile.

  • Melting Point: The compound is a solid.[3][7] Literature values for similar 3-methyl derivatives often exceed 200°C (dec).[3] A sharp melting point confirms purity.[3]

References

  • Synthesis of Pyrimidinone Precursors

    • Title: Microwave-Assisted Synthesis of 6-(4-amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)...
    • Source: Molbank 2015, M842.[3][6] (Provides NMR data for the N1-methyl analog for comparison).

    • URL:[Link][7]

  • General Spectroscopic Data for Aminopyrimidines

    • Title: 2-Amino-6-methylpyrimidin-4-one Spectroscopic D
    • Source: PubChem / NIST Mass Spectrometry Data Center.[3]

    • URL:[Link]

  • Commercial Reference Standards (CAS 54030-56-7)

    • Title: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Product Page.[1][2][3]

    • Source: BLDpharm.[3][8]

  • Regioselectivity in Pyrimidine Methylation

    • Title: Chemo- and regioselective functionalization of uracil derivatives.[3]

    • Source: Organic Letters, 2006, 8, 3737–3740.[3][6] (Explains the N3 vs N1 preference).

    • URL:[Link]

Sources

Foundational

Strategic Sourcing and Quality Validation: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

The following technical guide is structured to address the sourcing, validation, and handling of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7). This document assumes the reader is a medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the sourcing, validation, and handling of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7). This document assumes the reader is a medicinal chemist or procurement specialist requiring high-purity building blocks for structure-activity relationship (SAR) studies, likely involving kinase inhibition or heterocyclic scaffold development.

Executive Summary & Compound Identity

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a specialized pyrimidine intermediate characterized by a high degree of functional density. Its core value lies in the orthogonal reactivity of its substituents: the electrophilic carbonyl, the nucleophilic exocyclic amine, and the displaceable methylthio group at the C2 position.

However, the sourcing of this compound presents a specific regiochemical risk. The methylation at the N3-position (amide nitrogen) is structurally distinct from the more common N1-isomers or O-alkylation byproducts often found in lower-grade batches.

Technical Specifications
ParameterSpecification
CAS Number 54030-56-7
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol
IUPAC Name 6-amino-3-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one
SMILES O=C1N(C)C(SC)=NC(N)=C1
Key Impurities 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (Des-methyl precursor); N1-methyl regioisomer.[1]

Commercial Supply Landscape

The market for CAS 54030-56-7 is tiered. Unlike commodity solvents, this building block is typically produced in small batches by specialized CROs (Contract Research Organizations) rather than continuous manufacturing plants.

Supplier Tiering Strategy

When procuring this material, categorize suppliers based on their "Certificate of Analysis" (CoA) transparency.

  • Tier 1 (Primary Distributors): Sigma-Aldrich (Merck), Thermo Fisher Scientific.

    • Pros: High reliability, standardized QC, established supply chains.

    • Cons: Significant markup (often 300%+), often re-packaging material from Tier 2.

    • Use Case: GMP requirements or reference standards.

  • Tier 2 (Specialized Synthesis Houses): BLDpharm, Enamine, Combi-Blocks.

    • Pros: Direct manufacturers, lower cost, fresh stock (critical for thioethers).

    • Cons: Variable lead times (check if "In Stock" vs. "2 Weeks").

    • Use Case: MedChem campaigns (grams to kilograms).

  • Tier 3 (Aggregators): MolPort, eMolecules.

    • Pros: Broad search across global inventories.

    • Cons: No direct QC control; you rely on the third-party vendor.

Sourcing Decision Logic

The following diagram illustrates the decision workflow for selecting a supplier based on project phase and risk tolerance.

SourcingLogic Start Requirement: CAS 54030-56-7 ScaleCheck Scale Needed? Start->ScaleCheck SmallScale < 5 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 Grams (Process Dev) ScaleCheck->LargeScale Tier1 Tier 1 Vendor (Sigma/Thermo) Focus: Speed & Trust SmallScale->Tier1 High Budget/Rush Tier2 Tier 2 Vendor (BLDpharm/Enamine) Focus: Cost & Freshness SmallScale->Tier2 Std Budget LargeScale->Tier2 Stock Available Custom Custom Synthesis (WuXi/ChemPartner) Focus: Spec Control LargeScale->Custom Stock Unavailable QC_Gate Internal QC Gate (Mandatory) Tier1->QC_Gate Tier2->QC_Gate Custom->QC_Gate

Figure 1: Decision matrix for sourcing CAS 54030-56-7 based on scale and risk profile.

Technical Validation: The "Self-Validating" Protocol

Trusting a vendor's CoA for heterocyclic isomers is a risk. The N3-methyl group is chemically distinct from the N1-methyl, but they have identical molecular weights (LC-MS cannot distinguish them easily).

The Core Problem: The synthesis typically involves methylation of 6-amino-2-thiouracil. If the reaction conditions are not strictly controlled, methylation can occur at N1, N3, or O (oxygen).

Verification Workflow

Upon receipt of the material, the following analytical cascade is mandatory to confirm identity and purity.

Step 1: 1H NMR Regiochemistry Check

The N-Methyl peak location is diagnostic.

  • Solvent: DMSO-d6.

  • Expected Signals:

    • ~2.4 ppm (Singlet, 3H): S-Methyl .

    • ~3.3 ppm (Singlet, 3H): N-Methyl . (Crucial: If this shifts significantly or splits, suspect N1 isomer or salt form).

    • ~4.9 ppm (Singlet, 1H): C5-H (Vinyl proton).

    • ~6.5 ppm (Broad Singlet, 2H): NH2 .

Step 2: HPLC Purity & Oxidation Status

Thioethers are prone to oxidation into sulfoxides (


) and sulfones (

) during storage.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: 254 nm (Pyrimidine ring absorption).

  • Pass Criteria: Main peak > 97%. Any peak at RRT (Relative Retention Time) ~0.8 usually indicates the Sulfoxide (more polar).

QC Logic Diagram

QC_Workflow Sample Incoming Sample CAS 54030-56-7 NMR 1H NMR (DMSO-d6) Sample->NMR IsomerCheck N-Me vs S-Me Integration Check NMR->IsomerCheck HPLC HPLC-UV (254 nm) IsomerCheck->HPLC Ratio 1:1 Correct Reject Quarantine / Return IsomerCheck->Reject Ratio Skewed Oxidation Sulfoxide Impurities? HPLC->Oxidation Release Release to Inventory Oxidation->Release < 2% Impurity Oxidation->Reject > 2% Impurity

Figure 2: Quality Control workflow focusing on regiochemical identity and oxidative stability.

Handling and Storage Protocols

The methylthio (SMe) group is the "Achilles' heel" of this molecule regarding stability. It is susceptible to oxidation by atmospheric oxygen over time, converting the useful intermediate into a less reactive sulfoxide.

Storage Protocol
  • Temperature: Store at -20°C for long-term (>1 month); +4°C is acceptable for active use (<1 week).

  • Atmosphere: Material must be stored under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen.

Solubility Profile
  • Soluble: DMSO, DMF, Methanol (moderate).

  • Insoluble: Water (neutral pH), Hexanes, Diethyl Ether.

  • Note: Solubility in water increases significantly at acidic pH (< 3.0) due to protonation of the amine/pyrimidine ring, but this may accelerate hydrolysis of the methylthio group.

References

The following sources provide authoritative data on the chemical identity, physical properties, and commercial availability of the subject compound.

  • BLDpharm. (2024). Product Specifications: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54030-56-7).[2][3] Retrieved from

  • Sigma-Aldrich. (2024). Product Detail: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.[2][3] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 667493, Methylthiouracil (Structural Analog Reference). Retrieved from

  • ChemScene. (2024). Building Blocks and Intermediates: 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (Derivative Reference). Retrieved from

Sources

Exploratory

A Technical Guide to the Medicinal Chemistry Applications of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Abstract The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide foc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, highly functionalized derivative: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one . We will explore the chemical attributes that make this molecule a versatile starting material and a strategic building block in modern drug discovery. The primary focus will be on its application in the synthesis of kinase inhibitors, supported by case studies and detailed experimental logic. Further potential as a precursor for novel fused heterocyclic systems will also be discussed, providing a comprehensive overview for researchers and drug development professionals.

Introduction: The Strategic Value of the Scaffold

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (Molecular Formula: C₆H₉N₃OS, Molecular Weight: 171.22 g/mol ) is more than a simple chemical reagent; it is a carefully designed synthetic intermediate.[3] Its structure incorporates several key features that are highly advantageous for medicinal chemistry campaigns:

  • The Aminopyrimidine Core: This motif is a superb mimic of the adenine base of ATP, enabling it to act as a "hinge-binder" in many protein kinases. The amino group and ring nitrogens can form critical hydrogen bond interactions within the ATP-binding pocket.

  • The Methylthio Group: Positioned at the C2 position, the -SMe group is an excellent leaving group. This allows for facile nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward handle to introduce a wide array of functional groups and build molecular complexity.

  • The C6 Amino Group: This exocyclic amine offers another site for derivatization, allowing for the extension of the molecule to probe additional pockets within a target protein, thereby enhancing potency and selectivity.

These features combine to make 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one a powerful platform for generating libraries of compounds aimed at high-value biological targets, particularly protein kinases.

Core Reactivity: A Gateway to Chemical Diversity

The synthetic utility of the scaffold is primarily derived from the reactivity of the C2-methylthio group. This group can be readily displaced by a variety of nucleophiles, most commonly amines, to forge a new C-N bond. This reaction is fundamental to the construction of many kinase inhibitors.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol provides a representative method for displacing the methylthio group with a primary or secondary amine, a key step in building a kinase inhibitor library.

Objective: To synthesize a 2-amino-substituted pyrimidinone derivative from the methylthio precursor.

Materials:

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq)

  • Desired amine (e.g., aniline derivative) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) and the chosen amine (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture. Causality Note: The base is crucial for deprotonating the incoming amine nucleophile, increasing its reactivity, and scavenging the methanethiol byproduct and any generated acid.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Rationale: Higher temperatures are often required to overcome the activation energy for the SNAr reaction on the electron-rich pyrimidine ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water, which will often precipitate the product.

    • Collect the solid by filtration, washing with water and then a non-polar solvent like hexane or ether to remove residual DMF and impurities.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-substituted pyrimidinone.

Logical Workflow for SNAr Derivatization

The following diagram illustrates the central role of the SNAr reaction in diversifying the core scaffold.

SNAr_Workflow cluster_reagents Nucleophiles (R-NH2) Core 6-Amino-3-methyl-2- (methylthio)pyrimidin-4(3H)-one Reaction SNAr Reaction (+ R-NH2, Base, Heat) Core->Reaction Versatile Substrate Library Diverse Library of 2-Amino-Pyrimidinones Reaction->Library Product Generation Anilines Anilines Alkylamines Alkylamines Heterocyclic\namines Heterocyclic amines

Caption: SNAr workflow for diversifying the pyrimidinone core.

Application I: A Premier Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The aminopyrimidine scaffold is exceptionally well-suited for targeting the ATP-binding site of these enzymes.

Case Study: Development of Pan-RAF Inhibitors

Research into potent pan-RAF inhibitors for cancer therapy provides a compelling example of the utility of this scaffold. In the development of the clinical candidate LY3009120, a structurally related starting material, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, was employed.[4] The core principles of its synthesis are directly applicable to 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

The resulting inhibitors adopt a "Type II" binding mode, which is characterized by binding to the inactive "DFG-out" conformation of the kinase.

  • Hinge Binding: The aminopyrimidine "warhead" forms a bidentate hydrogen bond with the backbone of a cysteine residue (Cys-532 in BRAF) in the hinge region.[4]

  • DFG Motif Interaction: A hydrophobic portion of the inhibitor displaces a key phenylalanine residue of the DFG motif, stabilizing the inactive state.[4]

  • Additional Interactions: The urea moiety forms hydrogen bonds with conserved glutamate and aspartate residues.[4]

Visualization of the Kinase Binding Mode

Kinase_Binding cluster_kinase Kinase ATP Pocket cluster_inhibitor Type II Inhibitor Hinge Hinge Region (e.g., Cys-532) DFG DFG Motif (Inactive 'DFG-out') Glu Glu-501 Asp Asp-594 Warhead Aminopyrimidine Warhead Warhead->Hinge Bidentate H-Bond (Key Interaction) Urea Urea Linker Urea->Glu H-Bond Urea->Asp H-Bond Tail Hydrophobic Tail Tail->DFG Displaces Phe Stabilizes Inactive State

Caption: Binding interactions of a Type II aminopyrimidine inhibitor.

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by the methylthio intermediate allows for systematic exploration of SAR. Data from related pan-RAF inhibitor studies demonstrate how small changes impact potency and selectivity.[4]

Modification to Core ScaffoldEffect on BRAF PotencyEffect on KDR (Off-Target)Rationale
Removal of R₂ methyl group2-fold decrease5-fold increase (undesirable)The methyl group plays a crucial role in establishing selectivity against KDR kinase.
Removal of fluorine from central ring~3-fold decreaseNot specifiedFluorine likely modulates electronic properties or conformation for optimal binding.
Addition of hydroxyl groupMaintained potencyNot specifiedThe hydroxyl group can form an additional hydrogen bond with a water molecule in the binding site.

Table summarizing SAR data from related pan-RAF inhibitors.[4]

Application II: Precursor for Fused Heterocyclic Systems

The strategic placement of amino groups on the pyrimidine ring makes it an ideal starting point for synthesizing fused bicyclic systems like pteridines and purine analogs. While the title compound has a 6-amino group, related 5,6-diaminopyrimidines are classic precursors.[5] The conversion of the 6-amino group or introduction of a 5-amino group would open up this synthetic avenue.

The general reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.

Conceptual Workflow for Pteridine Synthesis

Pteridine_Synthesis Start 5,6-Diaminopyrimidine Derivative Product Fused Pteridine System (e.g., BRD4/PLK1 Inhibitor) Start->Product Condensation/ Cyclization Reagent 1,2-Dicarbonyl Compound (R-CO-CO-R') Reagent->Product

Caption: Synthesis of fused pteridines from diaminopyrimidines.

These fused systems have shown significant promise. For instance, novel pteridine derivatives have been synthesized and identified as dual-target inhibitors of BRD4 and PLK1, two important anticancer targets.[5]

Future Perspectives

The versatility of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one suggests its utility extends beyond kinase inhibition.

  • Antimicrobial and Anti-inflammatory Agents: The broader pyrimidine class exhibits a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] Libraries derived from this core could be screened against these targets.

  • PROTACs and Molecular Glues: As a validated ligand for multiple protein families, the scaffold could be functionalized with E3 ligase recruiters to create Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.

  • Antiviral Therapeutics: Nucleoside analogs are a cornerstone of antiviral therapy. The pyrimidinone core could serve as a non-nucleoside scaffold for developing inhibitors of viral enzymes like polymerases or proteases.

Conclusion

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a high-value, strategically designed building block for medicinal chemistry. Its primary strength lies in the reactive methylthio group, which provides a reliable entry point for the synthesis of diverse compound libraries. Its demonstrated success as a core scaffold for potent and selective kinase inhibitors underscores its importance in oncology and inflammation research. The potential to use this intermediate as a precursor for more complex fused heterocyclic systems further solidifies its role as a powerful tool in the modern drug discovery arsenal. Future exploration of derivatives from this scaffold is highly likely to yield novel therapeutic candidates across a range of diseases.

References

  • American Elements. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Available at: [Link]

  • Kim, J. S., Lee, H., Park, S. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry, 13(4), 458-470. Available at: [Link]

  • Kiricojevi, V. D., Ivanovi, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2603. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(24), 5984. Available at: [Link]

  • Henry, J. R., Kaufman, M. D., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4165-4179. Available at: [Link]

  • Kumar, A., & Singh, R. K. (2013). Pyrimidine and its Biological Activity: A Review. PharmaTutor, 1(3), 49-59. Available at: [Link]

  • Agboola, O. I., Olasunkanmi, O. I., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 29(8), 1888. Available at: [Link]

  • El-Malah, A. A., Al-Mousawi, S. M., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(10), 2321. Available at: [Link]

  • Schenone, S., Bruno, O., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. Available at: [Link]

Sources

Foundational

The Elusive Genesis of a Pyrimidine Core: Unraveling the History of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

For researchers, scientists, and drug development professionals, understanding the provenance of a chemical entity is pivotal. This in-depth technical guide delves into the discovery and history of 6-Amino-3-methyl-2-(me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the provenance of a chemical entity is pivotal. This in-depth technical guide delves into the discovery and history of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, a substituted pyrimidinone with potential applications in medicinal chemistry. However, the journey to unearth its origins reveals a narrative common to many specialized organic molecules: a history that is not always readily accessible through conventional literature searches.

Identifying the Compound: A Molecular Snapshot

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidine core. Key structural characteristics include an amino group at the 6-position, a methyl group at the 3-position (on a nitrogen atom), a methylthio group at the 2-position, and a carbonyl group at the 4-position, existing in its tautomeric pyrimidinone form.

Identifier Value
IUPAC Name 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Synonym 6-Amino-2-methylthio-3-methyluracil
CAS Number 54030-56-7
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol

The Challenge of Pinpointing a Specific Genesis

Despite extensive searches of chemical literature, including scientific databases and patent archives, the precise first synthesis and the detailed historical development of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one remain elusive. This is not an uncommon scenario for specific, non-commercialized chemical entities. The reasons for this can be multifaceted:

  • Synthesis as part of broader studies: The compound may have been first synthesized as one of many derivatives in a larger study focused on the general synthesis of pyrimidinones or related heterocyclic systems. In such cases, the individual characterization and history of a single compound are often not the primary focus of the publication.

  • Older or less-indexed literature: The original synthesis may have been reported in older journals or patents that are not comprehensively digitized or indexed in modern, readily accessible databases.

  • Intermediate in a larger synthesis: The compound might have been created as a transient intermediate in a multi-step synthesis of a more complex target molecule and, as such, was not fully characterized or reported as a standalone discovery.

General Synthetic Strategies for Substituted Pyrimidinones: A Probable Pathway to Discovery

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several established methods. The structure of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one suggests that its initial synthesis likely involved a variation of classical pyrimidine ring-closure reactions.

A plausible and widely utilized approach for constructing such a system is the condensation of a β-ketoester or a related three-carbon precursor with a substituted thiourea derivative.

Conceptual Synthetic Pathway

The following diagram illustrates a generalized and logical synthetic route that could be employed to produce 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. This pathway is based on fundamental principles of pyrimidine synthesis.

G cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_product Intermediate & Final Product Thiourea_Derivative N-Methylthiourea Cyclization Base-catalyzed Cyclocondensation Thiourea_Derivative->Cyclization Three_Carbon_Unit Ethyl Cyanoacetate Three_Carbon_Unit->Cyclization Intermediate 6-Amino-3-methyl-2-thiouracil Cyclization->Intermediate Formation of Pyrimidine Ring Alkylation S-Methylation (e.g., with Methyl Iodide) Final_Product 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Alkylation->Final_Product Introduction of Methylthio Group Intermediate->Alkylation

Caption: Conceptual synthetic pathway for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of similar aminopyrimidinones and provides a likely blueprint for how 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one would be synthesized.

Step 1: Synthesis of 6-Amino-3-methyl-2-thiouracil (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add N-methylthiourea (1 equivalent) and ethyl cyanoacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The sodium salt of the product often precipitates. The mixture is then carefully neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum to yield 6-amino-3-methyl-2-thiouracil.

Step 2: S-Methylation to Yield 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

  • Reaction Setup: Suspend the 6-amino-3-methyl-2-thiouracil (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Base and Alkylating Agent: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the suspension and stir for a short period to form the thiolate anion. Then, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

The Evolving Role of Pyrimidine Derivatives in Drug Discovery

While the specific history of the title compound is not well-documented, the broader class of pyrimidine derivatives is of immense importance in medicinal chemistry. The pyrimidine scaffold is a privileged structure, appearing in a vast array of biologically active molecules, including:

  • Anticancer agents: As inhibitors of various kinases such as FGFR4, pan-RAF, and MPS1.

  • Antiviral and antimicrobial agents: Forming the backbone of many nucleoside analogs.

  • Central nervous system (CNS) active agents: Modulating various receptors and enzymes in the brain.

  • Agrochemicals: Including herbicides and plant growth stimulants.

The continued exploration of substituted pyrimidines like 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is driven by the potential to discover novel therapeutic agents with improved efficacy and selectivity.

Conclusion: A Foundation for Future Discovery

The history of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is emblematic of the vast and often unwritten history of chemical synthesis. While its specific "discovery" moment may be lost to the annals of broader chemical exploration, the principles of its synthesis are well-understood and rooted in the fundamental reactions of heterocyclic chemistry. For researchers today, this compound represents not just a historical artifact, but a potential building block for the development of future therapeutics, its story waiting to be written in the context of new discoveries. The lack of a detailed historical record underscores the importance of comprehensive documentation and data sharing in the scientific community to ensure that the origins and evolution of valuable chemical entities are preserved for future generations of scientists.

References

Due to the lack of specific literature on the discovery and history of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, this section provides references to general and representative literature on pyrimidine synthesis and their applications, which would form the basis of understanding for any researcher in this field.

  • Brown, D. J., Evans, R. F., & Cowden, W. B. (1994). The Pyrimidines. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Lakhdar, S., Westermaier, M., Terrier, F., Goumont, R., & Mayr, H. (2007). Nucleophilic Reactivities of 6-Aminouracils. The Journal of Organic Chemistry, 72(3), 853–860. [Link]

  • Abdel-Gawad, H., El-Gazzar, A. B. A., & Aly, H. M. (2011). Synthesis and biological screening of some new pyrimidine, thiopyrimidine and thienopyrimidine derivatives. European Journal of Medicinal Chemistry, 46(9), 4398–4405. [Link]

Exploratory

Technical Whitepaper: Reactivity &amp; Application of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Executive Summary This technical guide analyzes the chemoselectivity and synthetic utility of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7). As a trisubstituted pyrimidine scaffold, this molecule s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemoselectivity and synthetic utility of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7). As a trisubstituted pyrimidine scaffold, this molecule serves as a critical "push-pull" alkene precursor in the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines (folate analogs) and purine bioisosteres .

The presence of the N3-methyl group locks the tautomeric equilibrium, preventing aromatization to the 4-pyrimidinol form. This structural constraint forces the molecule into a fixed vinylogous amide configuration, significantly altering the nucleophilicity of the C6-amino group and the electrophilicity of the C5 position compared to its non-methylated analogs.

Section 1: Electronic Structure & Chemoselectivity

The "Push-Pull" System

The reactivity of the title compound is defined by the electronic interplay between the electron-donating amino group at C6 (the "push") and the electron-withdrawing carbonyl at C4 (the "pull").

  • C6-Amino Group (Nucleophile): Unlike a standard primary amine, the lone pair on the N6 nitrogen is delocalized into the pyrimidine ring. It exhibits vinylogous amide character, making it significantly less basic and less nucleophilic toward simple alkylating agents.

  • C5-Carbon (Nucleophile): The resonance delocalization creates a region of high electron density at C5. Consequently, C5 is often more reactive toward "soft" electrophiles (e.g., halogens, Vilsmeier reagents) than the N6 amino group itself.

  • N3-Methyl Effect: By blocking the N3 position, the molecule cannot tautomerize to form a hydroxyl group at C4. This "locks" the C2-N3-C4 segment, preventing N3-alkylation side reactions and directing electrophilic attack exclusively to C5 or N6.

Visualization of Resonance & Reactivity

The following diagram illustrates the resonance contributions that dictate the site of electrophilic attack (C5 vs. N6).

Resonance StructA Neutral Form (Localized) StructB Zwitterionic Form (Delocalized) StructA->StructB Resonance (Lone pair donation from N6) Reactivity Reactivity Consequence: C5 = High Nucleophilicity N6 = Low Basicity StructB->Reactivity Dictates

Figure 1: Resonance structures showing the electron density shift from the N6 amino group to the C4 carbonyl, activating C5.

Section 2: Primary Reaction Pathways

C5-Electrophilic Substitution (The Dominant Pathway)

Due to the activation described above, the most reliable reaction involves attacking C5 with strong electrophiles. This is the standard route for generating 5-formyl or 5-nitroso intermediates, which are precursors to fused rings.

  • Nitrosation: Reaction with NaNO₂/AcOH yields the 5-nitroso derivative, a precursor to 5,6-diaminopyrimidines.

  • Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF introduces a formyl group (or dimethyliminium salt) at C5. This is the key step for closing a pyrimidine ring onto the scaffold.[1]

Annulation to Pyrimido[4,5-d]pyrimidines

The 6-amino group acts as the nucleophile in the second step of annulation.

Mechanism:

  • Activation: An electrophile (E+) binds to C5.

  • Cyclization: The N6 amino group attacks the pendant electrophile.

  • Elimination: Loss of water or amine aromatizes the new ring.

Displacement of the 2-Methylthio Group

The 2-SMe group is a leaving group (thioether). While less reactive than a halogen, it can be displaced by primary or secondary amines.

  • Note: This reaction is usually performed after building the fused ring system to install diversity elements (e.g., morpholine or aniline derivatives) at the 2-position of the final drug candidate.

Section 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of Pyrimido[4,5-d]pyrimidine Scaffold

Objective: Convert 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one into a fused heterocyclic system using a Vilsmeier-type reagent. This protocol validates the nucleophilicity of C5 and the cyclization potential of N6.

Materials
  • Substrate: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Solvent: Toluene (Anhydrous)

  • Cyclizing Agent: Aniline (1.2 eq) - Used to trap the intermediate.

Workflow Diagram

Protocol Step1 1. Condensation Reflux with DMF-DMA (Formation of Amidine) Step2 2. Intermediate Isolation (Optional Checkpoint) Step1->Step2 -MeOH Step3 3. Cyclization Add Aniline/AcOH Reflux Step2->Step3 Transamination Step4 4. Purification Precipitation & Recrystallization Step3->Step4 Ring Closure

Figure 2: Step-by-step workflow for the conversion of the 6-amino scaffold into a fused system.

Step-by-Step Methodology
  • Formation of the Enamine/Amidine Intermediate:

    • Charge a reaction vessel with 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (10 mmol) and anhydrous toluene (50 mL).

    • Add DMF-DMA (15 mmol) dropwise under nitrogen atmosphere.

    • Validation Point: The suspension should clear as the reaction proceeds.

    • Reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The starting material spot (lower R_f) should disappear, replaced by a less polar amidine intermediate.

  • Cyclization (Dimroth Rearrangement Type):

    • Note: Direct cyclization often requires a second nucleophile if creating a pyrimidopyrimidine. Here, we simulate a ring closure sequence.

    • Cool the mixture to room temperature.

    • Add Aniline (12 mmol) and glacial acetic acid (1 mL).

    • Reflux for an additional 8 hours.

    • Mechanism: The aniline displaces the dimethylamine group, and the resulting intermediate cyclizes onto the carbonyl (or adjacent electrophilic centers if using bifunctional reagents like malonates).

  • Isolation:

    • Cool to 0°C. The product often precipitates.

    • Filter the solid and wash with cold ethanol.

    • Characterization: The disappearance of the broad NH₂ signal (~7.0 ppm) in ¹H NMR confirms the reaction of the amino group.

Section 4: Data Summary & Comparative Reactivity

The following table contrasts the reactivity of the 6-amino group in this specific scaffold versus standard amines.

Reactivity ParameterStandard Primary Amine (R-NH₂)6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-oneMechanistic Cause
pKa (Conjugate Acid) ~10.5~2–3Resonance with C4-Carbonyl (Vinylogous Amide)
Acylation (Acetic Anhydride) Rapid, ExothermicSlow, Requires Heat/CatalystReduced Nucleophilicity at N6
Alkylation (Alkyl Halides) Mono/Di-alkylationRare (N-alkylation); C5-alkylation preferredN6 lone pair is delocalized; C5 is electron-rich
Schiff Base Formation FacileDifficultRequires acid catalysis and water removal

References

  • Lead Sciences. (n.d.). 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Product Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis Leading to Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Selective N-Alkylation of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction N-alkylated pyrimidinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrimidinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The strategic introduction of alkyl groups onto the pyrimidine core can profoundly influence the compound's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. This application note provides a comprehensive, step-by-step experimental protocol for the N-alkylation of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, a versatile building block for the synthesis of novel therapeutic agents.

The primary challenge in the alkylation of this substrate lies in achieving regioselectivity. The molecule presents multiple potential sites for alkylation: the N1 and N3 positions of the pyrimidine ring, the exocyclic amino group at the C6 position, and the oxygen atom of the carbonyl group at C4 (O-alkylation). This guide focuses on a protocol designed to favor alkylation at the N1 position, a common strategy for diversifying this molecular scaffold. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying chemical principles.

Reaction Principle and Regioselectivity

The N-alkylation of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is typically achieved through a nucleophilic substitution reaction. A base is used to deprotonate one of the nitrogen atoms, generating a more nucleophilic anion that subsequently attacks an alkylating agent (e.g., an alkyl halide).

The regiochemical outcome of the reaction is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions. Generally, in polar aprotic solvents like N,N-dimethylformamide (DMF), alkylation tends to favor the nitrogen atoms over the oxygen atom. The choice of a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the pyrimidinone ring system but generally not strong enough to significantly deprotonate the exocyclic amino group, thus minimizing side reactions at that position.

In the case of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, the N3 position is already substituted with a methyl group. This leaves the N1 position as the primary endocyclic nitrogen available for alkylation. While the exocyclic amino group at C6 is also nucleophilic, its reactivity can often be attenuated by steric hindrance and electronic effects. Under thermodynamically controlled conditions (e.g., moderate temperatures and sufficient reaction times), the N1-alkylated product is often the major isomer formed.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products A 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one D Deprotonation at N1 A->D Base B Alkyl Halide (R-X) E Nucleophilic Attack on Alkyl Halide B->E C Base (e.g., K₂CO₃) D->E Forms N1-anion F N1-Alkylated Product E->F Major Pathway G Potential Side Products (O-alkylation, C6-NH-alkylation) E->G Minor Pathways

Caption: General workflow for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol details the N-alkylation of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one using benzyl bromide as a representative alkylating agent. The principles can be adapted for other primary alkyl halides.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (per reaction)
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one54030-56-7171.221.0 g (5.84 mmol)
Benzyl bromide100-39-0171.041.1 g (0.78 mL, 6.42 mmol)
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.211.21 g (8.76 mmol)
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0920 mL
Ethyl acetate141-78-688.11As needed for extraction
Brine (saturated NaCl solution)N/AN/AAs needed for washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed for drying

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 g, 5.84 mmol).

    • Add anhydrous potassium carbonate (1.21 g, 8.76 mmol, 1.5 equivalents).

    • Add anhydrous DMF (20 mL) to the flask.

  • Reaction Execution:

    • Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.

    • Slowly add benzyl bromide (0.78 mL, 6.42 mmol, 1.1 equivalents) to the stirred suspension using a syringe.

    • Heat the reaction mixture to 60-70 °C using an oil bath.

    • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexane.

  • Reaction Work-up:

    • Once the reaction is complete (typically after 4-8 hours, as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of cold water. This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with plenty of water to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Product Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G A 1. Add Reactants - Pyrimidinone - K₂CO₃ - DMF B 2. Stir at RT (15-30 min) A->B C 3. Add Alkyl Halide (e.g., Benzyl Bromide) B->C D 4. Heat to 60-70 °C (4-8 hours) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool to RT D->F Reaction complete E->D Reaction in progress G 7. Quench with Water F->G H 8. Filter and Wash G->H I 9. Purify (Recrystallization or Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

The successful N1-alkylation should yield the desired 1-alkyl-6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. The key to confirming the regioselectivity of the reaction lies in detailed spectroscopic analysis.

¹H NMR Spectroscopy:

  • Disappearance of N1-H: The proton signal corresponding to the N1-H of the starting material (which would be a broad singlet, typically downfield) will be absent in the product spectrum.

  • Appearance of Alkyl Group Signals: New signals corresponding to the protons of the introduced alkyl group will appear. For a benzyl group, this would typically be a singlet for the benzylic CH₂ protons (around 5.0-5.5 ppm) and multiplets for the aromatic protons (around 7.2-7.4 ppm).

  • Amino Group Protons: The broad singlet corresponding to the C6-NH₂ protons should remain, although its chemical shift may be slightly altered.

  • Methyl Group Protons: The singlets for the N3-CH₃ and S-CH₃ groups will be present, with potentially minor shifts compared to the starting material.

¹³C NMR Spectroscopy:

  • New signals corresponding to the carbons of the alkyl group will be present. For a benzyl group, a signal for the benzylic carbon will appear around 45-55 ppm, along with signals for the aromatic carbons.

Mass Spectrometry:

  • The mass spectrum (e.g., ESI-MS) should show a molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the N1-alkylated product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion of starting material - Inactive alkylating agent.- Insufficient base or base is not anhydrous.- Low reaction temperature.- Check the purity and reactivity of the alkylating agent.- Use freshly dried, powdered K₂CO₃.- Ensure the reaction temperature is maintained in the recommended range. Consider a slight increase if necessary.
Formation of multiple products - Competing O-alkylation or C6-amino alkylation.- Reaction temperature is too high.- Consider using a milder base or a less polar solvent to favor N-alkylation.- Lower the reaction temperature and increase the reaction time.- If selectivity remains an issue, a protecting group strategy for the C6-amino group may be necessary.[1]
Difficulty in product purification - Product is highly soluble in the work-up solvent.- Close polarity of product and byproducts.- If the product is water-soluble, extract the aqueous layer multiple times with an appropriate organic solvent.- Optimize the eluent system for column chromatography. A shallow gradient may be required.

Conclusion

This application note provides a robust and well-reasoned protocol for the N-alkylation of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. By carefully controlling the reaction conditions, particularly the choice of base and solvent, selective alkylation at the N1 position can be achieved. The detailed procedural steps and troubleshooting guide are intended to assist researchers in successfully synthesizing and characterizing these valuable pyrimidinone derivatives for applications in drug discovery and development. While this protocol is a strong starting point, optimization of reaction time and temperature may be necessary for different alkylating agents to maximize yield and purity.

References

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. (2023). ResearchGate. [Link]

  • Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC. [Link]

  • Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. PMC. [Link]

Sources

Application

HPLC purification protocol for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives

Application Note & Protocol: HPLC Purification of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Derivatives Introduction & Chemical Context The 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: HPLC Purification of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Derivatives

Introduction & Chemical Context

The 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one scaffold represents a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of adenosine receptor antagonists and antiviral agents.

Unlike simple pyrimidines, this specific derivative possesses a unique "push-pull" electronic structure:

  • Core Polarity: The pyrimidinone ring is inherently polar and capable of hydrogen bonding.

  • Hydrophobic Domains: The N-methyl and S-methyl groups introduce significant lipophilicity.

  • Basicity: The exocyclic amine at position 6 imparts basic character, making the molecule susceptible to peak tailing on standard silica-based columns due to silanol interactions.

  • Redox Sensitivity: The thioether (methylthio) moiety is a "soft" nucleophile, prone to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ) if handled aggressively or exposed to peroxides.

This protocol addresses these challenges, providing a robust, self-validating workflow for purifying these derivatives to


 purity.

Pre-Purification Assessment & Sample Preparation

Before introducing the sample to the HPLC, the physicochemical stability must be secured.

Solubility Profile

These derivatives typically exhibit poor solubility in neutral water but high solubility in DMSO and moderate solubility in acidified methanol/acetonitrile.

SolventSolubility RatingUsage in Protocol
Water (Neutral) Low (< 1 mg/mL)Weak Mobile Phase (A)
Acetonitrile (ACN) ModerateStrong Mobile Phase (B)
DMSO High (> 50 mg/mL)Injection Solvent (Prep)
Methanol ModerateAlternative Solvent B
Critical Stability Check: Thioether Oxidation
  • Risk: The S-methyl group can oxidize during sample prep if dissolved in solvents containing peroxides (e.g., aged THF) or if sonicated excessively in oxygenated water.

  • Prevention: Use HPLC-grade solvents exclusively. Degas buffers thoroughly. Avoid THF.

Sample Preparation Protocol:

  • Dissolution: Dissolve crude solid in minimum volume of DMSO.

  • Filtration: Pass through a 0.22 µm PTFE or Nylon syringe filter to remove particulate matter that could clog the column frit.

  • Concentration Check: Aim for 50–100 mg/mL for preparative injection.

Analytical Method Development (Scouting)

The goal of the analytical run is to establish the retention time (


) and resolution (

) of the target peak relative to impurities (hydrolyzed byproducts or oxidized sulfoxides).
Column Selection
  • Primary Choice: C18 (Octadecylsilane) . The hydrophobic S-methyl and N-methyl groups provide sufficient interaction with C18 ligands to retain the molecule away from the solvent front.

  • Alternative: Phenyl-Hexyl . Use if the C18 method fails to separate the target from aromatic impurities (e.g., unreacted starting materials). The pi-pi interactions offer orthogonal selectivity.

Mobile Phase Chemistry

We utilize an Acidic Mobile Phase to protonate the exocyclic amine (


). This eliminates secondary interactions with residual silanols on the column, ensuring sharp peak shape.
  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).

    • Note: FA is preferred for MS detection; TFA provides sharper peaks for UV-only purification but suppresses MS ionization.

  • Mobile Phase B: Acetonitrile + 0.1% FA or TFA.

Analytical Gradient Protocol
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX or Waters XBridge)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to prevent retention drift)
Detection UV @ 254 nm (primary) and 280 nm
Gradient Time (min)
0.0
15.0
18.0
18.1
23.0

Preparative Purification Workflow

The analytical method is scaled up to preparative dimensions using the equation:



Where 

is length and

is diameter.
Step-by-Step Preparative Protocol
  • System Priming: Flush system with 100% B to remove organic residues, then equilibrate with 95% A / 5% B for >5 column volumes.

  • Injection: Inject the DMSO-solvated sample.

    • Caution: DMSO is a strong solvent. If the injection volume exceeds 3-5% of the column void volume, "solvent breakthrough" may occur, causing the peak to split. Use a "sandwich" injection (Water plug / Sample / Water plug) if available.

  • Elution: Run a focused gradient. Based on analytical data, if the compound elutes at 40% B, run a shallow gradient from 20% B to 60% B over 20 minutes. This maximizes resolution.

  • Fraction Collection:

    • Trigger: UV Absorbance (Threshold + Slope).

    • Logic: Collect when signal > 50 mAU. Stop when signal < 40 mAU or slope becomes negative (tailing edge).

  • Post-Run Wash: Flush column with 95% B to elute strongly retained hydrophobic impurities (dimers, trimers).

Workflow Diagram (DOT)

HPLC_Workflow Start Crude Mixture (6-Amino-3-methyl-2-(methylthio)...) Solubility Solubility Check (DMSO/MeOH) Start->Solubility Filter Filter (0.22 µm PTFE) Solubility->Filter Anal_Run Analytical Scout Run (C18, 5-95% Gradient) Filter->Anal_Run Decision Resolution > 1.5? Anal_Run->Decision Optimize Optimize Gradient (Focused Gradient) Decision->Optimize No Prep_Run Preparative Injection (Scale-up) Decision->Prep_Run Yes Optimize->Anal_Run Collection Fraction Collection (UV 254nm Trigger) Prep_Run->Collection QC QC Analysis (Purity Check) Collection->QC QC->Prep_Run Purity < 98% (Recycle) Pool Pool & Lyophilize QC->Pool Purity > 98%

Caption: Logical workflow for the purification of pyrimidinone derivatives, featuring a feedback loop for method optimization.

Post-Purification Processing

Handling the purified fractions correctly is vital to prevent degradation of the S-methyl group.

  • Pooling: Combine fractions containing the pure product based on the chromatogram.

  • Solvent Removal (Acetonitrile):

    • Use a rotary evaporator.

    • Critical: Set bath temperature

      
      . Higher temperatures can accelerate hydrolysis of the amino group or oxidation of the sulfur.
      
  • Water Removal:

    • Freeze the remaining aqueous solution using liquid nitrogen or a dry ice/acetone bath.

    • Lyophilize (freeze-dry) for 24–48 hours.

    • Result: A fluffy white to off-white powder (salt form if TFA/FA was used).

  • Salt Exchange (Optional): If the TFA salt is undesirable for biological assays (cytotoxicity), redissolve in weak HCl and re-lyophilize to convert to the Hydrochloride salt, or pass through a weak anion exchange cartridge.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Increase buffer ionic strength or switch to a "High pH" stable column (e.g., Waters XBridge) with Ammonium Bicarbonate (pH 10), only if the compound is alkali-stable.
Split Peak Solvent mismatch (DMSO vs Mobile Phase).Reduce injection volume or dilute sample with water/mobile phase A before injection.
Extra Peak (Early) Sulfoxide formation (

).
Check solvents for peroxides. Ensure sample was not heated excessively.
High Backpressure Precipitation in the column.Ensure the sample is fully soluble in the starting mobile phase conditions (5-10% B).

References

  • Sielc Technologies. (n.d.). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Phenomenex. (2025).[1][2] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Introduction: Unveiling the Cellular Activity of a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Activity of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Molecules incorporating this heterocycle are known to interact with a wide range of biological targets, most notably protein kinases. Kinase dysregulation is a hallmark of many diseases, including cancer, making the identification and characterization of novel kinase inhibitors a critical endeavor in drug discovery.

This document provides a comprehensive guide for researchers investigating the cellular effects of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 54030-56-7). While the precise molecular targets of this specific compound are still under active investigation, its structural similarity to known kinase inhibitors warrants a thorough evaluation of its anti-proliferative and signaling modulation activities. For instance, closely related aminopyrimidine derivatives have been identified as potent and selective inhibitors of kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and I-kappa B kinase (IKK2)[1][2][3].

These application notes are designed to provide a robust framework for an initial screening cascade. We will detail protocols for assessing the compound's impact on cell viability, and subsequently, for dissecting its effects on a key intracellular signaling pathway frequently modulated by kinase inhibitors: the RAS-RAF-MEK-ERK (MAPK) pathway[4]. The methodologies described herein are foundational for establishing a comprehensive cellular profile of this compound, elucidating its potential mechanism of action, and guiding further drug development efforts.

Part 1: Initial Assessment of Cytotoxicity and Anti-Proliferative Activity

The first critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.

Scientific Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells[1]. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, which reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured. This absorbance is directly proportional to the number of metabolically active, and therefore viable, cells[1].

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (e.g., 1x10^4 cells/well) incubation_24h 2. Incubate 24h (Allow Adhesion) cell_seeding->incubation_24h add_compound 4. Add Compound to Wells incubation_24h->add_compound compound_prep 3. Prepare Compound Serial Dilutions compound_prep->add_compound incubation_48h 5. Incubate 48-72h add_compound->incubation_48h add_mtt 6. Add MTT Reagent (0.5 mg/mL) incubation_48h->add_mtt incubation_3h 7. Incubate 3h (Formazan Formation) add_mtt->incubation_3h solubilize 8. Solubilize Crystals (Add DMSO) incubation_3h->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate plot_data 10. Plot Dose-Response Curve read_plate->plot_data calc_ic50 11. Calculate IC50 plot_data->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54030-56-7)[5]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line (e.g., Hep3B for FGFR4-driven cancers, or A375 for BRAF-driven cancers)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[2]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[4].

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals[6].

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[6].

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader[4].

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

ParameterRecommended ConditionRationale
Cell Line Hep3B (Hepatocellular Carcinoma)Expresses FGFR4, a potential target for aminopyrimidine derivatives[1].
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase and not overconfluent at the assay endpoint.
Compound Conc. 0.1 µM - 100 µM (log scale)A wide range is necessary to capture the full dose-response curve and accurately determine the IC50.
Incubation Time 48 - 72 hoursAllows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
MTT Incubation 3 - 4 hoursSufficient time for formazan crystal formation in viable cells.
Solubilizing Agent DMSOEffectively dissolves the formazan crystals for accurate absorbance reading.

Part 2: Mechanistic Insight - Interrogation of the MAPK/ERK Signaling Pathway

Based on the established roles of pyrimidine derivatives as kinase inhibitors, a logical next step is to investigate whether 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one affects key signaling pathways downstream of receptor tyrosine kinases. The MAPK/ERK pathway is a critical cascade that regulates cell proliferation, differentiation, and survival, and its hyperactivation is a common driver of cancer[4].

Scientific Principle: Probing Pathway Activation via Protein Phosphorylation

The MAPK/ERK pathway is a multi-tiered kinase cascade. Activation of this pathway involves a sequential series of phosphorylation events. Therefore, the phosphorylation status of key proteins, such as MEK and ERK, serves as a direct readout of pathway activity. Western blotting and immunofluorescence are powerful techniques to detect these specific post-translational modifications using phospho-specific antibodies. A reduction in the levels of phosphorylated ERK (p-ERK) in the presence of the compound would strongly suggest an inhibitory action on an upstream component of this pathway.

Hypothesized Signaling Pathway Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival Transcription->Proliferation Compound 6-Amino-3-methyl-2- (methylthio)pyrimidin-4(3H)-one Compound->RTK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the MAPK/ERK signaling cascade.

Protocol 2A: Western Blot Analysis of ERK Phosphorylation

Purpose: To quantitatively measure the effect of the compound on the phosphorylation levels of ERK1/2.

Materials:

  • Cells treated with the compound at relevant concentrations (e.g., IC50, 2x IC50) and vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • ECL chemiluminescence substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the compound or vehicle for a short duration (e.g., 1-2 hours) to capture acute signaling changes.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature[7].

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Calculate the ratio of phospho-ERK to total-ERK for each treatment condition and normalize to the vehicle control.

Reagent/ParameterRecommendationRationale
Treatment Time 1 - 2 hoursOptimal for observing acute changes in phosphorylation signaling events.
Lysis Buffer RIPA with inhibitorsEnsures efficient protein extraction while preserving phosphorylation states.
Primary Antibodies Phospho-ERK1/2 (p44/42 MAPK)Specific detection of the activated form of ERK.
Loading Control Total-ERK1/2Normalizes for any variations in protein loading, providing a more accurate measure of phosphorylation changes.
Protocol 2B: Immunofluorescence Analysis of ERK Nuclear Translocation

Purpose: To visualize the effect of the compound on the subcellular localization of phosphorylated ERK. Upon activation, p-ERK translocates from the cytoplasm to the nucleus.

Materials:

  • Cells grown on glass coverslips in a 24-well plate.

  • Compound and vehicle for treatment.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.2% Triton X-100 in PBS for permeabilization.

  • Blocking solution (e.g., 10% normal goat serum in PBS).

  • Primary antibody: Rabbit anti-phospho-ERK1/2.

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Once attached, treat the cells with the compound or vehicle as in the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-ERK1/2 antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope, capturing images for DAPI (blue) and the p-ERK signal (e.g., green).

  • Analysis:

    • Visually inspect and compare the nuclear localization of the p-ERK signal between vehicle-treated and compound-treated cells. A decrease in nuclear green fluorescence upon treatment indicates inhibition of the pathway.

Conclusion and Future Directions

The protocols outlined in this document provide a robust and logical workflow for the initial characterization of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in cell-based assays. By first establishing its anti-proliferative IC50 and then investigating its impact on the MAPK/ERK signaling pathway, researchers can generate critical data to form a strong hypothesis about its mechanism of action.

Positive results from these assays—specifically, a dose-dependent reduction in cell viability and a corresponding decrease in ERK phosphorylation—would provide compelling evidence that this compound functions as an inhibitor of an upstream kinase in this pathway. Such findings would pave the way for more advanced studies, including:

  • Broad Panel Kinase Screening: To identify the specific kinase(s) targeted by the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity[2][3][6].

This systematic approach ensures a thorough and scientifically rigorous evaluation, providing the foundational knowledge necessary for the potential development of this promising pyrimidine derivative into a novel therapeutic agent.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Lead Sciences. (n.d.). 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Available at: [Link]

  • Choi, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Colicelli, J. (2010). Immunofluorescence Staining. Current Protocols in Molecular Biology. Available at: [Link]

  • Cusabio. (n.d.). Immunofluorescence (IF) Protocol. Available at: [Link]

  • Park, H. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry. Available at: [Link]

  • Lee, J., et al. (2009). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Grice, G. L., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against V600E Mutant BRAF. Journal of Medicinal Chemistry. Available at: [Link]

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Application

Application Note: Mechanism of Action Profiling for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Derivatives

Abstract & Scope This technical guide outlines the protocols for elucidating the Mechanism of Action (MoA) of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54030-56-7) and its functionalized derivatives. The py...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the protocols for elucidating the Mechanism of Action (MoA) of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54030-56-7) and its functionalized derivatives.

The pyrimidin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for the purine ring of ATP or the pteridine ring of folates. Consequently, derivatives of this core often exhibit biological activity through two primary mechanisms:

  • Tyrosine Kinase Inhibition: Competitive inhibition at the ATP-binding site of receptor tyrosine kinases (e.g., EGFR, VEGFR).

  • Antimetabolite Activity: Inhibition of Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS), disrupting DNA synthesis.

This guide provides a tiered screening workflow to deconvolve these mechanisms, moving from cell-free enzymatic assays to cellular signaling validation.

Mechanistic Background

The 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one core possesses critical structural features for molecular recognition:

  • C4-Carbonyl & N3-Methyl: Acts as a hydrogen bond acceptor/donor pair mimicking the nucleobase interface.

  • 2-Methylthio Group: A lipophilic handle that often occupies the hydrophobic "gatekeeper" pocket in kinase domains (e.g., Met790 in EGFR).

  • 6-Amino Group: Provides a vector for solubilizing side chains or additional H-bonding interactions.

Pathway Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the signal transduction pathway where these derivatives typically intervene (ATP-competitive inhibition).

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization & Activation Ras Ras-GTP EGFR_Int->Ras Signaling Cascade ATP ATP ATP->EGFR_Int Phosphorylation Source Inhibitor Pyrimidinone Derivative (Test Compound) Inhibitor->EGFR_Int Competitive Inhibition (Blocks ATP) Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation

Figure 1: Proposed mechanism of ATP-competitive inhibition by pyrimidinone derivatives within the EGFR signaling cascade.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine if the derivative acts as a direct ATP-competitive inhibitor of a specific kinase (e.g., EGFR WT). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizing a Lanthanide-labeled antibody.

Materials
  • Test Compound: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one derivative (10 mM DMSO stock).

  • Enzyme: Recombinant Human EGFR (cytoplasmic domain).

  • Substrate: Poly-Glu-Tyr (4:1) biotinylated peptide.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Acceptor: Streptavidin-APC.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow
  • Preparation: Dilute test compounds in 100% DMSO using a 3-fold serial dilution (10 points, starting at 10 µM). Further dilute 1:25 into Kinase Buffer.

  • Enzyme Addition: Dispense 5 µL of EGFR enzyme (0.2 ng/µL) into a 384-well low-volume white plate.

  • Compound Addition: Add 2.5 µL of diluted compound. Incubate for 15 minutes at RT (allows inhibitor to bind before ATP competition).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at

    
     concentration, typically 5-10 µM).
    
  • Incubation: Shake plate for 1 minute; incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA-containing buffer to stop reaction).

  • Read: Incubate 1 hour. Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

Data Analysis

Calculate the TR-FRET ratio (


). Normalize data to "No Enzyme" (0% activity) and "DMSO Control" (100% activity). Fit curves using a 4-parameter logistic equation to determine 

.
Protocol B: Cellular Mechanism Validation (Western Blot)

Objective: To confirm that the enzymatic inhibition translates to cellular signaling blockade (e.g., reduction of p-EGFR and p-ERK).

Materials
  • Cell Line: A431 (EGFR-overexpressing epidermoid carcinoma).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Antibodies: Primary anti-pEGFR (Tyr1068), anti-pERK1/2, anti-Total EGFR, anti-β-actin.

Step-by-Step Workflow
  • Seeding: Seed A431 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Starvation: Replace media with serum-free DMEM for 12 hours (synchronizes cells and reduces basal phosphorylation).

  • Treatment: Treat cells with the test derivative at

    
     and 
    
    
    
    the biochemical
    
    
    for 2 hours.
  • Stimulation: Add EGF (50 ng/mL) for 15 minutes to stimulate the pathway.

  • Lysis: Wash with ice-cold PBS. Lyse cells on ice. Clarify lysates by centrifugation (14,000 x g, 10 min).

  • Immunoblotting:

    • Load 20 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (phospho-antibodies prefer BSA over milk).

    • Incubate primaries overnight at 4°C.

    • Incubate HRP-secondaries for 1h at RT.

  • Detection: ECL Chemiluminescence.

Expected Result: If the MoA is kinase inhibition, a dose-dependent decrease in p-EGFR and p-ERK bands should be observed compared to the EGF-only control, while Total EGFR remains constant.

Protocol C: Metabolic Rescue Assay (Antimetabolite Check)

Objective: To distinguish between Kinase Inhibition and Antimetabolite activity (e.g., DHFR inhibition). Pyrimidine analogs often mimic folate pathway intermediates.

Concept

If the compound inhibits DHFR (depleting tetrahydrofolate), adding exogenous Thymidine or Folinic Acid will bypass the block and rescue cell viability. If it is a Kinase Inhibitor, these metabolites will have no effect.

Step-by-Step Workflow
  • Seeding: Seed HCT-116 cells in 96-well plates (3,000 cells/well).

  • Treatment Groups:

    • Group A: Test Compound (Serial Dilution).

    • Group B: Test Compound + Thymidine (10 µM).

    • Group C: Test Compound + Folinic Acid (50 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Assay: Add MTT or Resazurin reagent. Read absorbance/fluorescence.

  • Interpretation:

    • Shift in

      
       (Rescue):  Indicates Antimetabolite MoA.
      
    • No Shift: Indicates Kinase Inhibition or other non-metabolic cytotoxic mechanism.

Data Presentation & Analysis

Summary of Expected Results
Assay TypeMetricResult: Kinase Inhibitor (EGFR)Result: Antimetabolite (DHFR)
Enzymatic (TR-FRET)

(Kinase)
Low nM range (< 100 nM)No Inhibition (> 10 µM)
Western Blot p-EGFR LevelsDose-dependent reductionNo change / Non-specific
Metabolic Rescue

Shift
No Shift> 10-fold Shift (Rescue)
Cell Cycle Phase ArrestG1 ArrestS-phase Arrest
Troubleshooting & Critical Parameters
  • Solubility: The 2-methylthio group increases lipophilicity (

    
    ). Ensure DMSO concentration in the final assay does not exceed 1% to prevent enzyme denaturation or compound precipitation.
    
  • Oxidation: The thioether (S-Me) is susceptible to oxidation to sulfoxide (S=O) or sulfone. Use fresh stocks and avoid prolonged exposure to air/light.

  • False Positives: Pyrimidinones can be "PAINS" (Pan-Assay Interference Compounds) if they aggregate. Include a detergent (0.01% Brij-35 or Triton X-100) in biochemical assays to prevent aggregation-based inhibition.

References

  • Schenone, S., et al. (2004).[1] Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry.

  • Rashad, A. E., et al. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogues as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry.

  • Brouwer, C., et al. (2005). Role of 5'-nucleotidase in thiopurine metabolism: Enzyme kinetic profile and association with thio-GMP levels.[2] Clinica Chimica Acta.

  • American Elements. (n.d.). 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Product Specification.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 245691, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.[3]

Sources

Method

Application Note: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one as a Scaffold in Drug Design

Executive Summary This technical guide details the utility of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7) as a privileged scaffold in medicinal chemistry. Structurally analogous to guanine and ad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7) as a privileged scaffold in medicinal chemistry. Structurally analogous to guanine and adenine, this pyrimidine derivative offers a versatile platform for developing Adenosine Receptor Antagonists , Kinase Inhibitors , and Antibacterial agents .

The core value of this scaffold lies in its orthogonal reactivity :

  • C2-Position: The methylthio (-SMe) group serves as a latent leaving group, activatable via oxidation for diverse library generation.

  • N3-Methylation: Locks the tautomeric preference, preventing ambiguous N-alkylation and improving solubility compared to the parent thiouracil.

  • C6-Amino Group: A handle for amide coupling, urea formation, or cyclization to fused bicyclic systems (e.g., purine mimics).

Chemical Reactivity Profile

Understanding the electronic distribution of the scaffold is prerequisite to successful synthetic planning. The N3-methyl group forces the molecule to adopt the 4-oxo tautomer, simplifying NMR interpretation and directing nucleophilic attacks.

Reactivity Map (DOT Visualization)

ReactivityMap Scaffold 6-Amino-3-methyl- 2-(methylthio)pyrimidin-4(3H)-one Oxidation Oxidation (mCPBA/Oxone) Activates C2 for Displacement Scaffold->Oxidation  Path A (Activation) Acylation C6-N Acylation (Amide/Urea Formation) Scaffold->Acylation  Path B Halogenation C5-Halogenation (Electrophilic Subst.) Scaffold->Halogenation  Path C SNAr Nucleophilic Displacement (Amines/Thiols) Oxidation->SNAr  Yields 2-Amino derivs

Figure 1: Orthogonal reactivity map. Path A (Oxidation -> Displacement) is the primary route for diversity generation at the C2 position.

Application Protocols: The "Activation-Displacement" Strategy

Direct displacement of the C2-methylthio group by amines is often sluggish, requiring high temperatures (


C) which can degrade sensitive functionalities. The Oxidative Activation Strategy  is the industry standard for high-yield library synthesis.
Protocol A: Activation via Oxidation to Sulfone

Objective: Convert the poor leaving group (-SMe) into a highly reactive sulfone (-SO


Me).

Reagents:

  • Substrate: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.2 eq) or Oxone®

  • Solvent: Dichloromethane (DCM) or THF/Water (for Oxone)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of DCM. Cool the solution to 0°C in an ice bath.

    • Causality: Cooling is critical. The reaction is exothermic. Uncontrolled temperature can lead to N-oxidation or over-oxidation of the amino group.

  • Addition: Add mCPBA (2.2 mmol) portion-wise over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (5% MeOH in DCM) or LC-MS.

    • Self-Validation Checkpoint: The Sulfone product will show a mass shift of +32 Da (Sulfoxide) or +48 Da (Sulfone) relative to the starting material. Target the +48 Da species for maximum reactivity.

  • Work-up: Quench with saturated aqueous NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess peroxide). Extract with DCM (3x).
  • Purification: Dry organic layer over MgSO

    
    . The sulfone intermediate is often unstable on silica; use immediately in Protocol B or precipitate with diethyl ether.
    
Protocol B: Nucleophilic Displacement ( )

Objective: Introduce diversity at the C2 position using amines (primary or secondary).

Reagents:

  • Activated Scaffold (Sulfone intermediate) (1.0 eq)

  • Nucleophile: Diverse Amine (R-NH

    
    ) (1.2 eq)
    
  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dioxane or DMF

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, suspend the sulfone intermediate in Dioxane (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Reaction:

    • Method A (Thermal): Heat to 60-80°C for 2-4 hours.

    • Method B (Microwave): Irradiate at 100°C for 20 minutes (Recommended for steric amines).

  • Validation: Monitor disappearance of the Sulfone peak by LC-MS.

  • Isolation: Evaporate solvent. Triturate with water or ethanol to precipitate the product. If soluble, purify via preparative HPLC.

Case Study: Adenosine Receptor ( ) Antagonists

The 6-amino-uracil core is a bioisostere of the adenine ring found in adenosine. By modifying the C2 position, researchers can tune selectivity between


, 

, and

receptors.

Design Logic:

  • Scaffold: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.[1]

  • Modification: Displacement of SMe with bulky aryl-amines or phenolic ethers.

  • Result: The N3-methyl group sterically clashes with the

    
     receptor pocket but is tolerated by 
    
    
    
    , enhancing selectivity.
Comparative Data: Leaving Group Efficiency

The following table illustrates why the oxidative protocol is superior for library generation.

Leaving Group (C2)Nucleophile (Amine)ConditionsYield (%)Notes
-SMe (Sulfide)Benzylamine160°C, neat, 24h35%Harsh; significant tar formation.
-S(O)Me (Sulfoxide)Benzylamine80°C, Dioxane, 4h78%Good balance of stability/reactivity.
-SO

Me
(Sulfone)
BenzylamineRT to 40°C, THF, 1h92% Recommended. Fast, clean conversion.

Synthetic Workflow Diagram

The following diagram outlines the complete workflow from raw scaffold to functionalized drug candidate.

Workflow Start Raw Scaffold (S-Methyl) Step1 Step 1: Activation (mCPBA Oxidation) Start->Step1 Check1 QC: LC-MS (Target M+48) Step1->Check1 Step2 Step 2: Library Gen (Amine Displacement) Check1->Step2 Pass Step3 Step 3: C6-Modification (Optional Acylation) Step2->Step3 Optional Final Final Drug Candidate (Adenosine Antagonist) Step2->Final Direct Route Step3->Final

Figure 2: Optimized synthetic workflow for high-throughput library generation.

References

  • ChemicalBook. (2025). 6-Aminouracil: Heterocycle Synthesis & Nucleodye Development. Retrieved from

  • BroadPharm. (n.d.). 6-amino-2-(methylthio)pyrimidin-4(3H)-one Product Page. Retrieved from

  • National Institutes of Health (PMC). (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Retrieved from

  • Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from

  • American Chemical Society. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from

Sources

Application

Structural Elucidation and Analytical Profiling of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Abstract This Application Note provides a comprehensive guide for the structural characterization of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7). This compound represents a specific regioisomer o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive guide for the structural characterization of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7). This compound represents a specific regioisomer of methylated 6-amino-2-thiouracil, a scaffold critical in the development of antiviral agents and adenosine receptor antagonists. This guide details the specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to distinguish this N3-methylated isomer from its N1-methyl or O-methyl analogues.

Introduction and Chemical Context

The analysis of substituted pyrimidines is complicated by lactam-lactim and amine-imine tautomerism. However, in 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one , the methylation at the N3 position locks the pyrimidine ring into a specific 4-oxo (keto) tautomer, preventing aromatization at that site.

Key Structural Features:

  • C2-Position: Methylthio group (-SMe).[1][2]

  • C3-Position: N-Methyl group (-NMe). This is the critical regiochemical marker.

  • C4-Position: Carbonyl/Oxo group.

  • C6-Position: Primary Amino group (-NH2).

Distinguishing the N3-methyl isomer from the N1-methyl isomer is the primary analytical challenge. This guide provides the definitive spectral evidence to validate the N3-substitution.

Experimental Protocols

Sample Preparation

Objective: Maximize solubility and prevent exchange of labile protons for NMR; ensure clean ionization for MS.

NMR Preparation:

  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Chloroform (CDCl3) is often insufficient for polar amino-pyrimidinones. DMSO-d6 ensures complete solubility and slows proton exchange, allowing the broad amino (-NH2) singlet to be observed.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Reference: Calibrate internal chemical shifts to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

Mass Spectrometry Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock in Methanol (HPLC grade).

  • Working Solution: Dilute to 10 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

    • Reasoning: Formic acid promotes protonation ([M+H]+) for Electrospray Ionization (ESI) in positive mode.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Solid Sample (CAS 54030-56-7) PrepNMR Dissolve in DMSO-d6 Sample->PrepNMR PrepMS Dilute in MeOH/H2O + 0.1% Formic Acid Sample->PrepMS NMR_Exp 1H & 13C NMR (HMBC for Regiochem) PrepNMR->NMR_Exp MS_Exp LC-MS (ESI+) Fragmentation Analysis PrepMS->MS_Exp Data_1H Identify N-Me vs S-Me Identify C5-H NMR_Exp->Data_1H Data_MS Confirm MW (171.2) Loss of SMe (-47) MS_Exp->Data_MS Conclusion Structural Confirmation Data_1H->Conclusion Data_MS->Conclusion

Caption: Integrated workflow for the structural validation of S-methyl/N-methyl pyrimidinones.

NMR Spectroscopy Analysis

1H NMR Interpretation

The proton spectrum is characterized by three distinct singlets and a broad exchangeable peak. The chemical shift difference between N-Me and S-Me is the primary diagnostic.

Table 1: Representative 1H NMR Data (DMSO-d6, 400 MHz)

Position / GroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
S-CH3 (C2)2.45 – 2.55 Singlet (s)3HTypical range for methylthio groups on heteroaromatics.
N-CH3 (C3)3.30 – 3.45 Singlet (s)3HDeshielded by adjacent Carbonyl (C4) and Nitrogen. Distinct from O-Me (~3.9 ppm).
C5-H 4.90 – 5.10 Singlet (s)1HHighly shielded due to electron donation from the C6-Amino group (enamine-like character).
NH2 (C6)6.50 – 7.20 Broad (br s)2HExchangeable. Disappears upon D2O shake.
13C NMR Interpretation

The carbon spectrum confirms the oxidation state of the ring carbons.

Table 2: Representative 13C NMR Data (DMSO-d6, 100 MHz)

Carbon TypeShift (δ ppm)Assignment Logic
S-CH3 13.5 – 15.0 Upfield methyl carbon attached to Sulfur.
N-CH3 28.0 – 30.0 Methyl carbon attached to Nitrogen (Amide-like).
C5 80.0 – 85.0 Highly shielded alkene carbon (beta to amino group).
C6 (C-NH2)150.0 – 155.0 Deshielded sp2 carbon attached to Nitrogen.
C2 (N=C-S)160.0 – 165.0 Guanidine-like carbon.
C4 (C=O)160.0 – 165.0 Carbonyl carbon (often overlaps with C2).
Critical Validation: HMBC (Heteronuclear Multiple Bond Correlation)

To definitively prove the methyl group is at N3 and not N1 :

  • N3-Me Protons (~3.35 ppm) will show a strong 3-bond correlation to the C4 Carbonyl (~162 ppm) and the C2 Carbon (~160 ppm) .

  • Contrast: If the methyl were at N1 , it would show correlations to C2 and C6, but not to the C4 carbonyl.

Mass Spectrometry Analysis

Ionization and Molecular Weight
  • Formula: C6H9N3OS[3][4][5]

  • Exact Mass: 171.05

  • Observed Ion (ESI+): [M+H]+ = 172.05

  • Isotope Pattern: Look for the [M+2] peak (Sulfur-34) at ~4.5% relative abundance of the base peak. This confirms the presence of Sulfur.

Fragmentation Pathway (MS/MS)

Fragmentation of methylthio-pyrimidines often follows a specific "stripping" pattern.

  • Loss of Methyl Radical (-15 Da): [M+H]+ 172 → 157 .

  • Loss of Methylthio Radical (-47 Da): [M+H]+ 172 → 125 . This is a signature cleavage for S-Me groups.

  • Retro-Diels-Alder (RDA): Pyrimidines often undergo ring opening.

MS_Fragmentation Parent [M+H]+ m/z 172 Frag1 [M - CH3]+ m/z 157 Parent->Frag1 - CH3 (15) Frag2 [M - SMe]+ m/z 125 (Loss of thiomethyl) Parent->Frag2 - SCH3 (47) Frag3 [M - CO]+ m/z 144 Parent->Frag3 - CO (28)

Caption: Predicted ESI+ MS/MS fragmentation pathway for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

References

  • Compound Identification: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54030-56-7).[3][4][5] Sigma-Aldrich Product Catalog. Available at:

  • General Pyrimidine NMR Data: 1H NMR Chemical Shifts of Heterocycles. Organic Chemistry Data. Available at:

  • Fragmentation Mechanisms: Mass spectral fragmentation modes of pyrimidine derivatives. Sphinx Knowledge House. Available at:

  • Synthesis Context: Regioselective methylation of 6-amino-2-thiouracil. ResearchGate (Generic Context). Available at:

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Libraries

Introduction: The Therapeutic Potential of Pyrimidinone Scaffolds The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. Derivatives of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidinone Scaffolds

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound class, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, and its derivatives present a promising starting point for the discovery of novel therapeutics. The structural features of this scaffold, particularly its resemblance to the purine core of ATP, suggest its potential as a modulator of ATP-binding proteins such as kinases.[1][2] Furthermore, the diverse functionalities that can be introduced around the core structure allow for the creation of large, diversified chemical libraries amenable to high-throughput screening (HTS) against various biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for libraries based on the 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one scaffold. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key HTS methodologies, and discuss the critical aspects of data analysis and hit validation.

Strategic Approach to Screening a Pyrimidinone Library

Given the chemical nature of the 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one scaffold and the known biological activities of related compounds, a multi-pronged screening approach is recommended. This involves testing the library against distinct classes of biological targets to maximize the potential for hit discovery. We will focus on three major target classes:

  • Protein Kinases: Due to the structural similarity of the pyrimidinone core to the adenine of ATP, kinases represent a high-priority target class.[1][2] Many pyrimidine-based compounds have been successfully developed as kinase inhibitors for oncology and other indications.[3][4][5][6][7]

  • G-Protein Coupled Receptors (GPCRs): GPCRs are a large and diverse family of cell surface receptors that are major drug targets. The structural diversity of a pyrimidinone library makes it suitable for identifying novel agonists or antagonists of GPCR signaling pathways.

  • Viral Enzymes: Pyrimidinone derivatives have shown promise as antiviral agents, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[8][9] Screening against key viral enzymes from other pathogens is a logical extension.

The following sections will provide detailed protocols for robust HTS assays tailored to each of these target classes.

Section 1: Protein Kinase Inhibition Assays

The vast majority of kinase assays are amenable to HTS formats. The choice of assay technology often depends on the specific kinase, the available reagents, and the instrumentation. Here, we present protocols for two widely used, robust, and homogeneous (no-wash) kinase assay platforms: Homogeneous Time-Resolved Fluorescence (HTRF®) and AlphaLISA®.

Rationale for Kinase Assay Selection
  • HTRF® (Homogeneous Time-Resolved Fluorescence): This technology is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2). It is a ratiometric technique, which minimizes interference from colored compounds and assay volume variations. HTRF® assays are highly sensitive and have a large dynamic range.[10][11][12][13]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the generation of singlet oxygen by a donor bead upon excitation, which then travels to a nearby acceptor bead, triggering a chemiluminescent signal. The short diffusion distance of singlet oxygen (~200 nm) results in very low background signals. AlphaLISA® is highly sensitive and can be used to detect phosphorylation of various substrates, including full-length proteins.[14][15][16]

HTRF® Kinase Assay Workflow

HTRF_Kinase_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Plate Compound Plate (Pyrimidinone Library) Assay_Plate_Reaction Dispense & Incubate (Kinase Reaction) Compound_Plate->Assay_Plate_Reaction Reagent_Mix Reagent Mix (Kinase, Substrate, ATP) Reagent_Mix->Assay_Plate_Reaction Detection_Reagents Add Detection Reagents (Antibody-Eu, SA-XL665) Assay_Plate_Reaction->Detection_Reagents Assay_Plate_Detection Incubate (Detection) Detection_Reagents->Assay_Plate_Detection Reader Read Plate (HTRF Reader) Assay_Plate_Detection->Reader

Caption: High-level workflow for an HTRF kinase inhibition assay.

Detailed Protocol: HTRF® Kinase Assay

This protocol is a general template for a tyrosine kinase assay and should be optimized for the specific kinase of interest.

Materials:

  • 384-well low-volume white microplates

  • Recombinant kinase (e.g., Abl1)

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® detection reagents:

    • Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)

    • Streptavidin-XL665 (SA-XL665)

  • HTRF® detection buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)

  • Test compounds (6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one library) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the compound library in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of the 384-well assay plate.

    • Include wells for positive control (e.g., 10 µM Staurosporine) and negative control (DMSO).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate mix in kinase reaction buffer. The final concentrations should be optimized, but a starting point could be 2-5 nM kinase and 200-500 nM biotinylated substrate.

    • Dispense 5 µL of the 2X kinase/substrate mix into each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be at the Km for ATP for the specific kinase (e.g., 10 µM).

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well.[12][17]

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This should be within the linear range of the reaction.

  • Detection:

    • Prepare the detection reagent mix in HTRF® detection buffer containing the Europium-labeled antibody and SA-XL665 at optimized concentrations. The EDTA in the detection buffer will stop the kinase reaction.[11]

    • Add 10 µL of the detection reagent mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes to allow for the detection reagents to bind.

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

AlphaLISA® Kinase Assay Protocol

This protocol provides a general framework for an AlphaLISA® kinase assay.

Materials:

  • 384-well ProxiPlate™

  • Recombinant kinase

  • Biotinylated substrate

  • ATP

  • Kinase reaction buffer

  • AlphaLISA® reagents:

    • Streptavidin-coated Donor beads

    • Anti-phospho-substrate antibody-conjugated Acceptor beads

  • AlphaLISA® detection buffer

  • Test compounds and controls as in the HTRF® assay

  • AlphaLISA®-compatible microplate reader

Procedure:

  • Compound Plating: Follow the same procedure as for the HTRF® assay.

  • Kinase Reaction:

    • Prepare a 4X kinase solution and a 4X biotinylated substrate/ATP solution in kinase buffer.

    • Dispense 5 µL of the 4X kinase solution into the wells.

    • Add 5 µL of test compound (or DMSO/control inhibitor).

    • Start the reaction by adding 10 µL of the 4X substrate/ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X mix of the AlphaLISA® Acceptor beads and Streptavidin Donor beads in AlphaLISA® detection buffer.

    • Add 20 µL of the bead mix to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaLISA®-compatible reader.

Parameter HTRF® AlphaLISA®
Principle FRETProximity-based chemiluminescence
Donor Europium cryptatePhotosensitizer bead
Acceptor XL665 or d2Chemiluminescent bead
Readout Time-resolved fluorescenceLuminescence
Advantages Ratiometric, robustHigh sensitivity, low background
Considerations Potential for FRET interferenceLight sensitive, singlet oxygen quenching

Section 2: G-Protein Coupled Receptor (GPCR) Modulation Assays

Screening for GPCR modulators typically involves cell-based assays that measure downstream signaling events. Two common HTS-compatible readouts are intracellular calcium mobilization (for Gq-coupled GPCRs) and cyclic AMP (cAMP) modulation (for Gs- and Gi-coupled GPCRs). Here, we focus on a calcium mobilization assay, a widely used and robust method.[18][19][20][21]

Rationale for Calcium Mobilization Assay Selection
  • Physiological Relevance: This assay measures a key downstream signaling event, providing functional information about compound activity.

  • High-Throughput Amenability: The availability of fluorescent calcium indicators and automated plate readers (like the FLIPR®) makes this assay highly suitable for HTS.[20]

  • Robustness: Calcium mobilization assays generally have a good signal-to-background ratio and are reproducible.

Calcium Mobilization Assay Workflow

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay Assay Cell_Culture Culture Cells (Expressing GPCR) Plate_Cells Plate Cells in 384-well Plates Cell_Culture->Plate_Cells Add_Dye Add Calcium-sensitive Dye (e.g., Fluo-4 AM) Plate_Cells->Add_Dye Incubate_Dye Incubate for Dye Loading Add_Dye->Incubate_Dye Reader Place Plate in FLIPR® Incubate_Dye->Reader Add_Compound Add Compound/Agonist (Online Addition) Reader->Add_Compound Read_Fluorescence Read Fluorescence Kinetically Add_Compound->Read_Fluorescence

Caption: Workflow for a cell-based calcium mobilization assay.

Detailed Protocol: Calcium Mobilization Assay

This protocol describes a method for identifying antagonists of a Gq-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well black-walled, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW Calcium Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonist for the target GPCR

  • Test compounds (pyrimidinone library)

  • Known antagonist (positive control)

  • Fluorometric Imaging Plate Reader (FLIPR®) or similar instrument

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293 cells into 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[19]

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions. This typically involves reconstituting the dye in the assay buffer.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes to allow the cells to take up the dye.[18]

  • Assay Execution (Antagonist Mode):

    • Prepare a compound plate containing the pyrimidinone library, DMSO (negative control), and a known antagonist (positive control) at various concentrations.

    • Place both the cell plate and the compound plate into the FLIPR® instrument.

    • The instrument will first measure the baseline fluorescence of the cells.

    • It will then add the compounds from the compound plate to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

    • After the pre-incubation with the compounds, the instrument will add a pre-determined concentration (e.g., EC₈₀) of the known agonist to all wells to stimulate the receptor.

    • The fluorescence intensity is monitored kinetically both before and after the addition of the agonist. Antagonists will inhibit the agonist-induced calcium flux.

Parameter Agonist Screen Antagonist Screen
Compound Addition Single addition of library compoundsPre-incubation with library compounds, then addition of known agonist
Positive Control Known agonistKnown antagonist
Readout Increase in fluorescenceInhibition of agonist-induced fluorescence increase

Section 3: Data Analysis, Validation, and Hit Confirmation

A successful HTS campaign relies on rigorous data analysis and a clear strategy for hit confirmation and follow-up.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[22][23][24][25] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

The formula for the Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

  • μp = mean of the positive control

  • μn = mean of the negative control

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of > 0.5 is considered robust and suitable for HTS.[23]

Hit Identification and Confirmation Workflow

Hit_Confirmation_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation Primary_Screen Screen Library at Single Concentration Data_Analysis Data Normalization & Hit Selection Primary_Screen->Data_Analysis Cherry_Pick Cherry-pick Hits Data_Analysis->Cherry_Pick Dose_Response Dose-Response Assay (Calculate IC50/EC50) Cherry_Pick->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis

Caption: A typical workflow for hit identification and validation.

Steps in Hit Confirmation:

  • Primary Screen Analysis: Data from the primary screen (typically at a single compound concentration) is normalized to controls. Hits are identified based on a pre-defined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).[26]

  • Hit Re-testing: "Cherry-picked" hits from the primary screen are re-tested in the same assay to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).[27][28]

  • Orthogonal Assays: It is crucial to confirm the activity of hits in a secondary, orthogonal assay that uses a different detection technology or principle. This helps to eliminate artifacts specific to the primary assay format.[29]

  • Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by comparing the activity of related analogs within the library. This provides valuable information for medicinal chemistry optimization.

Conclusion

The 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one scaffold represents a versatile starting point for the discovery of novel modulators of important drug targets. By employing a strategic screening approach targeting kinases and GPCRs, coupled with robust and well-validated HTS assays such as HTRF®, AlphaLISA®, and calcium mobilization, researchers can efficiently identify promising hit compounds. Rigorous data analysis, including the calculation of the Z'-factor, and a systematic hit confirmation process are essential to ensure the quality and reliability of the screening results, paving the way for successful lead optimization programs.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. [Link]

  • Synthesis and biological evaluation of novel 6-substituted 5-alkyl-2-(arylcarbonylmethylthio)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

  • Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. ACS Publications. [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. PMC. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • High-throughput screening (HTS) confirmation rate analysis. ResearchGate. [Link]

  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. PubMed. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PubMed. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]

  • HTS Assay Validation. NCBI Bookshelf. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. NIH. [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). DiVA portal. [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • HTS Assay Validation. Bio-protocol. [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Synthesis and biological evaluation of 6-substituted 5-alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones as potent HIV-1 NNRTIs. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Welcome to the technical support center for the synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While several synthetic routes are possible, a common approach involves the cyclocondensation of a suitable three-carbon precursor with a substituted thiourea, followed by methylation. Each step presents unique challenges that can lead to diminished yields. This guide will break down the troubleshooting process for each critical stage of the synthesis.

A plausible and common synthetic route is outlined below. This guide will focus on troubleshooting issues that may arise during these key transformations.

Synthesis_Pathway reagents Reagents: - Ethyl Cyanoacetate - N-Methylthiourea intermediate 6-Amino-3-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reagents->intermediate Step 1: Cyclocondensation (Base-catalyzed) product 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one intermediate->product Step 2: S-Methylation (e.g., CH3I, base)

Caption: Plausible synthetic pathway for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

Troubleshooting Guide: Low Yield

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Part 1: Step 1 - Cyclocondensation Reaction

The initial cyclocondensation is a critical step that forms the pyrimidine ring. Low yields at this stage are common and can often be traced back to reagent quality, reaction conditions, or side reactions.

Question 1: My cyclocondensation of ethyl cyanoacetate and N-methylthiourea is resulting in a low yield of the desired 6-amino-3-methyl-2-thiouracil intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low yield in this step often points to one of several factors:

  • Sub-optimal Base and Solvent System: The choice of base and solvent is crucial for promoting the condensation while minimizing side reactions.

    • Explanation: The base deprotonates the active methylene group of ethyl cyanoacetate, initiating the reaction cascade. A base that is too strong can lead to self-condensation of the ethyl cyanoacetate, while a base that is too weak will result in a sluggish and incomplete reaction.[1] The solvent must be able to dissolve the reactants and facilitate the reaction, often requiring a polar protic solvent like ethanol.

    • Troubleshooting Steps:

      • Base Selection: Sodium ethoxide in ethanol is a classic and effective choice for this type of condensation. If you are using weaker bases like potassium carbonate, you may see lower yields.[2]

      • Anhydrous Conditions: Ensure that your solvent and reagents are dry. Water can hydrolyze the ester and interfere with the base.

      • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting materials and products. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Side Reactions: Several side reactions can compete with the desired cyclocondensation.

    • Explanation: The self-condensation of ethyl cyanoacetate is a common side reaction, especially in the presence of a strong base.[1] Additionally, the N-methylthiourea can decompose under harsh conditions.

    • Troubleshooting Steps:

      • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the thiourea derivative can sometimes help to drive the reaction towards the desired product.

      • Order of Addition: Adding the base to a solution of the ethyl cyanoacetate and N-methylthiourea can sometimes help to minimize self-condensation of the ester.

Quantitative Data Summary: Cyclocondensation Conditions

ParameterRecommended ConditionRationale
Base Sodium EthoxideStrong enough to deprotonate the active methylene without promoting excessive side reactions.
Solvent Anhydrous EthanolGood solubility for reactants and facilitates the reaction.
Temperature Reflux (approx. 78 °C)Provides sufficient energy for the reaction without significant decomposition.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidation and moisture contamination.
Part 2: Step 2 - S-Methylation

The S-methylation step is generally a high-yielding reaction, but issues can still arise that lead to incomplete conversion or the formation of byproducts.

Question 2: I am observing a low yield of the final product, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, during the S-methylation of the thiouracil intermediate. My TLC shows unreacted starting material and some unidentified spots. What could be the problem?

Answer:

Incomplete S-methylation or the formation of byproducts can be due to several factors:

  • Choice and Amount of Methylating Agent: The reactivity of the methylating agent and its stoichiometry are critical.

    • Explanation: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents for thiouracils.[3] The sulfur atom in the thiouracil is a soft nucleophile and reacts readily with these soft electrophiles. Using an insufficient amount of the methylating agent will lead to incomplete reaction.

    • Troubleshooting Steps:

      • Reagent Purity: Use freshly distilled or high-purity methyl iodide, as it can decompose over time.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent to ensure complete conversion of the starting material.

  • Base and Reaction Conditions: The base plays a key role in deprotonating the thiol tautomer, making it a more potent nucleophile.

    • Explanation: The thiouracil exists in tautomeric equilibrium between the thione and thiol forms. The thiol form is deprotonated by a base to form a thiolate anion, which is the active nucleophile for the methylation reaction.[4]

    • Troubleshooting Steps:

      • Base Selection: A moderately strong base like sodium hydroxide or potassium carbonate is typically sufficient. The reaction is often carried out in a polar solvent like ethanol or DMF.

      • Temperature Control: The methylation reaction is usually exothermic. Running the reaction at room temperature or with gentle cooling may be necessary to prevent side reactions, such as N-methylation.

  • Potential for N-Methylation:

    • Explanation: While S-methylation is generally favored, N-methylation can occur as a competing side reaction, especially under more forcing conditions or with a different choice of base and solvent.[5]

    • Troubleshooting Steps:

      • Reaction Conditions: Milder reaction conditions (lower temperature, weaker base) generally favor S-methylation over N-methylation.

      • Purification: If N-methylated byproducts are formed, they can often be separated by column chromatography.

Troubleshooting_Workflow start Low Yield Observed step_check Which step has low yield? start->step_check cyclo Cyclocondensation step_check->cyclo Step 1 smethyl S-Methylation step_check->smethyl Step 2 cyclo_q Check: - Base & Solvent - Anhydrous Conditions - Temperature - Side Reactions cyclo->cyclo_q smethyl_q Check: - Methylating Agent - Base & Conditions - N-Methylation - Purification smethyl->smethyl_q optimize Optimize Conditions cyclo_q->optimize smethyl_q->optimize

Caption: A general troubleshooting workflow for low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of ethyl cyanoacetate for the cyclocondensation?

A1: Yes, other active methylene compounds can be used. For instance, β-ketoesters like ethyl acetoacetate are commonly employed in similar syntheses. However, the choice of starting material will affect the substituent at the 6-position of the pyrimidine ring. Using ethyl cyanoacetate directly leads to the desired 6-amino substituent.

Q2: My final product is difficult to purify. What are some recommended purification techniques?

A2: Purification can indeed be challenging due to the polar nature of the product.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system might be a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane), is often necessary to separate the product from impurities.

Q3: I suspect my intermediate or final product is unstable. What are the recommended storage conditions?

A3: Pyrimidine derivatives, especially those with amino and thioether groups, can be sensitive to light, air, and moisture. It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Thiourea Derivatives: Thioureas and their derivatives are known to have goitrogenic (antithyroid) effects and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and a lab coat.[4]

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and volatile. They should be handled in a well-ventilated fume hood, and appropriate gloves should be worn.

  • Bases: Sodium ethoxide is highly flammable and corrosive. It should be handled under an inert atmosphere and away from sources of ignition.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-3-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add N-methylthiourea followed by ethyl cyanoacetate.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired intermediate.

Protocol 2: Synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (Final Product)

  • Suspend the intermediate from Protocol 1 in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide or another suitable base and stir until the solid dissolves.

  • Cool the reaction mixture in an ice bath and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

References

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
  • WO2015079417A1 - Novel amino pyrimidine derivatives - Google P
  • US3718649A - Process for thiouracil production - Google P
  • Al-Omar, M. A., et al. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Synthetic Communications, 40(10), 1530-1538. (URL: [Link])

  • Lindsay, R. H., et al. (1975). Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs. Biochemical Pharmacology, 24(4), 463-468. (URL: [Link])

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 25(23), 5724. (URL: [Link])

  • EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google P
  • Fathalla, O. A., et al. (2004). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Archiv der Pharmazie, 337(8), 447-452. (URL: [Link])

  • El-Sayed, N. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. (URL: [Link])

  • Fathalla, O. A., et al. (2004).
  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-7. (URL: [Link])

  • Awad, S. M., et al. (2018). Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 2-Thiouracil Sulfonamide Derivatives. Pharmacophore, 9(1), 30-41. (URL: [Link])

  • Ismailov, V. M., et al. (2020). Synthesis based on ethyl cyanoacetate. CyberLeninka. (URL: [Link])

  • Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. (URL: [Link])

  • WO2011133503A1 - Substituted indazole compounds and methods of use thereof - Google P
  • Nikolova, S., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(19), 6523. (URL: [Link])

  • Brown, D. W., et al. (1998). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry, 41(17), 3299-3308. (URL: [Link])

  • Wang, Y., et al. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. ARC Journal of Pharmaceutical Sciences, 6(1), 1-5. (URL: [Link])

  • Al-Azzawi, A. M. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. (URL: [Link])

  • EP0000816A1 - Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Google P
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • Frolov, K. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31735-31749. (URL: [Link])

  • Zaitsev, A. V., et al. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. (URL: [Link])

Sources

Optimization

Side reactions in the synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

CAS: 54030-56-7 Molecular Formula: C₆H₉N₃OS Support Ticket ID: PYR-SYN-003 Status: Active [1] Executive Summary This technical guide addresses the critical failure modes in the synthesis of 6-Amino-3-methyl-2-(methylthio...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54030-56-7 Molecular Formula: C₆H₉N₃OS Support Ticket ID: PYR-SYN-003 Status: Active [1]

Executive Summary

This technical guide addresses the critical failure modes in the synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one . The synthesis typically proceeds via the condensation of ethyl cyanoacetate with N-methylthiourea , followed by S-methylation .

Users frequently encounter three primary classes of side reactions:

  • Regioisomerism (N1 vs. N3 Selectivity): Formation of the thermodynamically stable 1-methyl isomer instead of the desired 3-methyl target.

  • Polyalkylation: Unwanted N-methylation during the S-methylation step.[1]

  • Hydrolysis/Desulfurization: Loss of the methylthio moiety under acidic or oxidative stress.

Module 1: Critical Regioselectivity (The N1 vs. N3 Challenge)

The Problem

The condensation of ethyl cyanoacetate (1) and N-methylthiourea (2) is governed by the nucleophilicity of the urea nitrogens. The N-methyl group creates a steric and electronic bias.[1] Without specific control, the reaction often favors the N1-methyl isomer (6-amino-1-methyl-2-thiouracil), which is a "dead-end" side product for your target.[1]

Pathway Analysis (DOT Visualization)

Regioselectivity Start Reagents: Ethyl Cyanoacetate + N-Methylthiourea Intermediate Acyclic Ureide Intermediate Start->Intermediate Condensation (NaOEt/EtOH) Target TARGET (N3-Methyl): 6-Amino-3-methyl-2-thiouracil (Precursor to final product) Intermediate->Target Thermodynamic Control (Specific Conditions) SideProduct MAJOR IMPURITY (N1-Methyl): 6-Amino-1-methyl-2-thiouracil Intermediate->SideProduct Kinetic Control (Fast Cyclization) Final Final Product: 6-Amino-3-methyl- 2-(methylthio)pyrimidin-4-one Target->Final S-Methylation (MeI/NaOH)

Caption: Divergent cyclization pathways. The N1-isomer is a common competitive impurity that cannot be converted to the target.

Troubleshooting Guide: Regioisomerism
ObservationProbable CauseCorrective Action
Wrong NMR Shift (N-Me) Formation of N1-isomer .[1] The N-Me signal for N1 isomers typically appears upfield (3.2-3.3 ppm) compared to N3 isomers, due to different shielding environments relative to the carbonyls [1][4].Switch Base/Solvent: Use NaOEt in Ethanol for standard cyclization, but if N1 persists, consider pre-forming the N-cyanoacetyl-N'-methylurea intermediate and cyclizing in acid, which can invert selectivity.[1]
Low Melting Point Eutectic mixture of N1 and N3 isomers.Recrystallization: The N3 isomer (target) often has different solubility in AcOH/Water mixtures. Perform fractional crystallization.
Incomplete Cyclization Moisture in solvent hydrolyzing the ester before ring closure.Dry Solvents: Ensure Ethanol is anhydrous (<0.1% water).[1] Use molecular sieves.[1]

Module 2: S-Methylation & Polyalkylation

The Problem

Once the cyclic intermediate (6-amino-3-methyl-2-thiouracil) is obtained, the sulfur must be methylated.[1] The anion formed is ambident; it can react at the Sulfur (desired) or the Nitrogen/Oxygen (undesired) .

Reaction: Intermediate + MeI/NaOH → Product

Side Reaction Profile
  • N-Methylation (Over-alkylation): Reaction at N1 or the exocyclic amine.[1]

  • O-Methylation: Reaction at C4-Oxygen (rare, but possible with hard electrophiles like dimethyl sulfate).[1]

  • S,S-Acetal Formation: Reaction of the methylene carbon (C5) if highly activated.

Protocol: Controlled S-Methylation

To minimize N-alkylation side products.

  • Dissolution: Dissolve 1.0 eq of the thiouracil intermediate in 1.1 eq of 10% aqueous NaOH .

    • Why: Keeps the pH just high enough to deprotonate the thiol (pKa ~7-8) but not the amino group (pKa ~13+).

  • Temperature Control: Cool to 0–5 °C .

    • Why: S-methylation is kinetically faster than N-methylation.[1] Low temperature favors the kinetic product (S-Me).[1]

  • Addition: Add Methyl Iodide (1.05 eq) dropwise over 30 minutes.

    • Warning: Do not use large excess of MeI.

  • Workup: The product often precipitates as the reaction proceeds. Filter immediately. Do not let it sit in basic solution with excess MeI.

Module 3: Impurity Identification (FAQ)

Q: My product turned yellow/orange. Is it decomposing?

A: Pure pyrimidinones are typically white.[1] Yellow discoloration suggests oxidation of the sulfur to a sulfoxide (-S(=O)Me) or the formation of disulfide dimers (R-S-S-R).

  • Fix: Add a reducing agent (e.g., sodium metabisulfite) during the workup or recrystallize from ethanol containing a trace of mercaptoethanol.

Q: How do I distinguish the N1 vs. N3 isomer by NMR?

A:

  • N3-Methyl (Target): The methyl group is flanked by two carbonyl-like carbons (C2=S/C2-SMe and C4=O).[1]

  • N1-Methyl (Impurity): The methyl group is adjacent to the C=C double bond (C6-NH2 side) and the C2 thiocarbonyl.

  • Diagnostic: In ¹³C NMR, the methyl carbon shift differs. In ¹H NMR, NOE (Nuclear Overhauser Effect) experiments are definitive. Irradiating the N-Me group in the N1-isomer will show an NOE enhancement of the C5-H (the vinylic proton).[1] The N3-isomer will not show this enhancement as the methyl is far from C5-H [1][4].[1]

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?

A: Yes, but DMS is a "harder" electrophile than MeI. Hard electrophiles tend to attack hard nucleophiles (Oxygen/Nitrogen) more readily than soft nucleophiles (Sulfur), according to HSAB theory.

  • Recommendation: Stick to Methyl Iodide (soft electrophile) to maximize S-selectivity over N/O-methylation.[1]

References

  • Structure determination of DNA methylation lesions N1-meA and N3-meC. Nucleic Acids Research. (2010).[1][2] Detailed NMR characterization of N1 vs N3 methylated pyrimidines.

  • Synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. BLD Pharm Catalog. CAS 54030-56-7 Product Data.

  • Ethyl Cyanoacetate Reactions. ResearchGate. Overview of condensation reactions with ureas and thioureas.

  • Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment. Molecules. (2018). Discussion on distinguishing N-methyl isomers in pyrimidines via NMR.

  • 6-Methyl-2-thiouracil purum. Sigma-Aldrich.[1] Reactivity profile of the thiouracil intermediate.

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Welcome to the technical support center dedicated to addressing the solubility of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and related pyrimidine derivatives. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and related pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound for their experiments. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles. Our approach is rooted in fundamental physicochemical principles and backed by established methodologies in the pharmaceutical sciences.

Understanding the Challenge: Why is 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Prone to Solubility Issues?

The molecular structure of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, a substituted pyrimidine, possesses characteristics that can contribute to low aqueous solubility. The relatively planar and rigid heterocyclic core can facilitate strong intermolecular interactions in the solid state, leading to a stable crystal lattice that is difficult for solvent molecules to break down. The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl and ring nitrogens), along with a lipophilic methylthio group, results in a molecule with a complex solvation profile.

This guide will walk you through a systematic approach to first quantify the solubility of your compound and then strategically enhance it for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Assessment of Solubility

Question 1: I have just synthesized or received 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. How do I determine its baseline solubility in my desired solvent?

Answer: Before attempting any solubility enhancement, it is crucial to determine the equilibrium solubility of your compound. The "gold standard" for this is the shake-flask method . This technique involves adding an excess of the solid compound to your solvent of choice, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Here is a detailed protocol for the shake-flask method:

  • Preparation:

    • Accurately weigh an excess amount of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (e.g., 5-10 mg) into a clean glass vial.

    • Add a precise volume of the desired solvent (e.g., 1 mL of water, buffer, or organic solvent) to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the suspension to stand undisturbed for a short period to let larger particles settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) or filter the suspension through a 0.22 µm syringe filter. Be mindful that the compound may adsorb to the filter material, so proper filter validation is recommended.

  • Quantification:

    • Carefully collect the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Strategies for Solubility Enhancement

Question 2: My compound has very low aqueous solubility. What is the first and simplest approach I should try to improve it?

Answer: For ionizable compounds, pH adjustment is often the most straightforward and effective initial strategy. The solubility of a compound can be significantly influenced by the pH of the solution, especially if it possesses acidic or basic functional groups.

The structure of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one contains a basic amino group. Therefore, decreasing the pH of the aqueous solution should lead to the protonation of this group, forming a more soluble salt.

Caption: Workflow for preparing an amorphous solid dispersion.

  • Solution Preparation: Dissolve both 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and the chosen polymer (e.g., PVP K30) in a suitable volatile solvent system (e.g., methanol, acetone, or a mixture thereof) to obtain a clear solution. The drug-to-polymer ratio needs to be optimized (e.g., starting with 1:1, 1:3, and 1:5 w/w).

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer. These parameters will need to be optimized for your specific formulation.

    • Spray the solution into the drying chamber. The rapid evaporation of the solvent will "trap" the drug in its amorphous state within the polymer matrix.

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Characterization:

    • X-ray Powder Diffraction (XRPD): Analyze the ASD to confirm the absence of crystallinity (i.e., no sharp Bragg peaks).

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD, which is indicative of a single amorphous phase.

  • Solubility Assessment: Measure the apparent solubility of the ASD powder using the shake-flask method. You should observe a significant increase compared to the crystalline compound.

Table 1: Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the compound to form a more soluble salt.Simple, cost-effective, and often highly effective for ionizable compounds.Limited to ionizable compounds; the required pH may not be compatible with the experimental system.
Co-solvency Reducing the polarity of the aqueous medium with a water-miscible organic solvent.Easy to implement in a laboratory setting; a wide range of co-solvents are available.The concentration of the co-solvent must be carefully controlled to avoid assay interference or toxicity. May not be suitable for in vivo studies.
Amorphous Solid Dispersion (ASD) Converting the crystalline drug into a higher-energy amorphous form dispersed in a polymer matrix.Can lead to substantial increases in apparent solubility and dissolution rate.Requires specialized equipment (e.g., spray dryer); formulation development can be complex; physical stability of the amorphous form needs to be monitored.

References

  • Babu, S. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen Life Sciences. [Link]

  • Chen, X., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(1), 104. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Gili, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 136–140. [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare. [Link]

  • Patel, J., et al. (2020). A review on: co-solvency and anti-solvent method to enhance the solubility of poorly water soluble drugs. World Journal of Pharmaceutical Research, 9(5), 1956-1969. [Link]

  • S.L.R. (2021). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PubMed Central. [Link]

  • Tajima, Y., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 55(1), 167-180. [Link]

  • Thakuria, R., et al. (2018). Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC. [Link]

  • Various Authors. (2021). University of Dundee Antitubercular 2-Pyrazolylpyrimidinones. [Link]

  • Various Authors. (2016). Solid Dispersions. Contract Pharma. [Link]

  • Various Authors. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. ACS Publications. [Link]

Optimization

Stability issues of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in solution

A Guide to Understanding and Mitigating Solution Stability Issues Welcome to the technical support guide for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Section 1: General Storage and Handling

Q1: What are the recommended storage conditions for solid 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one?

The solid form of the compound should be stored under controlled conditions to maximize its shelf life. Based on supplier recommendations and the chemical nature of pyrimidine derivatives, the following conditions are advised:

  • Temperature: Room temperature is generally acceptable for short-to-medium term storage.[1][2][3] For long-term storage (months to years), storing at -20°C is recommended to minimize any potential for slow degradation.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] The methylthio group is susceptible to oxidation, and minimizing contact with atmospheric oxygen is a critical preventative measure.

  • Light: Keep in a dark place, protected from light.[1][2][3] Pyrimidine scaffolds can be photosensitive and may degrade upon exposure to UV or even ambient light over time.[5][6]

Q2: I need to prepare a stock solution. What are the best practices for storing it?

Storing the compound in solution requires greater care, as degradation processes are accelerated.

  • Solvent Choice: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous experiments, prepare fresh dilutions in a suitable buffer from the DMSO stock.

  • Storage Temperature: Aliquot your stock solution into single-use vials and store them at -20°C or, ideally, -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • pH Considerations: For aqueous solutions, maintaining a slightly acidic to neutral pH (pH 5-7) is often a good starting point.[4] Both highly acidic and highly basic conditions can promote hydrolysis of the pyrimidinone ring or other functional groups.[7] The protonation state of amino-pyrimidine moieties is pH-dependent, which can influence stability.[8]

Section 2: Troubleshooting Common Stability Issues

Q3: My HPLC analysis shows a decreasing peak area for the parent compound in my stock solution over a few days, even when stored at 4°C. What's happening?

This is a classic sign of degradation. Several factors could be at play:

  • Oxidation: The 2-(methylthio) group is the most likely site of oxidation. Atmospheric oxygen, or trace peroxides in solvents like THF or dioxane, can oxidize the sulfur atom to form the corresponding sulfoxide and, subsequently, the sulfone.[9][10] This is often the primary degradation pathway for thioether-containing compounds.

  • Hydrolysis: Water is a key culprit. Even in DMSO, which is hygroscopic, absorbed water can lead to slow hydrolysis of the pyrimidinone ring over time. This process can be accelerated by acidic or basic contaminants.[11]

  • Light Exposure: If the solution was not adequately protected from light during handling or storage, photodegradation could be occurring.[5][12]

Corrective Actions:

  • Use fresh, high-purity, anhydrous DMSO.

  • Ensure storage is strictly at -20°C or -80°C.

  • Protect solutions from light at all times using amber vials or by wrapping vials in aluminum foil.

  • Consider purging the vial headspace with an inert gas before sealing and freezing.

Q4: I've observed unexpected peaks appearing in my chromatogram during my assay. How can I identify them?

The new peaks are likely degradation products. The most effective method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Expected Mass Shifts:

    • Oxidation: Look for peaks with a mass increase of +16 Da (sulfoxide) and +32 Da (sulfone) relative to the parent compound (M+H)+.

    • Hydrolysis: Hydrolytic cleavage of the pyrimidine ring can result in various smaller fragments. The specific masses will depend on the cleavage site.[11]

A forced degradation study (see Protocol 1) is the definitive way to intentionally generate and identify these potential degradation products, providing standards to confirm what you are seeing in your assay.

Understanding the Chemistry: Potential Degradation Pathways

The stability of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is governed by its functional groups. The three primary degradation routes are oxidation, hydrolysis, and photodecomposition.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV Light) parent 6-Amino-3-methyl-2- (methylthio)pyrimidin-4(3H)-one sulfoxide Sulfoxide Derivative (+16 Da) parent->sulfoxide [O] ring_opening Ring-Opened Products parent->ring_opening H₂O, H⁺/OH⁻ photoproducts Photohydrates & Other Photoproducts parent->photoproducts sulfone Sulfone Derivative (+32 Da) sulfoxide->sulfone Further Oxidation G cluster_stress Expose Aliquots to Stress Conditions start Prepare Compound Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid Incubate base Basic (e.g., 0.1 M NaOH, RT) start->base Incubate oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative Incubate thermal Thermal (e.g., 60°C in dark) start->thermal Incubate photo Photolytic (UV/Vis light, RT) start->photo Incubate analyze Analyze Samples by LC-MS at Time Points (e.g., 0, 2, 8, 24 hr) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze end Identify Degradants by Mass Shift (Δm/z) & Characterize Profile analyze->end

Sources

Troubleshooting

How to avoid byproduct formation in 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. It offers troubleshooting advice and optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. It offers troubleshooting advice and optimized protocols to minimize byproduct formation and enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and how does this influence byproduct formation?

A1: The primary reactive sites are the exocyclic amino group (at the C6 position) and the N3-methyl group. The amino group is a potent nucleophile, making it susceptible to reactions like acylation and alkylation. However, under certain conditions, the endocyclic nitrogen atoms can also participate in reactions, leading to undesired byproducts. The methylthio group at the C2 position is relatively stable but can be displaced under harsh conditions. Understanding the relative reactivity of these sites is crucial for designing selective transformations.

Q2: I am observing a significant amount of a di-substituted byproduct in my reaction. What is the likely cause and how can I prevent it?

A2: Di-substitution, most commonly N,N-di-alkylation or N,N-di-acylation at the C6-amino group, is a frequent issue. This typically occurs when the reaction conditions are too harsh (e.g., high temperatures, strong bases) or when an excess of the electrophile is used. To prevent this, consider using a milder base, lowering the reaction temperature, and employing a stoichiometric amount of the electrophile. Additionally, the choice of solvent can influence the reaction's selectivity.

Q3: Can the methylthio group be inadvertently cleaved during a reaction?

A3: While generally stable, the methylthio group can be cleaved under strongly acidic or basic conditions, particularly at elevated temperatures. Reductive conditions can also lead to its removal. If you suspect cleavage of the methylthio group, it is advisable to screen for milder reaction conditions and ensure that the pH of your reaction mixture is controlled.

Troubleshooting Guide: Minimizing Byproduct Formation

Issue 1: Formation of N,N-Dialkylated Byproduct in Alkylation Reactions
  • Potential Cause: The mono-alkylated product is often more nucleophilic than the starting material, leading to a second alkylation event. This is exacerbated by high temperatures, prolonged reaction times, and an excess of the alkylating agent.

  • Recommended Solution:

    • Stoichiometry Control: Use a precise 1:1 molar ratio of the pyrimidinone to the alkylating agent. A slight excess of the pyrimidinone can sometimes be beneficial.

    • Temperature Management: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and slowly warming to room temperature is effective.

    • Solvent and Base Selection: Employ a polar aprotic solvent like DMF or acetonitrile. Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) to minimize side reactions.

  • Underlying Mechanism: By controlling the stoichiometry and temperature, you limit the opportunity for the more reactive mono-alkylated product to react further. A sterically hindered base is less likely to deprotonate the mono-alkylated amine, thus reducing its nucleophilicity.

Issue 2: O-Alkylation vs. N-Alkylation
  • Potential Cause: The pyrimidinone ring possesses both nitrogen and oxygen nucleophiles (amide resonance). While N-alkylation is generally favored, O-alkylation can occur, especially with hard electrophiles under certain conditions.

  • Recommended Solution:

    • Solvent Choice: Polar protic solvents can favor N-alkylation by solvating the oxygen atom.

    • Counter-ion Effects: The choice of base and the resulting counter-ion can influence the N/O selectivity. For instance, using sodium hydride may favor O-alkylation more than potassium carbonate in some cases. A thorough screening of bases is recommended.

  • Underlying Mechanism: The N/O selectivity is a classic example of ambident nucleophilicity. The reaction outcome can be directed by applying Pearson's Hard and Soft Acid-Base (HSAB) theory. Hard electrophiles tend to react at the harder oxygen center, while softer electrophiles favor the softer nitrogen atom.

Visualizing Reaction Control

cluster_start Starting Material cluster_product Desired Product cluster_byproduct Byproduct cluster_conditions Reaction Conditions start 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one desired Mono-N-Alkylated Product start->desired Controlled Conditions byproduct Di-N-Alkylated Byproduct desired->byproduct Harsh Conditions conditions Stoichiometry Temperature Solvent Base conditions->desired Optimized for Selectivity conditions->byproduct Leads to Over-reaction

Caption: Control of reaction conditions to favor mono-alkylation.

Optimized Protocol: Selective Mono-N-Alkylation

This protocol provides a general framework for the selective mono-N-alkylation of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

Materials:

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

  • Alkylating agent (e.g., alkyl halide)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF, add DIPEA (1.2 eq) under an inert atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the alkylating agent (1.05 eq) dropwise over 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Rationale for Key Steps:

  • Anhydrous Conditions: Prevents hydrolysis of the alkylating agent and other side reactions.

  • Inert Atmosphere: Protects the reaction from oxygen, which can cause degradation of some reagents and products.

  • Slow Addition at Low Temperature: Minimizes exothermic reactions and reduces the rate of the second alkylation, thereby improving selectivity.

  • Use of DIPEA: A non-nucleophilic base that effectively scavenges the acid produced during the reaction without competing with the primary amine as a nucleophile.

Data Summary: Solvent and Base Effects

SolventBasePredominant ProductByproduct Profile
DMFDIPEAMono-N-alkylationLow levels of di-alkylation
AcetonitrileK₂CO₃Mono-N-alkylationModerate levels of di-alkylation
THFNaHMixture of N- and O-alkylationSignificant O-alkylation
DichloromethaneTriethylamineSlow reaction, low conversionStarting material recovery

Troubleshooting Workflow

start Byproduct Formation Observed identify Identify Byproduct Structure (LC-MS, NMR) start->identify dialkylation Di-alkylation? identify->dialkylation o_alkylation O-alkylation? dialkylation->o_alkylation No sol_dialkyl Reduce Stoichiometry Lower Temperature Use Milder Base dialkylation->sol_dialkyl Yes other Other Byproduct? o_alkylation->other No sol_o_alkyl Change Solvent Screen Bases (e.g., K₂CO₃) o_alkylation->sol_o_alkyl Yes sol_other Consult Literature for Specific Byproduct Formation Pathways other->sol_other Yes end Reaction Optimized sol_dialkyl->end sol_o_alkyl->end sol_other->end

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • General Reactivity of Pyrimidinones: For a comprehensive overview of the chemical properties and reactions of pyrimidinone systems, refer to foundational texts in heterocyclic chemistry. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Strategies for Selective N-Alkylation: Numerous publications discuss methods for achieving selective N-alkylation in the presence of multiple nucleophilic sites. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • HSAB Theory in Practice: For a deeper understanding of how to apply HSAB theory to predict reaction outcomes.

    • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society. [Link]

Optimization

Technical Support: Reactivity Optimization for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Executive Summary: The "Deactivated Core" Problem Users frequently report "dead reactions" when attempting to functionalize 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one . The core issue is electronic deactivation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Core" Problem

Users frequently report "dead reactions" when attempting to functionalize 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one . The core issue is electronic deactivation.

While the 2-position contains a leaving group (methylthio, -SMe), the pyrimidine ring is rendered electron-rich by the 6-amino group (-NH₂) . This strong electron donor pushes electron density into the ring (resonance effect), significantly raising the energy barrier for Nucleophilic Aromatic Substitution (


) at the C2 position. Furthermore, the 3-methyl group  locks the structure in the lactam form, preventing aromatization that might otherwise assist in certain transition states.

The Solution: You cannot force this reaction with heat alone; you must chemically modify the electrophile. The standard protocol requires oxidative activation of the sulfide to a sulfone (-SO₂Me) prior to substitution.

Module 1: The Activation Workflow (Sulfide Sulfone)

The most reliable method to overcome poor reactivity is to convert the poor leaving group (-SMe) into an excellent one: the sulfone (-SO₂Me).

Why this works[1][2]
  • Leaving Group Ability: The sulfinate anion (

    
    ) is a far superior leaving group compared to the thiolate (
    
    
    
    ).
  • Inductive Effect: The sulfone is strongly electron-withdrawing, which counteracts the electron-donating effect of the 6-amino group, restoring electrophilicity to the C2 carbon.

Visualization: The Activation Pathway

ActivationPathway Start Unreactive Precursor (-SMe) Oxidant Oxidation (mCPBA or Oxone) Start->Oxidant Step 1 Intermediate Activated Sulfone (-SO2Me) Oxidant->Intermediate Activation Nucleophile Nucleophilic Attack (Amines/Alkoxides) Intermediate->Nucleophile Step 2 Product Final Product (C2-Substituted) Nucleophile->Product Displacement

Figure 1: The oxidative activation strategy converts the sluggish methylthio group into a highly reactive sulfone intermediate.

Step-by-Step Protocol: mCPBA Oxidation

Reagents: m-Chloroperoxybenzoic acid (mCPBA, 2.2–2.5 equiv), Dichloromethane (DCM) or THF.

  • Dissolution: Dissolve the starting material (1.0 equiv) in DCM. If solubility is poor (due to the 6-amino group), use a DCM/Methanol (9:1) mixture or THF.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. Crucial: Controlling temperature prevents N-oxidation of the amino group.

  • Addition: Add mCPBA (2.2 equiv) portion-wise over 15 minutes.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LCMS. You will first see the Sulfoxide (intermediate), then the Sulfone.

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide.
    
  • Workup: Wash with saturated

    
     to remove m-chlorobenzoic acid byproduct. Dry organic layer over 
    
    
    
    and concentrate.
  • Result: The resulting solid is the 2-(methylsulfonyl) derivative. It is stable enough to isolate but reactive enough for mild displacement.

Module 2: Nucleophilic Displacement ( )

Once you have the sulfone, the displacement reaction proceeds rapidly, often under mild conditions.

Comparative Reactivity Table
Leaving Group (C2)Reactivity StatusRequired TempNucleophile Compatibility
-SMe (Sulfide) Poor >120°C (Microwave)Only strongest nucleophiles (neat amines)
-S(O)Me (Sulfoxide) Moderate 60–80°CPrimary amines, Alkoxides
-SO₂Me (Sulfone) Excellent 0°C – RTAmines, Anilines, Thiols, Alkoxides
Troubleshooting the Displacement

Scenario: You generated the sulfone, but the yield is still low.

  • Issue 1: Competitive Deprotonation.

    • Cause: The N-H of the 6-amino group or the N1 position (if unblocked) can be deprotonated by strong bases, creating a negative charge that deactivates the ring.

    • Fix: Use non-ionic bases like DIPEA or TEA in a polar aprotic solvent (DMF, DMSO) rather than strong anionic bases like NaH, unless you are performing an O-alkylation.

  • Issue 2: Solubility Aggregates.

    • Cause: Pyrimidinones stack heavily due to dipole interactions.

    • Fix: Use NMP (N-methyl-2-pyrrolidone) as the solvent. It disrupts aggregates better than DMF and allows for cleaner kinetics.

Module 3: Alternative Direct Displacement (No Oxidation)

If your molecule contains oxidation-sensitive motifs (e.g., double bonds, other sulfurs) that preclude the use of mCPBA, you must force the direct displacement of the -SMe group.

The "Neat" Approach

For amine nucleophiles, the most effective method is using the nucleophile as the solvent.

  • Setup: Mix starting material with 10–20 equivalents of the amine nucleophile.

  • Additives: Add 1.0 equiv of Acetic Acid . Acid catalysis protonates the ring nitrogens or the leaving group, making the C2 position more electrophilic.

  • Conditions: Microwave irradiation at 140–160°C for 30–60 minutes.

  • Warning: This often leads to tarry byproducts. Purification via reverse-phase chromatography is usually required.

Frequently Asked Questions (FAQs)

Q: Can I use POCl₃ to convert the ketone to a chloride? A: Proceed with extreme caution. While POCl₃ is standard for converting pyrimidinones to chloropyrimidines, the 6-amino group is problematic. It can react with POCl₃ to form phosphoramidates or cause polymerization. If you must use this route, protect the amine (e.g., with an acetyl or Boc group) first.

Q: Why is my product precipitating out during the reaction? A: This is actually good. 6-amino-pyrimidinones are often insoluble in non-polar solvents. If the product precipitates from the reaction mixture (e.g., in ethanol or water), filter it. It is likely pure.

Q: The mCPBA oxidation is giving me a mixture of sulfoxide and sulfone. Is this a problem? A: Generally, no. Both the sulfoxide and sulfone are better leaving groups than the sulfide. You can often take the crude mixture directly into the displacement step. However, for reproducibility, driving the reaction to the full sulfone (using excess mCPBA and time) is preferred.

References

  • Oxidation of 2-Methylthio-pyrimidines

    • Bahrami, K., et al. (2010).[1][2] TAPC-Promoted Oxidation of Sulfides. This paper details the general chemoselectivity of oxidizing sulfides to sulfones in heterocyclic systems.

    • Source: [J. Org.[1] Chem. 2010, 75, 6208]([Link])

  • Nucleophilic Substitution Mechanisms (

    
    ): 
    
    • Shadbolt, R. S., & Ulbricht, T. L. V. (1968). Pyrimidines.[2][3][4][5][6] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Establishes the hierarchy of leaving groups in pyrimidine chemistry.

    • Source:

  • 2-Sulfonylpyrimidines as Reactive Probes

    • Lill, J., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Confirming the high reactivity of sulfonyl-pyrimidines under mild conditions.[6]

    • Source:

  • General Pyrimidine Reactivity

    • Substitution reactions of alkyl halides: two mechanisms. General background on nucleophilic attack trajectories relevant to the C2 position.
    • Source:

Sources

Troubleshooting

How to improve the regioselectivity of reactions with 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Precision Chemistry for Pyrimidine Scaffolds Current Status: Operational Topic: Improving Regioselectivity in Functionalization Reactions Audience: Medicinal Chemists & Process Engineers[1] Reactivity Landscape & Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry for Pyrimidine Scaffolds

Current Status: Operational Topic: Improving Regioselectivity in Functionalization Reactions Audience: Medicinal Chemists & Process Engineers[1]

Reactivity Landscape & Strategic Overview

Before troubleshooting specific reactions, it is critical to understand the electronic bias of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one .[1][2] This scaffold presents three competing reactive centers.[3][4] Your regioselectivity issues likely stem from a mismatch between the "Hard/Soft" nature of your reagents and these centers.

The Reactivity Map
  • C2 (S-Methyl): The electrophilic "gateway."[1] It is a leaving group site but is naturally sluggish.

  • C5 (Methine): The "soft" nucleophile. Highly activated by the C6-amino group, making it prone to Electrophilic Aromatic Substitution (EAS).[2]

  • N6 (Exocyclic Amine): The "hard" nucleophile. Prone to acylation and alkylation, often competing with C5.[2]

  • N1 (Ring Nitrogen): Sterically hindered by the SMe and NH2 groups, but potentially reactive under strong basic conditions.

ReactivityMap cluster_molecule 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one C2 C2-SMe (Electrophilic Site) Target: Nucleophilic Displacement C5 C5-H (Soft Nucleophile) Target: Halogenation / Formylation N6 C6-NH2 (Hard Nucleophile) Target: Acylation / Cyclization Reagents Reagent Selection Reagents->C2 Amines/Alkoxides (Requires Activation) Reagents->C5 NCS / POCl3+DMF (EAS Conditions) Reagents->N6 Acyl Chlorides / Anhydrides caption Fig 1. Reactivity hotspots. C2 requires activation; C5 and N6 compete for electrophiles.

[2]

Troubleshooting Module: C2-Position (Nucleophilic Displacement)

User Issue: "I am trying to displace the SMe group with a secondary amine, but the reaction requires high temperatures (>150°C) and yields are poor due to decomposition."

The Root Cause

The methylthio (-SMe) group is a poor leaving group. The pyrimidine ring, while electron-deficient, is stabilized by the electron-donating amino group at C6, reducing the electrophilicity at C2.[2] Forcing the reaction with heat leads to polymerization or degradation.

The Solution: The "Oxidation-Activation" Protocol

You must convert the "sleeping" sulfide (-SMe) into a "hyper-reactive" sulfone (-SO2Me) or sulfoxide (-SOMe).[1] This transformation increases the electrophilicity of C2 by orders of magnitude, allowing displacement at room temperature.

Comparative Data: Leaving Group Efficiency
Leaving GroupReactivityReaction Temp (Typical)Nucleophile Compatibility
-SMe (Sulfide) Low120–180°CStrong nucleophiles only
-S(O)Me (Sulfoxide) High25–60°CAmines, Thiols, Alkoxides
-SO2Me (Sulfone) Very High 0–25°C Weak & Sterically Hindered Amines
Standard Operating Procedure (SOP): Sulfone Activation

Use this protocol to prepare the activated substrate before adding your amine.

  • Dissolution: Dissolve 1.0 eq of starting material in DCM (or MeOH if solubility is an issue).

  • Oxidation: Add 2.2–2.5 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise at 0°C.

    • Alternative: Use Oxone® (potassium peroxymonosulfate) in MeOH/H2O for a greener approach.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Sulfones are significantly more polar).

  • Workup: Quench with saturated NaHCO3 and Na2S2O3 (to remove excess oxidant). Extract with DCM.

  • Displacement Step: Treat the isolated sulfone intermediate with 1.1 eq of your amine in THF or Dioxane at RT. Reaction is usually complete in <1 hour.

Troubleshooting Module: C5-Position (Electrophilic Substitution)

User Issue: "I want to halogenate C5, but I'm observing mixtures of N-halogenation and oxidation products."

The Root Cause

The exocyclic amine (-NH2) is a "hard" nucleophile and reacts rapidly with halogens. However, the C5 carbon is a "soft" nucleophile, activated by resonance from the -NH2.[2] Regioselectivity fails when the reaction conditions do not differentiate between these two modes.

The Solution: Soft Electrophiles & Vilsmeier Conditions

To target C5 exclusively, you must avoid free radical conditions and "hard" electrophiles.

Protocol A: C5-Formylation (Vilsmeier-Haack)

This reaction is highly regioselective for C5 because the Vilsmeier reagent (chloroiminium ion) is a soft electrophile that prefers the aromatic carbon over the amine nitrogen.

  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white solid/slurry).

  • Addition: Dissolve substrate in DMF and add to the salt at 0°C.

  • Heating: Warm to 60–80°C for 2 hours.

  • Hydrolysis: Pour into ice water and neutralize with NaOAc to precipitate the 5-formyl derivative.

Protocol B: C5-Halogenation (NCS/NBS)

Do not use molecular bromine (Br2) or chlorine (Cl2), as these favor N-attack and over-halogenation.[1]

  • Solvent: Use a polar aprotic solvent like DMF or Acetonitrile.

  • Reagent: Use N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.05 eq).

  • Temperature: Run at 0°C to RT.

  • Mechanism: The succinimide byproduct buffers the reaction, and the transfer of halogen occurs via a polar mechanism that favors the electron-rich C5 carbon.

Troubleshooting Module: Cyclization (Pyrido[2,3-d]pyrimidine Formation)

User Issue: "I am reacting the scaffold with a 1,3-dielectrophile to make a fused ring, but I am getting the wrong isomer or open-chain intermediates."

The Logic of Annulation

When reacting 6-amino-pyrimidines with reagents like malondialdehyde or aryl-methylene malonates, two nucleophiles compete:

  • N6 (Amino): Kinetic attack (fast).

  • C5 (Carbon): Thermodynamic attack (slower, reversible).[2]

Decision Tree for Cyclization

CyclizationTree Start Goal: Fused Pyrido-Pyrimidine Reagent Reagent Type? Start->Reagent BetaKeto Beta-Keto Ester / Malonate (e.g., Diethyl ethoxymethylenemalonate) Reagent->BetaKeto Aldehyde Alpha-Beta Unsaturated Aldehyde/Ketone Reagent->Aldehyde Path1 Mechanism: Michael Addition first BetaKeto->Path1 High Temp (Dowtherm A) Path2 Mechanism: Schiff Base first Aldehyde->Path2 Acid Catalysis Result1 Product: 5-oxo-5,8-dihydro pyrido[2,3-d]pyrimidine Path1->Result1 Result2 Product: Dihydro-derivative (Requires Oxidation) Path2->Result2 caption Fig 2. Pathway selection for ring fusion depends on electrophile type.

Critical Control Parameter: Solvent & Temperature
  • Kinetic Control (N-attack): Low temperature, Ethanol/Methanol.[1][2] Often stops at the intermediate enamine.

  • Thermodynamic Control (C-attack & Cyclization): High temperature (>100°C), Acetic Acid, or Diphenyl ether.[2]

  • Recommendation: To ensure closure of the ring, perform the reaction in Glacial Acetic Acid at reflux. The acid catalyzes the elimination steps required for aromatization of the new ring.

References & Authority

  • Nucleophilic Displacement via Sulfones:

    • Baraldi, P. G., et al.[2] "Synthesis and Biological Activity of 6-Amino-pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry, 2004.[2][5] (Demonstrates SMe oxidation strategy for nucleophilic substitution).

    • Source:[2]

  • Vilsmeier-Haack Regioselectivity:

    • Marson, C. M.[2] "Reactions of Vilsmeier Reagents with Electron-Rich Aromatic and Heteroaromatic Compounds." Tetrahedron, 1992.[2] (Definitive review on C5-selectivity in activated pyrimidines).

    • Source:[2]

  • Halogenation of Aminopyrimidines:

    • Schroeder, G. M., et al.[2] "Regioselective Synthesis of 5-Halopyrimidines." Journal of Heterocyclic Chemistry, 2000.[2] (Comparison of NBS/NCS vs elemental halogens).

    • Source:[1][2]

  • General Pyrimidine Reactivity:

    • Brown, D. J.[2] "The Pyrimidines."[6][7][8][9][10] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[2] (The standard reference text for pyrimidine numbering and reactivity patterns).

Disclaimer: These protocols involve hazardous chemicals (POCl3, m-CPBA).[1][2] Always consult local safety data sheets (SDS) and perform risk assessments before experimentation.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. As a Senior Application Scientist, I have d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance and address common challenges encountered during the synthesis of this important pyrimidinone derivative. This resource is structured in a question-and-answer format to offer direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one?

The most prevalent and logical synthetic approach involves a multi-step process, typically starting with the cyclocondensation of a thiourea derivative with a cyanoacetate derivative, followed by methylation steps. A common pathway begins with the reaction of thiourea and ethyl cyanoacetate to form 6-amino-2-thiouracil. This intermediate is then subjected to methylation. The order of the N-methylation and S-methylation steps is a critical consideration in the overall synthetic strategy.

Q2: What are the critical starting materials and their required purity?

The primary starting materials are typically N-methylthiourea, ethyl cyanoacetate, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base.

Starting MaterialRecommended PurityCommon Impurities to Consider
N-Methylthiourea>98%Unreacted starting materials from its own synthesis, such as methylamine and thiocyanate salts.
Ethyl Cyanoacetate>98%Water, ethanol, and cyanoacetic acid. The presence of water can significantly impact the cyclization reaction.
Methyl Iodide>99% (stabilized)Iodine (indicated by a brownish color), which can be removed by washing with a sodium thiosulfate solution.
Dimethyl Sulfate>99%Methanol, sulfuric acid. Caution: Highly toxic and corrosive.

It is crucial to use high-purity starting materials to avoid the formation of side products that can complicate purification and lower the overall yield.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. A typical mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexane. The final product, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, can be characterized using the following techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the amino group (N-H stretching), the carbonyl group (C=O stretching), and the C=N and C=C bonds of the pyrimidine ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

Problem 1: Low Yield in the Initial Cyclocondensation Reaction

Q: I am getting a very low yield of the pyrimidine ring after reacting N-methylthiourea and ethyl cyanoacetate. What could be the issue?

A: Low yields in the cyclocondensation step are a common hurdle. The primary causes often revolve around the choice of base, solvent, and reaction temperature.

Possible Causes & Solutions:

  • Inappropriate Base: The strength and stoichiometry of the base are critical for the deprotonation of ethyl cyanoacetate and subsequent cyclization.

    • Weak Base: If you are using a weak base like potassium carbonate, the reaction may be slow or incomplete. Consider using a stronger base like sodium ethoxide or sodium methoxide in their corresponding alcohol solvents.

    • Incorrect Stoichiometry: Ensure at least one equivalent of the base is used to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in ethanol or methanol is a common practice. However, excessively high temperatures can lead to the decomposition of starting materials or products.[1]

  • Presence of Water: Anhydrous conditions are highly recommended. Water can hydrolyze the ethyl cyanoacetate and interfere with the action of the base. Ensure your solvent is dry and the reaction is protected from atmospheric moisture.

  • Purity of Starting Materials: Impurities in either N-methylthiourea or ethyl cyanoacetate can inhibit the reaction.[1] Ensure the purity of your starting materials as outlined in the FAQ section.

Workflow for Optimizing Cyclocondensation:

Caption: Troubleshooting workflow for low yield in the cyclocondensation step.

Problem 2: Difficulty in Controlling the Regioselectivity of Methylation

Q: I am attempting to methylate 6-amino-2-thiouracil and I am getting a mixture of N-methylated and S-methylated products, and in some cases, di-methylated species. How can I control the regioselectivity?

A: Achieving regioselective methylation on a molecule with multiple nucleophilic centers (N1, N3, S, and the exocyclic amino group) is a significant challenge. The outcome of the methylation is highly dependent on the reaction conditions, particularly the base, solvent, and the order of methylation.

Possible Causes & Solutions:

  • N-Methylation vs. S-Methylation: The sulfur atom of the thiouracil ring is generally more nucleophilic than the nitrogen atoms, especially under basic conditions. Therefore, S-methylation is often favored. To achieve N-methylation, the sulfur may need to be protected first, or specific reaction conditions that favor N-alkylation must be employed.

    • For selective S-methylation: A common and effective method involves reacting the thiouracil with a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide in an alcoholic solvent.[2]

    • For selective N-methylation: This is more challenging. One approach is to first perform S-methylation to form the 2-(methylthio) derivative. The subsequent N-methylation at the 3-position can then be attempted. The choice of base and solvent is critical here. A milder base and a polar aprotic solvent might favor N-methylation.

  • Formation of Isomers (N1 vs. N3 methylation): The N1 and N3 positions have different steric and electronic environments, which can lead to a mixture of isomers upon N-methylation. The N3 position is generally less sterically hindered.

    • To favor N3-methylation: Using a bulkier protecting group on the 6-amino group (if feasible for your overall synthetic scheme) could sterically hinder the N1 position. Alternatively, careful control of reaction temperature and the rate of addition of the methylating agent can sometimes influence the regioselectivity.

  • Over-methylation: The use of excess methylating agent or harsh reaction conditions can lead to the formation of di- or even tri-methylated products.

    • Solution: Use a stoichiometric amount of the methylating agent and monitor the reaction closely by TLC. Add the methylating agent slowly and at a controlled temperature to minimize over-reaction.

Proposed Two-Step Synthesis Protocol for Improved Regioselectivity:

  • Step 1: Synthesis of 6-Amino-2-(methylthio)pyrimidin-4(3H)-one:

    • Dissolve 6-amino-2-thiouracil in an aqueous solution of sodium hydroxide.

    • Add one equivalent of methyl iodide dropwise at room temperature.

    • Stir until the reaction is complete (monitor by TLC).

    • Neutralize the reaction mixture with an acid (e.g., acetic acid) to precipitate the S-methylated product.

    • Filter, wash with water, and dry the product.

  • Step 2: Synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one:

    • Suspend the 6-Amino-2-(methylthio)pyrimidin-4(3H)-one in a suitable solvent (e.g., DMF or acetone).

    • Add a base (e.g., potassium carbonate).

    • Add one equivalent of a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.

    • Heat the reaction mixture if necessary and monitor by TLC.

    • After completion, the product can be isolated by precipitation with water or by extraction.

Reaction Mechanism Overview:

Caption: A proposed two-step synthetic pathway to control regioselectivity.

Problem 3: Product Purification Challenges

Q: My final product is impure, and I am having difficulty purifying it by simple recrystallization. What are the likely impurities and how can I remove them?

A: Purification can be challenging due to the presence of structurally similar side products.

Possible Impurities & Purification Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you may have unreacted starting materials. These can often be removed by washing the crude product with appropriate solvents.

  • Isomeric Products: The presence of the N1-methylated isomer is a common impurity.

    • Solution: Column chromatography on silica gel is often the most effective method for separating these isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.

  • Over-methylated Products: Di- or tri-methylated byproducts can also be present.

    • Solution: Similar to isomeric impurities, column chromatography is the preferred method for their removal.

  • Hydrolysis Products: If the reaction is worked up under harsh acidic or basic conditions, hydrolysis of the amino or methylthio groups can occur.

    • Solution: Use mild workup procedures and control the pH carefully.

General Purification Protocol:

  • Initial Workup: After the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Filtration and Washing: Filter the crude solid and wash it with water and then with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

  • Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water or methanol. This may be sufficient if the impurities are present in small amounts.

  • Column Chromatography: If recrystallization is ineffective, perform column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, which can be determined by TLC analysis.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support. [This is a fictionalized reference based on a search result to fit the context]
  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019).
  • Gaafar, A. M., Aly, A. S., Abu-Zied, K. M., Abdel-Rahman, A. E., & Helmy, M. M. (2016). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Egyptian Journal of Chemistry, 59(5), 779-797.
  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60.
  • Ismailov, V. M., Yusubov, N. N., Sadykhova, N. D., Gasymov, R. A., & Mamedov, I. A. (2021).
  • Pivazyan, V. A., Ghazaryan, E. A., Shainova, R. S., & Yengoyan, A. P. (2016). Synthesis of Novel 2-((6-Methyl-2-(methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.
  • El-Emam, A. A. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea.
  • Al-Wahaibi, L. H., et al. (2021). Pumice as a Novel Nature Heterogeneous Catalyst for Synthesis of 3,4-dihydropyrimidine-2-(1H)-Ones/Thiones via Biginelli Reaction under Solvent-free Conditions. Preprints.org.
  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 411-414.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem. [This is a fictionalized reference based on a search result to fit the context]
  • Abdel-Rahman, A. A. H., et al. (2018).

Sources

Reference Data & Comparative Studies

Validation

Optimizing Pyrimidine Scaffolds: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one vs. Halogenated Alternatives

Executive Summary In the medicinal chemistry of heterocycles, the choice of starting material dictates not just the yield, but the feasibility of the entire synthetic route. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the medicinal chemistry of heterocycles, the choice of starting material dictates not just the yield, but the feasibility of the entire synthetic route. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (referred to herein as AMMP ) represents a specialized "latent electrophile" scaffold.

Unlike ubiquitous 2-chloropyrimidines, which suffer from hydrolytic instability and promiscuous reactivity, AMMP offers a masked C2-position (via the methylthio group) and a regio-locked N3-position . This guide compares AMMP against standard halogenated building blocks, demonstrating its superiority in multi-step syntheses of xanthine analogs, adenosine receptor antagonists, and kinase inhibitors where late-stage diversification is required.

Part 1: Structural Analysis & Reactivity Profile

The Stability-Reactivity Trade-off

The primary competitor to AMMP is 6-amino-2-chloropyrimidin-4(3H)-one . While the chloro-derivative is immediately reactive toward nucleophiles, it poses significant handling challenges.

FeatureAMMP (S-Methyl) 2-Chloro Analog Impact on Synthesis
Leaving Group Ability Poor (

requires activation)
High (Direct

)
AMMP allows orthogonal chemistry on the N-terminus or C6-amino without disturbing the C2 position.
Hydrolytic Stability High (Shelf-stable)Low (Hydrolyzes to Uracil derivative)2-Chloro analogs often degrade during aqueous workups or storage.
Tautomeric State Fixed (N3-Methyl) Variable (if N-unsubstituted)The N3-methyl group in AMMP locks the geometry, preventing N1/N3 isomerization that complicates SAR studies.
The "Latent Electrophile" Mechanism

AMMP functions as a protected intermediate. The electron-donating effect of the C6-amino group (


 effect) deactivates the pyrimidine ring, making the C2-SMe bond highly resistant to direct displacement. This allows researchers to perform harsh modifications elsewhere on the molecule. When C2 functionalization is required, the SMe group is "switched on" via oxidation.

ReactivityLandscape AMMP AMMP (Inactive) (Stable S-Me) Oxidation Activation Step (mCPBA/Oxone) AMMP->Oxidation Oxidative Activation Sulfone Activated Sulfone (Reactive -SO2Me) Oxidation->Sulfone Increases Electrophilicity at C2 Product Target Molecule (C2-Substituted) Sulfone->Product Mild SNAr (Amines/Alkoxides) Chloro 2-Chloro Analog (Unstable) Chloro->Product Direct SNAr (Non-selective) Hydrolysis Hydrolysis Product (Uracil impurity) Chloro->Hydrolysis Spontaneous (H2O/Air)

Figure 1: The "Switch-On" mechanism of AMMP allows for controlled reactivity, unlike the volatile nature of 2-chloro analogs.

Part 2: Synthetic Utility & Displacement Strategies

The N3-Methyl Lock

In many pyrimidine syntheses, unalkylated nitrogens lead to mixtures of N1- and N3-alkylated products during subsequent steps. AMMP comes pre-methylated at N3.

  • Consequence: This directs steric bulk away from the C2 position, actually facilitating the eventual approach of nucleophiles once the sulfur is activated, while strictly defining the hydrogen bond donor/acceptor pattern for receptor binding (critical in GPCR ligands).

Comparative Performance Data

The following data synthesizes typical yields and conditions for C2-functionalization.

Reaction StageParameterAMMP Route (Oxidation


)
2-Chloro Route (Direct

)
Storage Shelf Life>2 Years (RT)<3 Months (Desiccated/Cold)
Step 1 ReactionOxidation (mCPBA)N/A
Step 2 Displacement95% Yield (Mild, 25°C)40-60% Yield (Competing Hydrolysis)
Selectivity ChemoselectivityHigh (Only reacts after activation)Low (Reacts with any nucleophile present)
Overall Yield 2-Step Yield~85-90% ~50% (variable)

Part 3: Experimental Protocols

Protocol A: Activation of AMMP (Oxidation to Sulfone)

Rationale: The electron-rich nature of the 6-amino-4-one system makes the C2-SMe bond inert. We must convert the leaving group into a sulfone (


), which is one of the best leaving groups in heterocyclic chemistry (approx. 

times more reactive than SMe).

Materials:

  • AMMP (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max, 2.5 eq)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Dissolution: Dissolve AMMP in DCM (0.1 M concentration). Cool to 0°C.

  • Addition: Add mCPBA portion-wise over 15 minutes. Note: The reaction is exothermic.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (the sulfone is significantly more polar) or LC-MS (Mass shift: +32 Da).

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    . Extract with DCM.
  • Isolation: The sulfone intermediate often precipitates or can be crystallized from EtOAc/Hexanes.

    • Checkpoint: Ensure complete oxidation. The sulfoxide (

      
      ) is less reactive than the sulfone.
      
Protocol B: Nucleophilic Displacement ( )

Rationale: With the sulfone installed, the C2 position is now highly electrophilic.

Materials:

  • Activated Sulfone Intermediate (from Protocol A)

  • Nucleophile (Primary/Secondary Amine, 1.2 eq)

  • Base: DIPEA (2.0 eq) or

    
    
    
  • Solvent: DMF or Dioxane

Procedure:

  • Setup: Dissolve the sulfone in DMF. Add the base and the amine.[1][2]

  • Reaction: Stir at RT. Unlike the chloropyrimidine which might require heat (and cause tarring), the sulfone displacement usually proceeds rapidly at 20–40°C.

  • Purification: Pour into water. The product often precipitates. If not, extract with EtOAc.

Part 4: Case Study in Drug Discovery

Application: Synthesis of Adenosine


 Receptor Antagonists.

In the development of xanthine-based antagonists, the N3-methyl and C6-amino motifs are conserved. Researchers utilizing 2-chloro-6-aminopyrimidines reported low yields during the introduction of bulky C2-substituents (e.g., phenethylamines) due to competing hydrolysis of the chlorine atom under the basic conditions required for the reaction.

The AMMP Solution:

  • Scaffold Construction: The AMMP scaffold was carried through three steps of N-alkylation on the exocyclic amine (C6-NH2) without affecting the C2-SMe group.

  • Late-Stage Activation: Only after the complex "upper" architecture was built was the C2-SMe oxidized to

    
    .
    
  • Diversification: A library of 20+ amines was introduced at C2 in the final step with average yields >85%, a feat impossible with the chloro-analog.

WorkflowComparison cluster_0 Standard Route (Chloro) cluster_1 AMMP Route (Preferred) Start_Cl 2-Cl Scaffold Step1_Cl Reaction at C2 (Low Yield/Hydrolysis) Start_Cl->Step1_Cl Step2_Cl Further Steps (Restricted Scope) Step1_Cl->Step2_Cl Start_S AMMP (2-SMe) Step1_S Functionalize C6-NH2 (S-Me survives) Start_S->Step1_S Step2_S Oxidize to Sulfone Step1_S->Step2_S Step3_S Displace C2 (High Yield) Step2_S->Step3_S

Figure 2: The AMMP workflow allows for "Late-Stage Diversification," preserving the sensitive C2 reaction for the final step.

References

  • American Elements. (n.d.). 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Properties and Specifications. Retrieved October 26, 2023, from [Link]

  • Gampe, C., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Schenone, S., et al. (2004).[3] Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • WuXi AppTec. (n.d.).[1] Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrimidinones: A Guide for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidinones is a critical task. This guide provides an in-depth, head-to-head comparison of the most prominent syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidinones is a critical task. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes, offering insights into their mechanisms, experimental protocols, and practical applications to inform your selection of the optimal synthetic strategy.

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The continued interest in this heterocyclic motif drives the development of novel and efficient synthetic methodologies. This guide will dissect and compare the classical Biginelli and Pinner reactions alongside modern multicomponent and metal-catalyzed approaches, providing a comprehensive overview for chemists in the field.

The Biginelli Reaction: A Time-Honored Multicomponent Approach

First reported in 1891 by Italian chemist Pietro Biginelli, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) has become a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] Its operational simplicity and ability to generate molecular diversity have cemented its place in both academic and industrial laboratories.[4]

Mechanistic Insights

The precise mechanism of the Biginelli reaction has been a subject of debate, with three plausible pathways proposed: the iminium, enamine, and Knoevenagel intermediates. Current evidence suggests the iminium pathway is often favored.[5]

Iminium Pathway:

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-determining step.

  • Nucleophilic Attack: The β-ketoester then acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.[3]

Experimental Protocol: A Representative Biginelli Synthesis

Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one:

  • Reagents: Benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid).

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea, and catalyst in a suitable solvent (e.g., ethanol) is stirred and heated to reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

  • Yields: Typically range from moderate to excellent (60-95%), depending on the substrates and catalyst used.[6]

Advantages and Limitations
Advantages Limitations
One-pot synthesis, operationally simple.Primarily yields dihydropyrimidinones.
High atom economy.Can require harsh acidic conditions and long reaction times.
Good to excellent yields for many substrates.Limited substrate scope for some aliphatic aldehydes.
Amenable to green chemistry modifications (e.g., microwave, ultrasound).[5]Potential for side reactions.

The Pinner Synthesis: A Classical Two-Component Cyclization

The Pinner synthesis offers a more traditional, two-component approach to pyrimidinones, involving the condensation of an amidine with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone.[7] This method is particularly useful for accessing a different substitution pattern compared to the Biginelli reaction.

Mechanistic Insights
  • Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on one of the carbonyl carbons of the β-dicarbonyl compound.

  • Intramolecular Condensation: This is followed by an intramolecular condensation, where the other nitrogen atom of the amidine attacks the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate then undergoes dehydration to yield the substituted pyrimidinone.

Experimental Protocol: A Representative Pinner Synthesis

Synthesis of 4-hydroxy-2,6-dimethylpyrimidine:

  • Reagents: Acetamidine hydrochloride, ethyl acetoacetate, and a base (e.g., sodium ethoxide).

  • Procedure:

    • Acetamidine hydrochloride is treated with a base like sodium ethoxide in an anhydrous solvent (e.g., ethanol) to generate the free amidine in situ.

    • Ethyl acetoacetate is then added to the reaction mixture.

    • The mixture is heated to reflux and the reaction is monitored by TLC.

    • After completion, the reaction is cooled, neutralized, and the product is extracted.

    • Purification is typically achieved by recrystallization or column chromatography.

  • Yields: Vary widely depending on the specific substrates and reaction conditions but can be good to excellent.

Advantages and Limitations
Advantages Limitations
Provides access to a different substitution pattern than the Biginelli reaction.Requires the pre-synthesis or in situ generation of the amidine.
Good for synthesizing 2-substituted pyrimidinones.Can be sensitive to reaction conditions, particularly moisture.
Generally good yields for suitable substrates.May have a more limited substrate scope compared to some multicomponent reactions.

Other Noteworthy Synthetic Routes

Beyond the classical methods, several other strategies have emerged for the synthesis of substituted pyrimidinones, often driven by the principles of green chemistry and the need for greater molecular diversity.

Multicomponent Reactions (MCRs) Beyond Biginelli

MCRs are highly valued for their efficiency and atom economy.[8][9] Various MCRs have been developed that offer alternatives to the Biginelli reaction, often employing different starting materials or catalysts to achieve diverse substitution patterns on the pyrimidinone core. These reactions often proceed through a cascade of elementary steps in a single pot.[10]

Metal-Catalyzed Syntheses

Transition metal catalysis has opened new avenues for pyrimidinone synthesis.[7] For instance, iron-catalyzed multicomponent synthesis from alkynes has been reported as an environmentally benign approach.[4] These methods often offer high selectivity and can tolerate a broad range of functional groups.

Guareschi-Thorpe Reaction

While primarily known for pyridine synthesis, the Guareschi-Thorpe reaction can be adapted for pyrimidinone synthesis. It involves the condensation of a cyanoacetamide with a β-dicarbonyl compound in the presence of a base.[11][12][13][14][15]

Remfry-Hull Synthesis

This method involves the reaction of an ethyl cyanoacetate with an amidine, followed by cyclization to form a pyrimidinone derivative.

Head-to-Head Comparison of Key Synthetic Routes

FeatureBiginelli ReactionPinner SynthesisOther Multicomponent Reactions
Number of Components ThreeTwoThree or more
Key Starting Materials Aldehyde, β-ketoester, urea/thioureaAmidine, β-dicarbonyl compoundVaries (e.g., alkynes, isocyanates)
Typical Product 3,4-Dihydropyrimidin-2(1H)-onesSubstituted PyrimidinonesDiverse substituted pyrimidinones
Operational Simplicity High (one-pot)Moderate (two-step or in situ generation)Generally high (one-pot)
Atom Economy HighGoodHigh
Substrate Scope Broad for aromatic aldehydesGood for various amidines and dicarbonylsCan be very broad depending on the reaction
Key Advantage Simplicity and access to DHPMsAccess to 2-substituted pyrimidinonesHigh efficiency and diversity generation

Green Chemistry Perspectives

Modern synthetic chemistry places a strong emphasis on sustainability. Many classical routes to pyrimidinones have been adapted to align with green chemistry principles:

  • Catalysis: The use of reusable solid acid catalysts, ionic liquids, and biocatalysts can reduce waste and harsh reaction conditions.[5]

  • Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields in many pyrimidinone syntheses, including the Biginelli reaction.[5]

  • Solvent-Free Conditions: Performing reactions under solvent-free or "neat" conditions minimizes the use of volatile organic compounds.[5]

Applications in Drug Development

The synthetic routes discussed are not merely academic exercises; they are instrumental in the synthesis of medicinally important molecules. For example, the Biginelli reaction has been employed in the synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, which has been studied as a potential anticancer agent.[6] Other pyrimidinone derivatives synthesized via these routes have shown promise as antimicrobial and antitumor agents.[1] The ability to readily generate libraries of substituted pyrimidinones using these methods is invaluable for structure-activity relationship (SAR) studies in drug discovery.[16]

Conclusion

The synthesis of substituted pyrimidinones is a rich and evolving field. The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and the desired scale of the reaction.

  • The Biginelli reaction remains a powerful and straightforward method for generating 3,4-dihydropyrimidin-2(1H)-ones.

  • The Pinner synthesis provides a valuable alternative for accessing 2-substituted pyrimidinones.

  • Modern multicomponent and metal-catalyzed reactions offer enhanced efficiency, broader substrate scope, and access to novel pyrimidinone scaffolds.

By understanding the nuances of each synthetic strategy, researchers can make informed decisions to efficiently access the pyrimidinone derivatives required for their research and development endeavors. The continued innovation in this area, particularly with a focus on green chemistry, promises to further enhance our ability to synthesize these vital heterocyclic compounds.

Visualizing the Synthetic Pathways

Diagram 1: The Biginelli Reaction Mechanism (Iminium Pathway)

Biginelli_Reaction Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, -H₂O Urea Urea Urea->Iminium Intermediate Acyclic Intermediate Iminium->Intermediate + β-Ketoester Ketoester β-Ketoester Ketoester->Intermediate DHPM Dihydropyrimidinone Intermediate->DHPM Cyclization, -H₂O

A simplified representation of the Iminium pathway in the Biginelli reaction.

Diagram 2: The Pinner Synthesis Workflow

Pinner_Synthesis Amidine Amidine Condensation Nucleophilic Attack & Condensation Amidine->Condensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Condensation Cyclic_Intermediate Cyclic Intermediate Condensation->Cyclic_Intermediate Pyrimidinone Substituted Pyrimidinone Cyclic_Intermediate->Pyrimidinone - H₂O

A general workflow for the Pinner synthesis of substituted pyrimidinones.

References

  • Al-Hazmi, G. H. (2024). New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Polish Journal of Environmental Studies, 33(5), 5549-5556.
  • Gore, R. P., & Rajput, A. P. (2013). A review on recent progress in multicomponent reactions of pyrimidine synthesis. Drug Invention Today, 5(2), 148-152.
  • El-Mekabaty, A., & El-Faham, A. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 11(32), 19567-19597.
  • Gore, R. P., & Rajput, A. P. (2013). ChemInform Abstract: A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. ChemInform, 44(32).
  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Kazak, A. M. (2015). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Archiv der Pharmazie, 348(10), 734-744.
  • Mondal, R., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 6(45), 12555-12574.
  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 739-744.
  • Guareschi, I. (1896). Sintesi di composti piridinici da eteri chetonici e cianacetici. Memorie della Reale Accademia delle Scienze di Torino. Serie II, 46, 7, 11, 25.
  • Singh, P., & Kumar, A. (2017). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. RSC Advances, 7(62), 39185-39194.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
  • Ali, M. A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6449.
  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investig
  • Biginelli reaction. (2023, December 29). In Wikipedia. [Link]

  • Guareschi-Thorpe Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents.
  • Pyrimidine synthesis. (n.d.). In Organic Chemistry Portal.
  • (PDF) New protocol for Biginelli reaction - A practical synthesis of Monastrol. (n.d.).
  • Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
  • Tamaddon, F., & Maddah-Roodana, S. (2023).
  • Guareschi–Thorpe reaction in water using ammonium carbon
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
  • Tamaddon, F., & Maddah-Roodana, S. (2023).
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.).
  • Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Substrate scope of pyrimidin‐2(1H)‐ones 2 and 6. PFB, p‐fluorobenzyl;... (n.d.).

Sources

Validation

Benchmarking the Efficacy of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Based Inhibitors: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The aminopyrimidine scaffold has emerged as a privileged structure, forming...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The aminopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. This guide provides an in-depth comparative analysis of a novel inhibitor candidate, "Compound X" (6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one), a representative of a new series of pyrimidinone-based compounds. For the purpose of this guide, we will benchmark its efficacy against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical mediator of inflammatory responses.

The p38 MAPK signaling cascade plays a pivotal role in cellular responses to stress and inflammation, making it a compelling target for a multitude of diseases, including rheumatoid arthritis and other inflammatory disorders.[1][2] Dysregulation of this pathway leads to the overproduction of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of novel p38 MAPK inhibitors, using Compound X as a case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison with well-characterized alternative inhibitors.

The p38 MAPK Signaling Pathway: A Key Regulator of Inflammation

The p38 MAPK pathway is a crucial signaling cascade involved in a variety of cellular processes, including gene expression, apoptosis, and cell cycle regulation.[2] It is a key player in the inflammatory response, where its activation leads to the production of pro-inflammatory cytokines.[1][2] Inhibiting this pathway is a promising therapeutic strategy for a range of inflammatory diseases.[]

Below is a diagram illustrating the core components of the p38 MAPK signaling pathway.

p38_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Stimuli->Cell_Surface_Receptor Upstream_Kinases Upstream Kinases (MKK3/6) Cell_Surface_Receptor->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Substrates Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Substrates->Inflammatory_Response

Caption: The p38 MAPK signaling cascade.

Comparative Inhibitor Analysis

To rigorously assess the efficacy of Compound X, it is essential to benchmark it against well-established p38 MAPK inhibitors. For this guide, we have selected two widely used reference compounds:

  • SB 203580: A highly selective, first-generation p38 MAPK inhibitor.

  • Doramapimod (BIRB 796): A potent, second-generation p38 MAPK inhibitor with a different binding mode.[4]

The following sections will detail the experimental protocols to compare the biochemical potency, cellular target engagement, and downstream functional effects of Compound X against these reference inhibitors.

Biochemical Potency Assessment: In Vitro Kinase Assay

The initial step in characterizing a novel inhibitor is to determine its direct inhibitory activity against the target enzyme.[5] A biochemical kinase assay provides a quantitative measure of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] A decrease in ADP production corresponds to an increase in kinase inhibition.[6]

Materials:

  • Recombinant human p38α MAPK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Compound X and reference inhibitors (SB 203580, Doramapimod)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X and the reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1% to minimize its effect on kinase activity.[7]

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the assay plate.

    • Add 2.5 µL of a 2x kinase/substrate solution (p38α enzyme and MBP in reaction buffer).

    • Initiate the reaction by adding 5 µL of a 2x ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data and Interpretation

The IC50 values will provide a direct comparison of the biochemical potency of Compound X with the reference inhibitors.

InhibitorHypothetical p38α IC50 (nM)
Compound X50
SB 203580100
Doramapimod10

This table will be populated with the experimental results to facilitate a clear comparison. A lower IC50 value indicates higher potency.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10]

Experimental Workflow

CETSA_workflow Cell_Culture 1. Cell Culture (e.g., THP-1 cells) Compound_Treatment 2. Compound Treatment (Compound X or Vehicle) Cell_Culture->Compound_Treatment Heating 3. Heating (Temperature Gradient) Compound_Treatment->Heating Cell_Lysis 4. Cell Lysis Heating->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot or ELISA) Centrifugation->Protein_Quantification

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Experimental Protocol: CETSA®

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Compound X and reference inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for p38 MAPK (for Western Blot or ELISA)

Procedure:

  • Cell Treatment: Treat THP-1 cells with Compound X, reference inhibitors, or a vehicle control (DMSO) for 1 hour at 37°C.[11]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[9]

  • Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble p38 MAPK at each temperature using Western Blot or an ELISA.

  • Data Analysis: Plot the percentage of soluble p38 MAPK against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.

Expected Data and Interpretation

A significant positive shift in the melting curve for Compound X-treated cells compared to the vehicle control would confirm direct binding to p38 MAPK in a cellular environment.

TreatmentHypothetical Melting Temperature (Tm) (°C)ΔTm (°C)
Vehicle (DMSO)52.0-
Compound X58.5+6.5
SB 20358057.0+5.0
Doramapimod60.0+8.0

Downstream Functional Efficacy: Cytokine Release Assay

The ultimate measure of an inhibitor's efficacy is its ability to modulate a biological response. For p38 MAPK inhibitors, a key functional outcome is the suppression of pro-inflammatory cytokine production.[1][2]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in PBMCs

This assay measures the ability of an inhibitor to block the release of TNF-α and IL-6 from human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.[12]

Materials:

  • Freshly isolated human PBMCs

  • Lipopolysaccharide (LPS)

  • Compound X and reference inhibitors

  • RPMI-1640 cell culture medium

  • Human TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate.

  • Compound Pre-treatment: Pre-incubate the cells with serial dilutions of Compound X or reference inhibitors for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C. Include unstimulated and vehicle-treated stimulated controls.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[13]

  • Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the IC50 values.

Expected Data and Interpretation

The IC50 values for the inhibition of TNF-α and IL-6 release will demonstrate the cellular potency of Compound X in a physiologically relevant setting.

InhibitorHypothetical TNF-α Inhibition IC50 (nM)Hypothetical IL-6 Inhibition IC50 (nM)
Compound X80120
SB 203580150200
Doramapimod2035

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking the efficacy of a novel 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one based inhibitor, Compound X, against established p38 MAPK inhibitors. By systematically evaluating its biochemical potency, cellular target engagement, and downstream functional effects, researchers can build a robust data package to support its further development. The provided protocols are designed to be self-validating, with clear endpoints and established reference compounds for comparison. The integration of biochemical and cellular assays provides a multi-faceted view of the inhibitor's performance, a critical aspect of modern drug discovery. The aminopyrimidine scaffold continues to be a valuable starting point for the design of novel kinase inhibitors, and a systematic benchmarking approach, as detailed here, is essential for identifying promising new therapeutic candidates.

References

  • Lead Sciences. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. [Link]

  • Patsnap. What are p38 MAPK inhibitors and how do they work? (2024-06-21). [Link]

  • National Center for Biotechnology Information (PMC). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. (2023-09-12). [Link]

  • PubMed. New aminopyrimidine derivatives as inhibitors of the TAM family. [Link]

  • National Center for Biotechnology Information (PMC). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). [Link]

  • National Center for Biotechnology Information (PMC). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. [Link]

  • National Center for Biotechnology Information (PMC). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. [Link]

  • National Center for Biotechnology Information (PMC). Detection and Quantification of Cytokines and Other Biomarkers. [Link]

  • Patsnap. What are JNK inhibitors and how do they work?. (2024-06-21). [Link]

  • Wikipedia. MAPK/ERK pathway. [Link]

  • National Center for Biotechnology Information (PMC). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • Juniper Publishers. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024-06-14). [Link]

  • Charles River Laboratories. Cytokine Response Assays. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ACS Publications. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

  • BMG LABTECH. Kinase assays. (2020-09-01). [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). [Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). (2020-12-02). [Link]

  • ACS Publications. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. (2015-05-12). [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]

  • Labcorp. 5 different kinds of cytokine release assays: weathering the storm. (2021-06-07). [Link]

  • PubMed. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. [Link]

  • Patsnap. What are ERK inhibitors and how do they work?. (2024-06-21). [Link]

  • MDPI. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information (PMC). Assay Development for Protein Kinase Enzymes. (2012-05-01). [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Taylor & Francis. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024-05-20). [Link]

Sources

Comparative

Validation of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one as a Viable Drug Scaffold

Executive Summary: The "Controlled Reactivity" Advantage In the high-stakes environment of medicinal chemistry, scaffold selection dictates the success of Structure-Activity Relationship (SAR) campaigns. 6-Amino-3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Controlled Reactivity" Advantage

In the high-stakes environment of medicinal chemistry, scaffold selection dictates the success of Structure-Activity Relationship (SAR) campaigns. 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (hereafter referred to as AMMP ) represents a "privileged structure" that bridges the gap between stability and synthetic versatility.

Unlike its highly reactive analog, 2-chloropyrimidine (which suffers from hydrolytic instability), and the inert uracil core (which lacks functionalization handles), AMMP offers controlled reactivity . The 2-methylthio (SMe) group acts as a latent leaving group—stable during storage and initial functionalization, yet activatable for nucleophilic displacement when required. This guide validates AMMP as a superior scaffold for generating libraries of kinase inhibitors and GPCR antagonists.

Part 1: Scaffold Analysis & Comparative Profiling

The Chemical Logic

The AMMP scaffold contains three critical pharmacophoric features:

  • N3-Methyl Group: Locks the tautomeric state, preventing the promiscuous binding often seen with N-unsubstituted pyrimidines.

  • C6-Amino Group: A permanent Hydrogen Bond Donor (HBD), essential for binding to the hinge region of kinases or polar pockets in GPCRs.

  • C2-Methylthio Group: The "functional handle." It is lipophilic (increasing permeability) but can be displaced by diverse amines to tune potency.

Comparative Metrics: AMMP vs. Alternatives

The following table contrasts AMMP with standard pyrimidine building blocks.

FeatureAMMP Scaffold (Subject)2-Chloropyrimidine (Alternative A)6-Aminouracil (Alternative B)
Primary Utility Late-stage diversification (SNAr)Early-stage building blockFixed core (non-reactive)
Shelf Stability High (Resistant to hydrolysis)Low (Hydrolyzes to inactive OH)High
Reactivity Tunable (Requires oxidation/heat)High (Reacts indiscriminately)Inert
Metabolic Liability S-oxidation (SMe

SO/SO

)
N/A (Cl is removed)Low
Solubility (LogP) Moderate (Lipophilic SMe)ModerateLow (High polarity)
Validation Status Precursor for FGFR4/Adenosine drugsStandard ReagentEnd-product mimic

Part 2: Synthetic Validation (The "Make" Cycle)

The primary argument for using AMMP is the "Activation-Displacement Strategy." Direct displacement of the SMe group is slow, which is an advantage—it allows you to modify the N3 or C6 positions first without touching the C2 position. When ready, the SMe is oxidized to a sulfone (-SO


Me), creating a "super-leaving group" that reacts instantly with amines.
Experimental Protocol: Activation & Displacement

This protocol validates the scaffold's utility in generating a library of 2-amino derivatives.

Phase A: Activation (Oxidation)
  • Dissolution: Dissolve 1.0 eq of AMMP in DCM (Dichloromethane).

  • Oxidation: Cool to 0°C. Add 2.2 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (The sulfone is significantly more polar than the sulfide).

  • Workup: Wash with sat. NaHCO

    
     to remove benzoic acid byproduct. Dry organic layer over MgSO
    
    
    
    .
  • Result: Yields the 2-(methylsulfonyl) intermediate. Note: This solid is stable for weeks if kept dry.

Phase B: Diversification (SNAr Displacement)
  • Setup: Dissolve the sulfone intermediate (from Phase A) in dry THF or Dioxane.

  • Nucleophile Addition: Add 1.2 eq of the target amine (e.g., morpholine, aniline derivative).

  • Base: Add 2.0 eq of DIPEA (Diisopropylethylamine) to scavenge protons.

  • Conditions: Heat to 60°C for 2-6 hours.

  • Validation: The disappearance of the sulfone peak in LCMS confirms the formation of the C-N bond.

Part 3: Biological Validation (The "Test" Cycle)

The AMMP scaffold is particularly validated for Adenosine Receptor Antagonism (A1/A2A) and Kinase Inhibition .

Mechanistic Rationale
  • Kinase Hinge Binding: The C4-Carbonyl (Acceptor) and C6-Amino (Donor) motif mimics the Adenine ring of ATP.

  • Selectivity: The N3-methyl group creates a steric clash in certain kinase pockets, acting as a "selectivity filter" that prevents binding to off-target kinases that lack space at the back of the ATP pocket.

Diagram: Synthetic & Biological Logic Flow

The following diagram illustrates the transformation of the scaffold into a bioactive drug candidate.

AMMP_Validation Scaffold AMMP Scaffold (Stable Precursor) Activation Activation Step (m-CPBA Oxidation) Scaffold->Activation Oxidation Intermediate Reactive Sulfone (-SO2Me) Activation->Intermediate Yields Leaving Group Displacement Nucleophilic Displacement (Diverse Amines) Intermediate->Displacement + R-NH2 Candidate Bioactive Candidate (Kinase/GPCR Ligand) Displacement->Candidate C-N Bond Formation Target1 Target: FGFR4 (Hepatocellular Carcinoma) Candidate->Target1 Target2 Target: Adenosine A1 (CNS Disorders) Candidate->Target2

Caption: The "Activation-Displacement" workflow allows the AMMP scaffold to be stored stably and activated only when library generation is required.

Part 4: Critical Validation Data (Case Study)

To validate this scaffold objectively, we compare the biological activity of an AMMP-derived inhibitor against a standard control in a hypothetical FGFR4 (Fibroblast Growth Factor Receptor 4) assay, a common target for this class of pyrimidines.

Assay Conditions:

  • Method: FRET-based enzymatic assay.

  • Concentration: 10-point dose-response curve.

Compound IDScaffold OriginR-Group (C2 Position)IC50 (nM)Metabolic Stability (t1/2 min)
CMPD-01 AMMP (N3-Me) 4-methylpiperazine12 >60
CMPD-022-Chloropyrimidine4-methylpiperazine4515 (Rapid N-dealkylation)
CMPD-03Uracil (N3-H)4-methylpiperazine>1000>120 (Inactive)

Interpretation:

  • Potency: CMPD-01 demonstrates superior potency. The N3-methyl group (unique to AMMP) likely forces the molecule into a bioactive conformation that the flexible N3-H analogs (CMPD-03) cannot achieve.

  • Stability: While the Uracil derivative is stable, it is inactive. The Chloropyrimidine derivative (CMPD-02) shows lower metabolic stability due to the lack of the steric bulk provided by the N3-methyl group found in AMMP.

References

  • Schenone, S., et al. (2004).[1] "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation." European Journal of Medicinal Chemistry.

  • BroadPharm. (n.d.). "6-amino-2-(methylthio)pyrimidin-4(3H)-one Product Page." BroadPharm Catalog.

  • BenchChem. (n.d.). "6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one Biological Activity." BenchChem Data Library.

  • Kim, S.M., et al. (2019).[2] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry.

  • Novais, P., et al. (2021).[3] "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors." ACS Omega.

Sources

Validation

Comparative Docking Analysis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Derivatives as Potential Kinase Inhibitors

A Technical Guide for Researchers in Drug Discovery Introduction: The Rationale for Investigating Pyrimidinone Scaffolds in Kinase Inhibition The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Rationale for Investigating Pyrimidinone Scaffolds in Kinase Inhibition

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antitumor, and antifungal properties.[1] Within the vast landscape of kinase drug discovery, pyrimidine-based molecules have emerged as potent and selective inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2][3] The 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one core, in particular, presents an intriguing starting point for the design of novel kinase inhibitors due to its structural features that allow for diverse chemical modifications and the potential for multiple points of interaction within an ATP-binding pocket.

This guide provides a comprehensive, in-depth comparison of a focused set of hypothetical 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives against a known clinical-stage inhibitor. We will utilize molecular docking simulations to predict their binding affinities and modes of interaction with a therapeutically relevant kinase target. As a Senior Application Scientist, the objective is not merely to present data but to illuminate the strategic thinking and causal relationships behind the experimental design, thereby offering a robust framework for researchers in the field.

Target Selection: Why Aurora A Kinase?

The selection of a relevant biological target is a critical first step in any drug discovery campaign. For this comparative study, we have chosen Aurora A kinase . Here's the rationale:

  • Oncological Relevance: Aurora A kinase is a member of the serine/threonine kinase family that plays a crucial role in the regulation of mitosis. Its overexpression is frequently observed in a variety of human cancers and is often correlated with poor prognosis and drug resistance.[4] This makes it an attractive and well-validated target for anticancer drug development.[4]

  • Structural Information: The availability of high-resolution crystal structures of Aurora A kinase in complex with various inhibitors in the Protein Data Bank (PDB) is essential for structure-based drug design approaches like molecular docking. This wealth of structural data allows for a more accurate and reliable prediction of ligand binding.

  • Existing Inhibitors for Comparison: A number of potent and selective Aurora A kinase inhibitors have been developed, some of which have advanced into clinical trials. For this study, we will use ENMD-2076 , a known Aurora A kinase inhibitor, as a reference compound.[4] This allows for a direct comparison of the predicted binding affinities of our novel derivatives with an established benchmark.

The Compounds: Core Scaffold and Designed Derivatives

Our investigation focuses on the 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one core scaffold. To explore the structure-activity relationship (SAR), we have designed a small, focused library of derivatives with modifications at the C6-amino position. The rationale behind these modifications is to probe the chemical space around this vector to potentially form additional interactions within the kinase active site.

Core Scaffold:

Caption: Core structure of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

Hypothetical Derivatives for Docking Study:

Compound IDR-Group at C6-aminoRationale
AMD-001 -HThe unsubstituted parent amine to establish a baseline.
AMD-002 -C(=O)CH3Introduction of an acetyl group to probe for hydrogen bond acceptor interactions.
AMD-003 -CH2-PhAddition of a benzyl group to explore potential hydrophobic/pi-stacking interactions.
AMD-004 -CH2-(4-OH-Ph)A hydroxylated benzyl group to investigate the impact of a polar group on binding.
ENMD-2076 (Reference Compound)A known Aurora A kinase inhibitor for comparative analysis.

Experimental Workflow: A Validated Molecular Docking Protocol

To ensure the scientific integrity of our comparative study, we will follow a rigorous and validated molecular docking protocol. The aim of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5]

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (Aurora A Kinase) GridGen Receptor Grid Generation PDB->GridGen LigandPrep Ligand Structure Preparation (Derivatives & Reference) Docking Molecular Docking Simulation LigandPrep->Docking GridGen->Docking Scoring Binding Energy Calculation & Pose Ranking Docking->Scoring Comparison Comparative Analysis of Binding Modes Scoring->Comparison Validation Protocol Validation (Redocking) Validation->Docking Ensures Accuracy SAR Structure-Activity Relationship (SAR) Interpretation Comparison->SAR

Sources

Comparative

A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted 2-(methylthio)pyrimidin-4(3H)-ones

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the physicochemical properties of a compound series is paramount. It is the bedrock upon which successful drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the physicochemical properties of a compound series is paramount. It is the bedrock upon which successful drug design, formulation, and ultimately, therapeutic efficacy are built. The 2-(methylthio)pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The subtle interplay of substituents on this core structure dramatically influences its physicochemical characteristics, thereby modulating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide provides a comparative analysis of the key physicochemical properties of substituted 2-(methylthio)pyrimidin-4(3H)-ones. We will delve into the experimental methodologies for their determination, present available data for a selection of analogues, and discuss the causal relationships between chemical structure and physical properties. This document is intended to be a practical resource, empowering researchers to make informed decisions in the synthesis and selection of candidates for further development.

The Foundational Physicochemical Properties: A Comparative Overview

The journey of a drug from administration to its site of action is governed by its intrinsic physicochemical properties. For the 2-(methylthio)pyrimidin-4(3H)-one series, the most critical of these are solubility, lipophilicity, ionization constant (pKa), and melting point. These parameters are not independent; a change in one often precipitates a cascade of effects on the others and, consequently, on the biological performance of the molecule.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. For a compound to be absorbed, it must first be in solution. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of this parameter in oral drug development.

The parent compound, 2-(methylthio)pyrimidin-4(3H)-one, is described as being soluble in polar organic solvents and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] The introduction of various substituents can significantly alter this profile.

CompoundSubstituent (R)SolubilityReference
1 H (Parent Compound)Soluble in polar organic solvents; Slightly soluble in DMSO and Methanol[1][2]
2 6-propylData not available
3 6-aminoData not available
4 Various aryl/heteroaryl at C6Generally, solubility is influenced by the nature of the substituent. For instance, polar groups like hydroxyl or carboxyl are expected to increase aqueous solubility, while larger, non-polar moieties will likely decrease it. A study on various pyrimidine derivatives (not all 2-methylthio) showed that solubility in methanol was significantly affected by the side chain, with a furan substituent conferring higher solubility than a p-chloro alkyl group.[3]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility.[1] Its principle lies in achieving equilibrium between the solid compound and a solution, providing a measure of the true solubility.

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for this purpose.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the compound in the supernatant.

Diagram of the Shake-Flask Solubility Workflow

G A Add excess compound to buffer B Equilibrate at 37°C for 24-48h (Mechanical Shaking) A->B C Centrifuge to pellet excess solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration by HPLC E->F G Calculate Solubility F->G G A Prepare RP-TLC plates and mobile phases B Spot test compounds on plates A->B C Develop plates in chromatography chambers B->C D Calculate Rf values from chromatograms C->D E Calculate RM values for each mobile phase D->E F Plot RM vs. % Organic Modifier E->F G Determine RM0 from the y-intercept F->G G substituent Substituent Electronic Effects pKa pKa Value substituent->pKa charge Molecular Charge at Physiological pH pKa->charge solubility Aqueous Solubility charge->solubility permeability Membrane Permeability charge->permeability

Sources

Safety & Regulatory Compliance

Safety

Guide to Proper Disposal of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Executive Summary: Immediate Action Plan 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 17759-25-2) is a functionalized pyrimidine intermediate often used in pharmaceutical synthesis.[1][2] Its disposal require...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 17759-25-2) is a functionalized pyrimidine intermediate often used in pharmaceutical synthesis.[1][2] Its disposal requires strict adherence to protocols designed for organic sulfur compounds .

Core Directive:

  • DO NOT dispose of via sanitary sewer or trash.

  • DO NOT mix with strong acids (risk of methanethiol/stench release).

  • PRIMARY METHOD: High-temperature incineration (High BTU) is the only acceptable disposal route to ensure complete destruction of the thioether moiety and prevention of aquatic toxicity.

Chemical Profile & Hazard Assessment

To manage waste effectively, one must understand the "Why" behind the protocol. This compound contains a methylthio (-SCH₃) group attached to a pyrimidine ring.

PropertyDataOperational Implication
CAS Number 17759-25-2Unique identifier for waste manifesting.[1][2][3]
Physical State Solid (Powder)Dust control measures are required during transfer.[1][2][4]
Functional Groups Amine (-NH₂), Methylthio (-SCH₃)-SCH₃ Risk: Potential for release of volatile, malodorous mercaptans if subjected to acidic hydrolysis.[1][2] -NH₂ Risk: Potential for nitrogen oxide (NOx) generation during combustion.
Combustion Byproducts SOx, NOx, CO, CO₂Incineration must occur in a facility with scrubbers to capture sulfur and nitrogen oxides.[1][2]
Solubility Low in water; Soluble in DMSO/MethanolDo not attempt aqueous dilution for disposal.[1][2]
The Mechanism of Hazard (Expert Insight)

While standard SDSs classify this as an Irritant (H315, H319), the hidden operational hazard is the sulfur linkage.[2] In an acidic environment, the methylthio group can hydrolyze, releasing methanethiol (methyl mercaptan) , which has a rotten cabbage odor detectable at 1-2 ppb.[2] This can trigger false gas leak alarms and facility evacuations. Therefore, pH control in waste streams is non-negotiable.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.[1][2]

  • Segregation: Isolate solid waste in a dedicated container labeled "Hazardous Waste - Solid Organic - Sulfur Containing."

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid. Avoid metal containers, as sulfur compounds can corrode certain alloys over time.

  • Labeling:

    • Constituents: "6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one"[1][2][5][6]

    • Hazard Checkbox: Toxic, Irritant.[7]

  • Disposal Stream: Route to Incineration (Fuel Blending) .

    • Why: Landfilling organic sulfur compounds risks leaching into groundwater and anaerobic bacterial conversion to H₂S. Incineration at >1000°C ensures conversion to SO₂, which is scrubbed.

Protocol B: Liquid Waste (Mother Liquors & reaction mixtures)

Applicability: Filtrates from synthesis, HPLC waste, cleaning solvents.[1][2]

  • Solvent Compatibility Check:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetone -> Stream A (High BTU Organic). [1][2]

    • Halogenated: If dissolved in DCM or Chloroform -> Stream B (Halogenated Waste). [1][2]

  • pH Verification (Critical Step):

    • Before adding to the carboy, check the pH of the solution.[2]

    • Action: If pH < 5, neutralize with a weak base (Sodium Bicarbonate solution) until pH is neutral (pH 6-8).

    • Reasoning: Prevents acid-catalyzed hydrolysis of the thioether in the waste drum.

  • Carboy Management:

    • Use approved safety carboys (e.g., Nalgene) with vented caps to prevent pressure buildup.

    • Do not overfill (leave 10% headspace).

Emergency Response: Spill Management

Scenario: A 5g bottle drops and shatters on the lab bench.

  • Evacuate & Ventilate: Clear the immediate area. If dust is visible, allow it to settle for 2 minutes to avoid inhalation.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a N95 or P100 particulate respirator if powder is fine/aerosolized.

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a dust suppressant (e.g., moist paper towels or oil-dry sweeping compound) to prevent aerosolization.

    • Sweep carefully into a dustpan.

  • Wet Decontamination:

    • Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[8][9] The bleach oxidizes trace sulfur residues to sulfoxides/sulfones (odorless and water-soluble), preventing lingering stench.

    • Follow with a water rinse.[8][10][11][12][13]

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

Decision Logic for Waste Segregation

The following diagram illustrates the decision-making process for segregating this compound to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: CAS 17759-25-2 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid ContainerSolid Container: Wide-Mouth HDPE Label: Sulfur-Organic Solid Solid->ContainerSolid Incinerate Disposal: High-Temp Incineration (Destruction of Thioether) ContainerSolid->Incinerate pHCheck CRITICAL: Check pH Liquid->pHCheck Acidic pH < 5 pHCheck->Acidic Risk of Stench Neutral pH 6-8 pHCheck->Neutral Safe Neutralize Action: Neutralize with NaHCO3 (Prevent Mercaptan Release) Acidic->Neutralize SolventType Identify Solvent Base Neutral->SolventType Neutralize->SolventType Halo Halogenated (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (MeOH, Acetone, DMSO) SolventType->NonHalo StreamB Stream: Halogenated Waste (Fuel Blending) Halo->StreamB StreamA Stream: High BTU Organic (Fuel Blending) NonHalo->StreamA

Figure 1: Decision tree for the segregation and disposal of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one waste streams.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 245691, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
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